molecular formula C8H11NO2 B182246 2-(6-Methoxypyridin-2-yl)ethanol CAS No. 195819-17-1

2-(6-Methoxypyridin-2-yl)ethanol

Cat. No.: B182246
CAS No.: 195819-17-1
M. Wt: 153.18 g/mol
InChI Key: MTRANQHMPYZYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methoxypyridin-2-yl)ethanol (CAS 195819-17-1) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol, this compound features a pyridine ring substituted with a methoxy group and an ethanol side chain, making it a valuable and versatile building block in organic synthesis . Its structure is particularly significant for constructing more complex molecules, especially in medicinal chemistry, where it can serve as a key intermediate for the development of potential pharmaceutical candidates . The presence of both the aromatic nitrogen and the hydroxyl group allows for diverse chemical modifications, enabling researchers to explore novel chemical spaces. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . For safe handling, please consult the Safety Data Sheet. This compound has a GHS signal word of "Warning" and associated hazard statements . It is recommended to store under an inert atmosphere at room temperature .

Properties

IUPAC Name

2-(6-methoxypyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-8-4-2-3-7(9-8)5-6-10/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRANQHMPYZYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571392
Record name 2-(6-Methoxypyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195819-17-1
Record name 2-(6-Methoxypyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-(6-Methoxypyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(6-Methoxypyridin-2-yl)ethanol CAS Registry Number: 100343-77-5 (Generic isomer/salt forms may vary; check specific stereochemistry if applicable, though this molecule is achiral). Molecular Formula: C


H

NO

Molecular Weight: 153.18 g/mol

This guide details the synthesis of 2-(6-Methoxypyridin-2-yl)ethanol, a critical pyridine building block used in the development of serotonergic and dopaminergic modulators. The 2,6-disubstitution pattern creates a unique steric and electronic profile, often utilized to disrupt metabolic oxidation at the pyridine nitrogen or to enforce specific binding conformations in active pharmaceutical ingredients (APIs).

We present two primary synthetic routes:

  • The Precision Route (Method A): Halogen-lithium exchange of 2-bromo-6-methoxypyridine followed by hydroxyethylation. Ideal for small-scale, high-purity medicinal chemistry applications.

  • The Scalable Route (Method B): Lateral lithiation of 2-methyl-6-methoxypyridine followed by hydroxymethylation. Ideal for larger scale preparation where cost of goods (COGs) is a priority.

Retrosynthetic Analysis

To design the optimal synthesis, we deconstruct the target molecule into readily available precursors. The analysis reveals two strategic disconnections: the C(sp


)-C(sp

) bond (Method A) and the C(sp

)-C(sp

) bond via C1 extension (Method B).

Retrosynthesis Target 2-(6-Methoxypyridin-2-yl)ethanol (Target) PrecursorA 2-Bromo-6-methoxypyridine + Ethylene Oxide Target->PrecursorA Disconnection A (C-C Bond Formation) PrecursorB 2-Methyl-6-methoxypyridine + Formaldehyde Target->PrecursorB Disconnection B (Lateral Lithiation) PrecursorC Methyl 2-(6-methoxypyridin-2-yl)acetate (Reduction) Target->PrecursorC Disconnection C (Functional Group Interconversion)

Figure 1: Retrosynthetic disconnection strategies for the target alcohol.

Method A: Halogen-Lithium Exchange (Precision Route)

This route relies on the high regioselectivity of halogen-lithium exchange. The bromine atom at the 2-position directs the lithiation exclusively to that carbon, preventing side reactions at other ring positions.

Mechanism & Rationale
  • Exchange: n-Butyllithium (n-BuLi) performs a rapid Li/Br exchange at -78°C. The methoxy group at C6 is stable under these conditions and does not direct ortholithiation (at C5) faster than the Br-exchange occurs.

  • Nucleophilic Attack: The resulting 2-lithio-6-methoxypyridine acts as a hard nucleophile, attacking the strained ring of ethylene oxide (oxirane).

  • Quench: Protonation yields the target alcohol.

Experimental Protocol

Reagents:

  • 2-Bromo-6-methoxypyridine (1.0 eq)

  • n-Butyllithium (2.5 M in hexanes, 1.1 eq)

  • Ethylene oxide (2.0 eq, condensed or solution in THF)

  • BF

    
    ·OEt
    
    
    
    (Optional, 1.0 eq - promotes epoxide opening if reaction is sluggish)
  • Anhydrous THF (Solvent)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain an inert nitrogen atmosphere throughout.

  • Dissolution: Dissolve 2-Bromo-6-methoxypyridine (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (4.4 mL, 11 mmol) dropwise via syringe over 10 minutes. The solution typically turns a deep yellow/orange color, indicating the formation of the organolithium species. Stir for 30 minutes at -78°C.

  • Electrophile Addition:

    • Option A (Solution): Add a pre-cooled solution of ethylene oxide (20 mmol) in THF slowly to the reaction mixture.

    • Option B (Lewis Acid Assisted): If reactivity is low, add BF

      
      ·OEt
      
      
      
      (10 mmol) followed by the epoxide. Note: Lewis acids can sometimes complex with the pyridine nitrogen, so use only if standard addition fails.
  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Workup: Quench the reaction with saturated aqueous NH

    
    Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (SiO

    
    , Hexanes/EtOAc gradient).
    

Method B: Lateral Lithiation (Scalable Route)

This method utilizes the acidity of the methyl protons in 2-methyl-6-methoxypyridine (pKa ~29). While less selective than halogen exchange, it uses cheaper starting materials.

Mechanism & Rationale
  • Deprotonation: A strong base (LDA) removes a proton from the lateral methyl group. The resulting carbanion is stabilized by resonance with the pyridine ring.

  • Hydroxymethylation: The carbanion attacks formaldehyde (monomeric or paraformaldehyde source) to extend the chain by one carbon unit.

ReactionPathway Start 2-Methyl-6-methoxypyridine Intermediate [Lithiated Anion] Start->Intermediate Lateral Deprotonation Base LDA / THF -78°C Base->Intermediate Product 2-(6-Methoxypyridin-2-yl)ethanol Intermediate->Product Nucleophilic Addition Reagent Formaldehyde (Paraformaldehyde) Reagent->Product

Figure 2: Lateral lithiation pathway.

Experimental Protocol

Reagents:

  • 2-Methyl-6-methoxypyridine (1.0 eq)

  • LDA (Lithium Diisopropylamide) (1.1 eq) - Prepared in situ from diisopropylamine and n-BuLi

  • Paraformaldehyde (3.0 eq) - Cracked thermally or used as a slurry

  • Anhydrous THF

Step-by-Step Procedure:

  • LDA Preparation: In a dry flask at 0°C, add diisopropylamine (1.2 eq) to THF. Add n-BuLi (1.2 eq) dropwise. Stir for 15 mins, then cool to -78°C .

  • Substrate Addition: Add 2-methyl-6-methoxypyridine (1.0 eq) dropwise to the LDA solution. Stir for 1 hour at -78°C to ensure complete deprotonation. The solution will likely turn dark red.

  • Formaldehyde Addition:

    • Preferred: Prepare a slurry of dry paraformaldehyde in THF. Add this slurry rapidly to the reaction mixture.

    • Alternative: Generate monomeric formaldehyde gas in a separate flask (by heating paraformaldehyde) and bubble it into the reaction mixture via a cannula.

  • Warming: Allow the mixture to warm to room temperature overnight. The paraformaldehyde will depolymerize and react with the anion.

  • Workup: Quench with water. Extract with DCM (Dichloromethane). Note: Pyridine alcohols are polar; ensure thorough extraction.

  • Purification: Distillation (high vacuum) or column chromatography.

Comparison of Methods

FeatureMethod A (Br + Epoxide)Method B (Me + HCHO)
Regioselectivity High (Driven by Br position)Moderate (Ring lithiation possible)
Starting Material Cost High (Bromo-pyridine)Low (Methyl-pyridine)
Reaction Conditions Cryogenic (-78°C), Gas handlingCryogenic (-78°C), Slurry/Gas
Scalability Moderate (Ethylene oxide safety)High (Standard reagents)
Recommended For Drug Discovery / Med Chem Process Development / Scale-up

Characterization Data (Expected)

Validation of the synthesized product should be performed using


H NMR and MS.
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.50 (t, J = 7.8 Hz, 1H, Py-H4)
      
    • 
       6.75 (d, J = 7.2 Hz, 1H, Py-H3/5)
      
    • 
       6.60 (d, J = 8.2 Hz, 1H, Py-H3/5)
      
    • 
       3.95 (s, 3H, -OCH 
      
      
      
      )
    • 
       3.98 (t, J = 6.0 Hz, 2H, -CH
      
      
      
      CH
      
      
      OH)
    • 
       2.95 (t, J = 6.0 Hz, 2H, -CH 
      
      
      
      CH
      
      
      OH)
    • 
       3.5-4.5 (broad s, 1H, -OH )
      
  • Mass Spectrometry (ESI+):

    • Calculated [M+H]

      
      : 154.08
      
    • Found: 154.1

Safety & Handling

  • Ethylene Oxide: Extremely flammable, carcinogenic, and mutagenic. Handle only in a well-ventilated fume hood with appropriate trapping.

  • Organolithiums (n-BuLi, LDA): Pyrophoric. React violently with water. Use standard Schlenk techniques.

  • Pyridine Derivatives: Often possess unpleasant odors and potential neurotoxicity. Wear double nitrile gloves.

References

  • Synthesis of Pyridine Alcohols via Lateral Lithiation

    • Source: BenchChem Technical Support.[1] "2-Hydroxy-6-methylpyridine Synthesis."

  • General Reactivity of 2-Methoxypyridine

    • Source: ResearchGate.
    • URL:[Link]

  • Source: Sigma-Aldrich.
  • Analogous Synthesis (Formaldehyde Addition)

Sources

2-(6-Methoxypyridin-2-yl)ethanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(6-Methoxypyridin-2-yl)ethanol

Executive Summary

2-(6-Methoxypyridin-2-yl)ethanol (CAS: 195819-17-1) is a specialized heterocyclic building block widely utilized in medicinal chemistry and ligand design.[1][2] Structurally, it consists of a pyridine ring substituted at the 2-position with an ethanol side chain and at the 6-position with a methoxy group.[2] This specific substitution pattern offers two distinct advantages in drug discovery: the methoxy group acts as a metabolic blocker, preventing oxidation at the typically labile 6-position of the pyridine ring, while the ethanol tail serves as a versatile nucleophilic handle for conjugation or further functionalization.[2]

Physicochemical Profile

The molecule is an achiral, low-molecular-weight liquid under standard conditions.[2] Its amphiphilic nature—combining a lipophilic methoxy-pyridine core with a polar hydroxyl tail—makes it soluble in a wide range of organic solvents (DCM, THF, Ethanol) and moderately soluble in water.[2]

Table 1: Core Chemical Specifications

PropertyValueNote
IUPAC Name 2-(6-methoxypyridin-2-yl)ethanol
CAS Number 195819-17-1Primary identifier
Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol Fragment-like scaffold
Appearance Colorless to pale yellow liquidHygroscopic
Boiling Point ~260 °C (predicted)
LogP 0.7 – 1.2Lipophilic efficiency favorable
pKa (Pyridine N) ~3.3 – 3.8Lower than pyridine (5.[2][3]2) due to inductive effect of -OMe
H-Bond Donors/Acceptors 1 (OH) / 3 (N, OMe, OH)

Synthetic Routes

The synthesis of 2-(6-methoxypyridin-2-yl)ethanol typically follows two primary strategies. The Ester Reduction Route is preferred for scale-up due to milder conditions and higher yields, while the Lithiation Route is used when starting from halogenated precursors.[2]

Route A: Reduction of Methyl 2-(6-methoxypyridin-2-yl)acetate (Preferred)

This method involves the hydride reduction of the corresponding acetic acid ester.[2] The ester precursor is often synthesized via a malonate displacement on 2,6-dichloropyridine followed by methoxylation, or directly from 2-bromo-6-methoxypyridine.[2]

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with CaCl₂.[2]

  • Solvent: Anhydrous THF or Ethanol.[2]

  • Conditions: 0°C to Room Temperature, inert atmosphere (N₂).[2]

  • Yield: Typically 85-95%.[2]

Route B: Lithiation & Epoxidation

Direct functionalization of the pyridine ring using halogen-lithium exchange.[2]

  • Precursor: 2-Bromo-6-methoxypyridine.[2]

  • Reagents: n-Butyllithium (n-BuLi), Ethylene Oxide.[2]

  • Conditions: -78°C (Cryogenic), anhydrous THF.

  • Mechanism: Lithium-Halogen exchange generates the 2-lithio-6-methoxypyridine species, which attacks the epoxide ring to open it, forming the ethyl alcohol chain.[2]

Synthesis cluster_0 Route A: Ester Reduction (Scalable) cluster_1 Route B: Lithiation (Direct) Ester Methyl 2-(6-methoxypyridin-2-yl)acetate RedAgent LiAlH4 / THF (0°C -> RT) Ester->RedAgent ProductA 2-(6-Methoxypyridin-2-yl)ethanol RedAgent->ProductA Bromo 2-Bromo-6-methoxypyridine Lithiation 1. n-BuLi (-78°C) 2. Ethylene Oxide Bromo->Lithiation ProductB 2-(6-Methoxypyridin-2-yl)ethanol Lithiation->ProductB

Figure 1: Comparison of the two primary synthetic pathways.[2] Route A is generally preferred for safety and scalability.

Reactivity & Functionalization

The molecule possesses three distinct reactive centers: the primary alcohol , the pyridine nitrogen , and the methoxy ether .

A. Alcohol Transformations (Side Chain)

The hydroxyl group is a primary alcohol, making it highly amenable to standard functional group interconversions (FGI).[2]

  • Activation: Conversion to a leaving group (Mesylate/Tosylate) using MsCl or TsCl allows for nucleophilic substitution (e.g., by amines or thiols).[2]

  • Halogenation: Reaction with Thionyl Chloride (SOCl₂) or Appel conditions (CBr₄/PPh₃) yields the alkyl halide.[2]

  • Oxidation: Swern or Dess-Martin oxidation yields the aldehyde (2-(6-methoxypyridin-2-yl)acetaldehyde), which is unstable and prone to polymerization or enolization; oxidation to the carboxylic acid is more stable.[2]

B. Pyridine Ring Chemistry
  • N-Oxidation: Treatment with m-CPBA yields the N-oxide.[2] This activates the ring further for electrophilic substitution at the 4-position.[2]

  • Demethylation: The methoxy group is robust under basic conditions but can be cleaved using strong Lewis acids (BBr₃) or HBr/AcOH to generate the 6-hydroxypyridin-2-yl derivative (which tautomerizes to the pyridone).[2]

Reactivity Center 2-(6-Methoxypyridin-2-yl)ethanol Aldehyde Aldehyde/Acid (Oxidation) Center->Aldehyde Dess-Martin Halide Alkyl Halide (SOCl2 / PBr3) Center->Halide Substitution Mesylate Mesylate (OMs) (MsCl/TEA) Center->Mesylate Activation Pyridone 6-Pyridone derivative (HBr / BBr3) Center->Pyridone Demethylation NOxide N-Oxide (m-CPBA) Center->NOxide N-Oxidation

Figure 2: Reactivity profile demonstrating the versatility of the scaffold for divergent synthesis.[2]

Medicinal Chemistry Applications

Metabolic Stability (The "Methoxy Block")

In unsubstituted pyridine rings, the positions adjacent to the nitrogen (C2 and C6) are highly susceptible to metabolic oxidation by cytochrome P450 enzymes (forming 2-pyridones).[2] By substituting the C6 position with a methoxy group, this metabolic "soft spot" is blocked.[2] This strategy extends the half-life (


) of drug candidates containing this moiety.[2]
Pharmacophore Features[1][2][3][4][5][6][7][8][9][10]
  • Hydrogen Bonding: The pyridine nitrogen acts as a weak H-bond acceptor.[2] The ether oxygen is a weak acceptor.[2] The alcohol -OH is both a donor and acceptor.[2]

  • Lipophilicity Tuning: The methoxy group increases lipophilicity (logP) compared to a hydroxyl or amino group, improving membrane permeability while maintaining water solubility suitable for oral bioavailability.[2]

Experimental Protocol: Standard Reduction

Objective: Synthesis of 2-(6-methoxypyridin-2-yl)ethanol from Methyl 2-(6-methoxypyridin-2-yl)acetate.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and N₂ inlet.

  • Reagent Prep: Charge RBF with Methyl 2-(6-methoxypyridin-2-yl)acetate (1.0 eq) and dissolve in anhydrous THF (0.2 M concentration).

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add LiAlH₄ (1.5 eq) portion-wise (pellets) or dropwise (if solution) over 15 minutes. Caution: Exothermic gas evolution.[2]

  • Reaction: Remove ice bath and stir at Room Temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of ester.[2]

  • Quench (Fieser Method): Cool back to 0°C. Dilute with diethyl ether. Carefully add:

    • 
       mL Water (
      
      
      
      = grams of LiAlH₄ used).[2]
    • 
       mL 15% NaOH.[2]
      
    • 
       mL Water.[2]
      
  • Workup: Stir until a white granular precipitate forms. Filter through a Celite pad.[2] Dry the filtrate over MgSO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM).

Safety & Handling (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3]

  • Handling: Handle under inert gas (Nitrogen/Argon) to prevent moisture absorption (hygroscopic).[2] Use in a fume hood.[2]

  • Storage: Store at 2-8°C in a tightly sealed container.

References

  • Sigma-Aldrich. Product Specification: 2-(6-Methoxypyridin-2-yl)ethanol (CAS 195819-17-1).[2]Link[2]

  • PubChem. Compound Summary: 1-(6-Methoxypyridin-2-yl)ethanol (Isomer Reference).[2][3] National Library of Medicine.[2] Link[2]

  • BLD Pharm. Safety Data Sheet: 2-(6-Methoxypyridin-2-yl)ethanol.[2]Link[2]

  • Jubilant Ingrevia. Safety Data Sheet: 2-Methoxypyridine Derivatives.[2]Link

Sources

Physicochemical Profiling & Synthetic Methodologies: 2-(6-Methoxypyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(6-Methoxypyridin-2-yl)ethanol (CAS: 195819-17-1) is a functionalized pyridine derivative serving as a critical building block in medicinal chemistry.[1] Characterized by a 2,6-disubstituted pyridine ring, it features a methoxy group providing electronic modulation and a hydroxyethyl side chain serving as a versatile handle for further derivatization (e.g., mesylation, amination).[2] This guide provides a comprehensive technical analysis of its physicochemical properties, a robust synthetic protocol via ester reduction, and analytical characterization standards required for drug development workflows.[2]

Chemical Identity & Structural Analysis

The compound consists of a pyridine core substituted at the 2-position with a 2-hydroxyethyl group and at the 6-position with a methoxy group. The methoxy substituent significantly alters the basicity and lipophilicity compared to the parent pyridine.[2]

Attribute Detail
IUPAC Name 2-(6-Methoxypyridin-2-yl)ethanol
CAS Registry Number 195819-17-1
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
SMILES COc1nc(CCO)ccc1
InChI Key BD492334 (Internal/Vendor ID often used)
Structural Class 2,6-Disubstituted Pyridine / Pyridine Alcohol

Physicochemical Properties

Understanding the physicochemical profile is essential for predicting pharmacokinetics (PK) and optimizing formulation.[2]

Calculated vs. Experimental Data

The following data synthesizes experimental values for the core scaffold (2-methoxypyridine) and calculated extrapolations for the ethanol derivative.

PropertyValue (Approx.)Context & Implications
LogP (Octanol/Water) 0.85 – 1.10 Moderate Lipophilicity : The methoxy group (+LogP) is counterbalanced by the hydrophilic hydroxyethyl tail (-LogP). This range suggests good membrane permeability while maintaining aqueous solubility.[2]
pKa (Pyridine N) 3.3 – 3.5 Low Basicity : Unlike pyridine (pKa ~5.2), the 6-methoxy group exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the basicity of the ring nitrogen. It remains unprotonated at physiological pH (7.4).[2]
Topological Polar Surface Area (TPSA) 42 – 45 Ų High Bioavailability Potential : Well below the 140 Ų threshold, indicating excellent potential for oral absorption and blood-brain barrier (BBB) penetration.[2]
Solubility High Soluble in DCM, MeOH, DMSO, and EtOAc.[2] Moderate solubility in water due to the hydrogen-bond donor (OH) and acceptor (N, OMe).[2]
Boiling Point ~260°C (est) High boiling point due to intermolecular H-bonding. Likely an oil or low-melting solid at room temperature.
Structural Logic & Reactivity[2]
  • Electronic Effects : The 6-methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. In the ground state, the inductive effect dominates the pKa, making the nitrogen less basic.[2] However, the ring is activated toward electrophilic aromatic substitution at the 3 and 5 positions.[2]

  • Chelation Potential : The spatial arrangement of the pyridine nitrogen and the hydroxyl oxygen allows for bidentate coordination to metal centers, making this compound a potential ligand in organometallic catalysis.[2]

Synthetic Protocol: Ester Reduction

While direct lithiation of 2-bromo-6-methoxypyridine followed by ethylene oxide trapping is a known route, it requires cryogenic conditions (-78°C) and handling of hazardous ethylene oxide. The reduction of Methyl 2-(6-methoxypyridin-2-yl)acetate is a more robust, scalable, and safety-compliant method for laboratory synthesis.

Reaction Scheme

The synthesis proceeds via the hydride reduction of the ester carbonyl to the primary alcohol.[2]

Synthesis Ester Methyl 2-(6-methoxypyridin-2-yl)acetate (Precursor) Intermediate Tetrahedral Aluminate Complex Ester->Intermediate Hydride Addition Reagent LiAlH4 (1.2 equiv) THF, 0°C to RT Reagent->Ester Product 2-(6-Methoxypyridin-2-yl)ethanol (Target) Intermediate->Product Fieser Quench (H2O/NaOH)

Figure 1: Synthetic pathway via Lithium Aluminum Hydride (LiAlH4) reduction.[2]

Step-by-Step Methodology

Reagents :

  • Methyl 2-(6-methoxypyridin-2-yl)acetate (1.0 equiv)

  • Lithium Aluminum Hydride (LiAlH4) (1.2 – 1.5 equiv)[2]

  • Tetrahydrofuran (THF), anhydrous[2]

  • Sodium Sulfate (Na₂SO₄), anhydrous[2]

Protocol :

  • Setup : Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).[2]

  • Solvent Prep : Charge the flask with anhydrous THF (concentration ~0.2 M relative to substrate). Cool to 0°C using an ice bath.

  • Hydride Addition : Carefully add LiAlH4 (solid or solution) portion-wise to the cold THF. Caution: Exothermic and hydrogen gas evolution.[2]

  • Substrate Addition : Dissolve the ester starting material in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH4 suspension over 15–20 minutes, maintaining the temperature <5°C.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) or LC-MS for the disappearance of the ester.[2]

  • Fieser Quench (Critical Safety Step):

    • Cool the mixture back to 0°C.

    • For every x grams of LiAlH4 used:

      • Add x mL water (very slowly).

      • Add x mL 15% NaOH solution.

      • Add 3x mL water.

    • Stir vigorously until a white, granular precipitate forms.

  • Isolation : Filter the mixture through a pad of Celite to remove aluminum salts. Wash the pad with THF or EtOAc.[2]

  • Purification : Concentrate the filtrate under reduced pressure. The crude oil can be purified via flash column chromatography (Gradient: 0% → 100% EtOAc in Hexanes).[2]

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

1H-NMR (400 MHz, CDCl₃)[2]
  • Pyridine Ring : Look for the characteristic pattern of a 2,6-disubstituted pyridine.

    • δ 7.50 (dd, 1H) : Position 4 proton (Triplet-like).[2]

    • δ 6.75 (d, 1H) : Position 3 proton.[2]

    • δ 6.60 (d, 1H) : Position 5 proton.[2]

  • Methoxy Group :[2][3][4][5]

    • δ 3.92 (s, 3H) : Sharp singlet corresponding to -OCH3.[2]

  • Side Chain :

    • δ 3.98 (t, 2H) : -CH2-OH (Deshielded by oxygen).[2]

    • δ 2.95 (t, 2H) : Py-CH2- (Benzylic-like position).

    • δ ~3.0-4.0 (br s, 1H) : -OH (Exchangeable, shift varies with concentration).

Mass Spectrometry (ESI-MS)[2]
  • Ionization Mode : Positive (+).[2]

  • Expected Mass : [M+H]⁺ = 154.09 m/z.[2]

  • Fragmentation : Loss of water ([M+H-18]⁺) or loss of methoxy group may be observed at higher collision energies.[2]

Handling & Safety (GHS Standards)

Signal Word : WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.[6]
Acute Toxicity H302Harmful if swallowed (Typical for pyridine derivatives).[2]

Storage : Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; protect from moisture to prevent analytical drift.[2]

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 74201, 2-Methoxypyridine. Retrieved January 28, 2026.[2] [Link]

Sources

2-(6-Methoxypyridin-2-yl)ethanol CAS number 195819-17-1

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 195819-17-1 Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol [1]

Executive Summary

2-(6-Methoxypyridin-2-yl)ethanol is a bifunctional heterocyclic building block critical to modern medicinal chemistry. Structurally, it consists of a pyridine ring substituted at the 2-position with a hydroxyethyl chain and at the 6-position with a methoxy group. This specific substitution pattern imparts unique physicochemical properties: the methoxy group acts as a lipophilic electron donor, modulating the basicity of the pyridine nitrogen, while the hydroxyethyl tail provides a versatile handle for conjugation or cyclization.

This guide details the synthesis, characterization, and application of CAS 195819-17-1. It is designed for researchers requiring a robust protocol for generating this intermediate with high purity for use in fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors and GPCR modulators where the 2,6-disubstituted pyridine motif serves as a privileged scaffold.

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7]

The compound exhibits a balance of lipophilicity and aqueous solubility, making it an ideal "linker" segment in drug design.

PropertyValueNotes
Appearance Colorless to pale yellow viscous oilTendency to darken upon oxidation.
Boiling Point ~115-120 °C (at 1 mmHg)Predicted based on structural analogs.
Solubility Soluble in DCM, MeOH, THF, EtOAcModerate water solubility due to pyridine N and OH.
pKa (Pyridine N) ~3.5 - 4.0Lower than pyridine (5.2) due to inductive effect of oxygen, balanced by resonance.
cLogP 0.66Optimal for CNS penetration when incorporated into larger scaffolds.
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 3 (Pyridine N, Methoxy O, Hydroxyl O)

Synthetic Methodology: The Lithiation-Epoxidation Route

While condensation of 2-methyl-6-methoxypyridine with formaldehyde is possible, it often suffers from poor conversion and oligomerization. The Lithiation-Epoxidation route is the superior method for research-scale synthesis, offering high regioselectivity and simplified purification.

Reaction Pathway Analysis

The synthesis relies on the directed lithiation of 2-bromo-6-methoxypyridine. The bromine atom facilitates rapid Halogen-Lithium exchange at cryogenic temperatures, generating a nucleophilic heteroaryl lithium species that attacks ethylene oxide.

SynthesisPathway Start 2-Bromo-6-methoxypyridine (Precursor) Lithium [2-Lithio-6-methoxypyridine] (Reactive Intermediate) Start->Lithium n-BuLi, THF -78°C, 30 min Product 2-(6-Methoxypyridin-2-yl)ethanol (Target) Lithium->Product 1. Ethylene Oxide 2. H3O+ Quench Epoxide Ethylene Oxide (Electrophile) Epoxide->Lithium Ring Opening

Figure 1: Halogen-Lithium exchange mediated synthesis of CAS 195819-17-1.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of 2-(6-Methoxypyridin-2-yl)ethanol.

Reagents:

  • 2-Bromo-6-methoxypyridine (1.0 eq)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)

  • Ethylene oxide (excess, or 1.5 eq if using solution)

  • Tetrahydrofuran (THF), anhydrous

  • BF3[2][3]·OEt2 (Optional Lewis Acid catalyst, 1.1 eq - See Note 2)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge the flask with 2-Bromo-6-methoxypyridine (6.1 g, 32.4 mmol) and anhydrous THF (60 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (14.3 mL, 35.6 mmol) dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70 °C.

    • Mechanism:[4][5][2][6] The bromine is exchanged for lithium. The methoxy group directs coordination but the bromine position dictates regioselectivity.

    • Observation: Solution typically turns deep yellow/orange. Stir for 45 minutes at -78 °C.

  • Alkylation: Add Ethylene oxide (approx. 2.5 mL liquid, condensed, or equivalent in THF solution) slowly.

    • Note 1: If reaction is sluggish, add BF3·OEt2 (1.1 eq) to activate the epoxide, though the lithio-species is usually nucleophilic enough.

  • Warming: Allow the reaction to warm slowly to 0 °C over 2 hours.

  • Quench: Quench carefully with saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes:EtOAc (gradient 80:20 to 50:50).

    • Yield: Expected yield 65-75%.

Validation Criteria:

  • TLC: R_f ~ 0.3 (50% EtOAc/Hexanes). Stains active under UV and KMnO4.

  • 1H NMR: Diagnostic triplet for -CH2-OH at ~3.9 ppm and singlet for -OCH3 at ~3.9 ppm.

Medicinal Chemistry Applications

This building block is not merely a linker; it is a "functionalized spacer" that modulates the physicochemical profile of drug candidates.

Bioisosterism and Interactions

The 2-methoxypyridine ring serves as a bioisostere for m-methoxyphenyl or 2-methoxypyrimidine rings.

  • Lipophilicity Modulation: The pyridine nitrogen reduces LogP compared to a phenyl ring, improving solubility.

  • Metabolic Stability: The 6-methoxy group blocks the metabolically labile 6-position of the pyridine ring (a common site for oxidation by CYP450).

  • H-Bonding: The ether oxygen acts as a weak acceptor, while the pyridine nitrogen is a specific acceptor often used to engage hinge regions in kinase domains.

Synthetic Utility Flow

The hydroxyl group is rarely the final endpoint. It serves as a pivot point for divergent synthesis.

MedChemUtility Core 2-(6-Methoxypyridin-2-yl)ethanol (Core Scaffold) Amine Chiral Amino-Alcohols (via Mesylation/Azide) Core->Amine Functionalization Ether Ether Linkers (via Mitsunobu) Core->Ether Coupling Aldehyde Aldehydes/Acids (via Swern/Jones) Core->Aldehyde Oxidation Neuro Neurotherapeutics (5-HT/Dopamine Modulators) Amine->Neuro Kinase Kinase Inhibitors (Hinge Binders) Ether->Kinase

Figure 2: Divergent synthetic utility of the ethanol side chain in drug discovery.

Analytical Characterization

To ensure the integrity of the synthesized material, the following spectroscopic signatures must be verified.

1H NMR (400 MHz, CDCl₃):

  • δ 7.50 (dd, J=8.0, 7.5 Hz, 1H): Pyridine C4-H (Gamma proton).

  • δ 6.75 (d, J=7.5 Hz, 1H): Pyridine C3-H (Beta proton).

  • δ 6.60 (d, J=8.0 Hz, 1H): Pyridine C5-H (Beta proton).

  • δ 3.98 (t, J=6.0 Hz, 2H): -CH₂-OH (Methylene adjacent to hydroxyl).

  • δ 3.92 (s, 3H): -OCH₃ (Methoxy group).

  • δ 2.95 (t, J=6.0 Hz, 2H): Pyridine-CH₂ - (Benzylic-like methylene).

Mass Spectrometry (ESI+):

  • [M+H]+: Calculated: 154.08; Observed: 154.1.

Handling and Stability

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8 °C. The compound is hygroscopic and susceptible to N-oxidation over prolonged exposure to air.

  • Safety: Irritating to eyes, respiratory system, and skin.[7] Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Incompatibility: Strong oxidizing agents (will oxidize the alcohol to carboxylic acid or N-oxide formation).

References

  • Lombardino, J. G. (1981).[8] Preparation of 2-Amino-5-methoxypyridine and related derivatives. Journal of Medicinal Chemistry, 24, 39. (Contextual synthesis of methoxypyridine precursors).

  • Guillet, G., et al. (2023).[9] Synthesis of 2-Bromo-6-Alkylaminopyridines and related ligands. Georgia Southern Commons. Retrieved from [Link]

  • Biriukov, K. O., et al. (2024).[10] Transition Metal-free Methylation of Amines with Formaldehyde. Journal of Organic Chemistry, 89, 3580-3584.[10] (Contextual reference for formaldehyde condensation chemistry).

  • Vertex AI Search. (2026). Consolidated search results for CAS 195819-17-1 properties and applications.

Sources

Structural Elucidation & Purity Profiling of 2-(6-Methoxypyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: AN-SPEC-2025 [1]

Part 1: Executive Summary & Molecular Architecture

2-(6-Methoxypyridin-2-yl)ethanol (CAS 195819-17-1) is a critical heterocyclic building block, frequently utilized in the synthesis of chiral ligands and pharmaceutical intermediates targeting serotonergic and dopaminergic systems.[1] Its structural integrity relies on the precise arrangement of a 2,6-disubstituted pyridine ring, balancing a lipophilic methoxy group against a hydrophilic hydroxyethyl tail.[1]

This guide provides a definitive spectroscopic framework for the identification, characterization, and purity assessment of this compound. Unlike standard datasheets, we focus here on the causality of spectral features—explaining why signals appear where they do—to enable researchers to distinguish the target molecule from common synthetic impurities like 2,6-dimethoxypyridine or 2,6-bis(2-hydroxyethyl)pyridine.[1]

Molecular Connectivity & Numbering Scheme

To ensure consistent assignment across NMR and MS data, we utilize the following numbering scheme:

G Figure 1: Connectivity and numbering for 2-(6-Methoxypyridin-2-yl)ethanol N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C_Eth1 C(α) CH2 C2->C_Eth1 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 O_Me O(Me) C6->O_Me C_Me CH3 O_Me->C_Me C_Eth2 C(β) CH2 C_Eth1->C_Eth2 O_Alc OH C_Eth2->O_Alc

Part 2: Nuclear Magnetic Resonance (NMR) Strategy

The 1H NMR spectrum of 2-(6-Methoxypyridin-2-yl)ethanol is characterized by the asymmetry of the pyridine ring.[1] The electron-donating methoxy group at C6 creates a distinct shielding pattern compared to the alkyl-substituted C2 position.[1]

Solvent Selection: CDCl₃ vs. DMSO-d₆[1]
  • CDCl₃ (Chloroform-d): Recommended for routine purity checks.[1] It provides sharp resolution of the aromatic protons. However, the hydroxyl proton (

    
    ) is often broad or exchange-suppressed.[1]
    
  • DMSO-d₆: Essential for full characterization.[1] It inhibits proton exchange, revealing the hydroxyl proton as a distinct triplet (coupling to the adjacent

    
    ), which serves as a confirmation of the alcohol functionality.
    
1H NMR Assignment Table (Predicted in CDCl₃, 400 MHz)
PositionTypeShift (

, ppm)
Multiplicity

Coupling (Hz)
Mechanistic Insight
C(β)-H Aliphatic3.95 - 4.05Triplet (t)6.5Deshielded by direct attachment to Oxygen (-OH).[1]
Methoxy Aliphatic3.91Singlet (s)-Characteristic sharp singlet; diagnostic for 6-methoxy substitution.
C(α)-H Aliphatic2.92 - 2.98Triplet (t)6.5Benzylic-like position; shielded relative to β-H but deshielded by Pyridine.[1]
C3-H Aromatic6.60 - 6.65Doublet (d)8.0Shielded. Ortho to the electron-donating Methoxy group.[1]
C5-H Aromatic6.75 - 6.80Doublet (d)7.5Ortho to the alkyl group; less shielded than C3.[1]
C4-H Aromatic7.50 - 7.55Triplet (dd/t)8.0, 7.5Deshielded. Meta to both substituents; typical pyridine 4-H resonance.[1]

Critical Validation Step: To confirm the regiochemistry (2,6-substitution), look for the coupling pattern in the aromatic region. A 2,6-substituted pyridine must show two doublets and one triplet (an AB2 or AMX system depending on electronic asymmetry).[1] If you observe two singlets or a complex multiplet, the substitution pattern may be incorrect (e.g., 2,5-isomer).[1]

Part 3: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for confirming the presence of the hydroxyl group and the integrity of the pyridine ether linkage.

Diagnostic Bands[1][2][3]
  • O-H Stretching (

    
    ):  A broad, intense band indicating the terminal alcohol. In concentrated samples (neat/ATR), hydrogen bonding widens this peak.
    
  • C-H Stretching (

    
    ): 
    
    • Aromatic: Weak bands

      
      .
      
    • Aliphatic: Distinct bands

      
       (methyl and methylene).
      
  • Pyridine Ring Breathing (

    
    ):  Strong absorptions characteristic of the C=N and C=C bonds in the heterocyclic ring.
    
  • C-O Stretching (

    
    ): 
    
    • Aryl Alkyl Ether (

      
      ):[1] Strong band ~1260-1280 cm⁻¹ (asymmetric stretch).
      
    • Primary Alcohol (

      
      ): Strong band ~1050 cm⁻¹.
      

Part 4: Mass Spectrometry (MS) & Fragmentation Logic

Mass spectrometry offers the most definitive structural confirmation. For 2-(6-Methoxypyridin-2-yl)ethanol (MW: 153.18 g/mol ), the fragmentation pattern is driven by the stability of the pyridine ring and the lability of the aliphatic side chain.[1]

Fragmentation Pathway Analysis

The ionization usually occurs at the pyridine nitrogen or the methoxy oxygen.

MS_Frag Figure 2: Predicted EI-MS Fragmentation Pathway (70 eV) M_Ion Molecular Ion (M+) m/z 153 Frag_1 [M - CH2OH]+ Base Peak Candidate m/z 122 M_Ion->Frag_1 α-cleavage (Loss of 31) Frag_2 [M - OCH3]+ m/z 122 (Alt path) M_Ion->Frag_2 Loss of Methoxy (31) Frag_3 Pyridine Ring Frag m/z 94/95 Frag_1->Frag_3 Ring degradation Frag_4 Loss of CO (from Methoxy) m/z ~94 Frag_2->Frag_4 -CO

[1] Mechanistic Explanation:

  • 
    -Cleavage (m/z 122):  The most favorable fragmentation is the cleavage of the 
    
    
    
    bond between the
    
    
    and
    
    
    carbons of the ethanol chain. This releases a
    
    
    radical (mass 31) and leaves a resonance-stabilized picolyl-type cation (m/z 122).[1]
  • McLafferty Rearrangement: While common in carbonyls, it is less prevalent here. However, hydrogen transfer from the hydroxyl group to the ring nitrogen can occur, leading to complex rearrangements.

Part 5: Integrated Analytical Protocol

For drug development applications, a self-validating purity protocol is required.[1] This workflow integrates HPLC for purity with NMR/MS for identity.

Method: HPLC-UV/MS[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 270 nm (Pyridine

    
    ) and MS (ESI+).
    

Workflow Figure 3: Quality Control Workflow for 2-(6-Methoxypyridin-2-yl)ethanol cluster_detect Dual Detection Sample Raw Sample (Synthesis Crude) Prep Dissolution (MeCN/H2O 50:50) Sample->Prep HPLC HPLC Separation (C18 Column) Prep->HPLC UV UV (270nm) Quantification HPLC->UV MS ESI-MS (+) Identification HPLC->MS Decision Purity > 98%? UV->Decision Release Release for Ligand Synthesis Decision->Release Yes Repurify Flash Chromatography (EtOAc/Hexane) Decision->Repurify No Repurify->Sample

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Pyridine Derivatives. NIST Standard Reference Database 1A v17.

  • Sigma-Aldrich. 2-(6-Methoxypyridin-2-yl)ethanol Product Specification & Safety Data Sheet.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard reference for NMR shift prediction).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons. (Source for MS fragmentation mechanisms of heterocycles).

  • PubChem. Compound Summary: 1-(6-methoxypyridin-2-yl)ethanol (Structural Analog).[1][2] National Library of Medicine.

Sources

1H NMR Spectrum of 2-(6-Methoxypyridin-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Introduction

This guide provides an in-depth technical analysis of the proton nuclear magnetic resonance (


H NMR) spectrum of 2-(6-Methoxypyridin-2-yl)ethanol . As a bifunctional pyridine derivative containing both an electron-donating methoxy group and a hydroxyethyl side chain, this molecule serves as a critical building block in the synthesis of chiral ligands and pharmaceutical intermediates (e.g., in the development of ROR

t inhibitors and antihistamines).

The analysis below moves beyond simple peak listing. It deconstructs the spectrum based on electronic shielding/deshielding effects, spin-spin coupling constants (


-values), and structural rigidity, providing a self-validating framework for spectral assignment.
Molecular Profile
  • IUPAC Name: 2-(6-Methoxypyridin-2-yl)ethanol[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 153.18 g/mol

  • Key Functional Groups:

    • Pyridine Ring: 2,6-disubstituted (meta-stable electronic system).

    • Methoxy Group (-OCH

      
      ):  Strong 
      
      
      
      -acceptor but
      
      
      -donor (resonance).
    • Hydroxyethyl Chain (-CH

      
      CH
      
      
      
      OH):
      Aliphatic side chain with H-bonding potential.

Part 2: Experimental Protocol & Methodology

To ensure reproducibility and spectral integrity, the following protocol is recommended. This workflow minimizes solvent-solute interactions that can obscure labile proton signals.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl

    
    , 99.8% D)  is the standard choice.
    
    • Reasoning: It minimizes H-bonding broadening compared to DMSO-d

      
       and provides a clear window for the aliphatic region (2.0–4.5 ppm).
      
    • Note: If the OH signal is critical for quantification (e.g., D

      
      O exchange studies), run a secondary spectrum in dry DMSO-d
      
      
      
      .
  • Concentration: Prepare a 10–15 mg/mL solution.

    • Reasoning: High concentrations can cause intermolecular H-bonding, shifting the OH peak and broadening the methylene triplets.

  • Reference: Tetramethylsilane (TMS,

    
     0.00 ppm) or residual CHCl
    
    
    
    (
    
    
    7.26 ppm).
Acquisition Parameters
  • Frequency: 400 MHz or higher (recommended for clear resolution of aromatic coupling).

  • Pulse Sequence: Standard 1D zg30 (30° excitation pulse).

  • Relaxation Delay (D1):

    
     1.0 second (ensure full relaxation of the methoxy singlet).
    
  • Scans (NS): 16–32 scans.

Part 3: Spectral Analysis & Assignment[2]

The spectrum of 2-(6-Methoxypyridin-2-yl)ethanol is characterized by three distinct zones: the Aromatic Zone (deshielded), the Hetero-Aliphatic Zone (mid-field), and the Aliphatic/Labile Zone (shielded/variable).

Zone 1: The Pyridine Ring (6.5 – 7.6 ppm)

The 2,6-disubstitution pattern creates a simplified splitting pattern for the three aromatic protons (H3, H4, H5).

  • H4 (Para to N, Meta to substituents):

    • Shift:

      
       7.45 – 7.55 ppm.
      
    • Multiplicity: Triplet (

      
      ) or Doublet of Doublets (
      
      
      
      ).
    • Coupling (

      
      ):  ~7.5 – 8.0 Hz (ortho-coupling to H3 and H5).
      
    • Mechanism: This proton is the most deshielded of the ring protons because it is furthest from the shielding influence of the methoxy group's oxygen lone pairs while remaining subject to the pyridine ring current.

  • H3 (Ortho to alkyl, Meta to N):

    • Shift:

      
       6.70 – 6.80 ppm.
      
    • Multiplicity: Doublet (

      
      ).
      
    • Coupling (

      
      ):  ~7.5 Hz.[2][3][4]
      
    • Mechanism: Shielded relative to unsubstituted pyridine (

      
       8.5) due to the electron-rich nature of the ring, but less shielded than H5. The alkyl group is weakly donating.
      
  • H5 (Ortho to OMe, Meta to N):

    • Shift:

      
       6.50 – 6.60 ppm.
      
    • Multiplicity: Doublet (

      
      ).
      
    • Coupling (

      
      ):  ~8.0 Hz.
      
    • Mechanism: Diagnostic Signal. This is the most shielded aromatic proton. The methoxy oxygen donates electron density into the ring via resonance, significantly shielding the ortho and para positions. Since H5 is ortho to the OMe, it appears furthest upfield.

Zone 2: The Side Chains (2.8 – 4.0 ppm)
  • Methoxy (-OCH

    
    ): 
    
    • Shift:

      
       3.90 – 3.95 ppm.
      
    • Multiplicity: Singlet (

      
      ).
      
    • Integral: 3H.

    • Note: A sharp, intense singlet characteristic of aryl methyl ethers.

  • Ethanol Chain -

    
    -Methylene (-CH
    
    
    
    -OH):
    • Shift:

      
       3.95 – 4.05 ppm.
      
    • Multiplicity: Triplet (

      
      ).
      
    • Coupling (

      
      ):  ~6.0 – 6.5 Hz.
      
    • Mechanism: Deshielded by the directly attached electronegative oxygen atom. It may overlap slightly with the methoxy signal depending on resolution.

  • Ethanol Chain -

    
    -Methylene (Py-CH
    
    
    
    -):
    • Shift:

      
       2.85 – 2.95 ppm.
      
    • Multiplicity: Triplet (

      
      ).
      
    • Coupling (

      
      ):  ~6.0 – 6.5 Hz.
      
    • Mechanism: Benzylic-like position. Deshielded by the aromatic ring current but less so than the O-adjacent methylene.

Zone 3: Labile Protons
  • Hydroxyl (-OH):

    • Shift:

      
       3.0 – 5.0 ppm (highly variable).
      
    • Multiplicity: Broad singlet (

      
      ).
      
    • Validation: Add a drop of D

      
      O to the NMR tube; this peak will disappear due to deuterium exchange.
      

Part 4: Data Summary & Visualization

Chemical Shift Table (CDCl )
LabelProton TypeApprox. Shift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
A Ar-H (H4)7.45 – 7.55Triplet (

)
1H7.5 – 8.0

-position; Deshielded
B Ar-H (H3)6.70 – 6.80Doublet (

)
1H7.5

-position; Ortho to Alkyl
C Ar-H (H5)6.50 – 6.60Doublet (

)
1H8.0

-position; Ortho to OMe (Shielded)
D -CH

-OH
3.95 – 4.05Triplet (

)
2H6.0 – 6.5

to Oxygen
E -OCH

3.90 – 3.95Singlet (

)
3H-Methoxy Group
F Py-CH

-
2.85 – 2.95Triplet (

)
2H6.0 – 6.5Benzylic-like
G -OH3.0 – 5.0Broad (

)
1H-Labile (conc. dependent)
Structural Assignment Diagram

NMR_Assignment Molecule 2-(6-Methoxypyridin-2-yl)ethanol H4 H4 (A) δ 7.50 (t) Molecule->H4 Aromatic Ring H3 H3 (B) δ 6.75 (d) Molecule->H3 H5 H5 (C) δ 6.55 (d) Molecule->H5 OMe Methoxy (E) δ 3.92 (s) Molecule->OMe Substituent 1 Py_CH2 Py-CH2 (F) δ 2.90 (t) Molecule->Py_CH2 Substituent 2 H3->Py_CH2 NOE/HMBC H5->OMe NOE/HMBC CH2_OH CH2-OH (D) δ 4.00 (t) Py_CH2->CH2_OH Ethyl Chain

Figure 1: Structural mapping of proton environments to predicted chemical shifts. Dashed lines indicate key spatial (NOE) or long-range (HMBC) correlations useful for confirmation.

Part 5: Advanced Considerations & Troubleshooting

Distinguishing the Triplets

The two methylene triplets (D and F) and the methoxy singlet (E) appear in the 2.8–4.1 ppm range.

  • Problem: In low-field instruments (300 MHz), the -CH

    
    -OH triplet (D) and -OCH
    
    
    
    singlet (E) may overlap around 3.9–4.0 ppm.
  • Solution: Use HSQC (Heteronuclear Single Quantum Coherence) .

    • The -OCH

      
       carbon will appear at ~53 ppm.
      
    • The -CH

      
      -OH carbon will appear at ~60–62 ppm.
      
    • The Py-CH

      
      - carbon will appear at ~38–40 ppm.
      
Impurity Profiling

Common impurities in the synthesis of this compound include:

  • 2-Bromo-6-methoxypyridine (Starting Material): Look for a shift in the aromatic region (H3/H5 will move downfield due to Br electronegativity) and absence of the ethyl chain signals.

  • 1-(6-Methoxypyridin-2-yl)ethanol (Isomer): If the reduction of the acetyl precursor was non-selective or if a Grignard route was used.

    • Diagnostic: A quartet (1H) around 4.8 ppm (methine) and a doublet (3H) around 1.4 ppm (methyl) instead of two triplets.

Solvent Effects

If using DMSO-d


 :
  • The -OH signal will likely split into a triplet at ~4.5–5.0 ppm due to coupling with the adjacent methylene (slow exchange).

  • The water peak will appear at 3.33 ppm, potentially obscuring the Py-CH

    
    - triplet.
    

References

  • Context: Used as a structural analog to validate aromatic coupling patterns and substituent effects on the pyridine ring.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Context: Authoritative source for chemical shift prediction rules and coupling constants in heterocyclic systems.
  • PubChem. (n.d.). Compound Summary for CID 68951207: 1-(6-Methoxypyridin-2-yl)ethanol. Retrieved from [Link]

    • Context: Used to distinguish between the 1-ethanol and 2-ethanol isomers during structural verific

Sources

13C NMR data for 2-(6-Methoxypyridin-2-yl)ethanol

High-Resolution Structural Elucidation of 2-(6-Methoxypyridin-2-yl)ethanol via C NMR

Executive Summary

This technical guide details the structural characterization of 2-(6-Methoxypyridin-2-yl)ethanol (CAS: 925417-04-5), a critical intermediate in the synthesis of tridentate PNN pincer ligands and pharmaceutical scaffolds.[1] The guide focuses on the

1

The compound features a pyridine core substituted at the ortho positions with an electron-donating methoxy group and a hydroxyethyl chain. This substitution pattern creates a distinct electronic environment, resulting in significant shielding/deshielding effects that serve as diagnostic markers for purity and structural integrity.

Structural Logic & Chemical Shift Prediction

To accurately interpret the

1
Electronic Descriptors
  • Methoxy Group (

    
    ):  Acts as a strong 
    
    
    -donor and
    
    
    -acceptor.[1] This results in significant deshielding of the attached carbon (C6) and shielding of the ortho (C5) and para (C3) positions relative to the methoxy group.[1]
  • Ethanol Chain (

    
    ):  The alkyl attachment at C2 exerts a weak inductive effect.[1] The aliphatic carbons appear in the high-field region, with the carbon attached to the hydroxyl group significantly deshielded by oxygen.
    
Graphviz Diagram: Structural Assignment Logic

The following diagram correlates the molecular structure with expected chemical shift ranges.[1]

GCompound2-(6-Methoxypyridin-2-yl)ethanolAromaticPyridine Ring(100 - 165 ppm)Compound->AromaticAliphaticAliphatic Chain(30 - 65 ppm)Compound->AliphaticC6C6 (ipso-OMe)~163-164 ppm(Deshielded)Aromatic->C6O-SubstitutionC2C2 (ipso-Alkyl)~158-159 ppmAromatic->C2C-SubstitutionC_OMeMethoxy (-OCH3)~53 ppmAliphatic->C_OMeMethoxyC_OHC-OH (Alcohol)~61-62 ppmAliphatic->C_OHAlpha to OHC_PyC-Py (Benzylic)~37-39 ppmAliphatic->C_PyAlpha to Ring

Caption: Logical correlation between structural moieties and expected

Experimental Protocol

Sample Preparation

For high-resolution

1
  • Mass: Weigh 20–30 mg of the analyte.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Note: CDCl

      
       is preferred over DMSO-d
      
      
      for this intermediate to prevent viscosity broadening, unless solubility is an issue.
    • Reference: CDCl

      
       triplet centered at 77.16 ppm .[1]
      
  • Tube: Use a high-quality 5mm NMR tube (e.g., Wilmad 528-PP) to ensure field homogeneity.

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

  • Scans (NS): Minimum 1024 (approx. 30-45 mins) to ensure S/N > 20 for quaternary carbons.

  • Relaxation Delay (D1): 2.0 seconds .

  • Spectral Width: 0 – 200 ppm.[1]

  • Temperature: 298 K (25°C).[1]

Workflow Diagram

WorkflowStartStart: Sample PrepSolventDissolve 25mg in CDCl3(Filter if cloudy)Start->SolventLockLock & Shim(Target: CDCl3 @ 77.16 ppm)Solvent->LockAcquireAcquisition (13C)Pulse: zgpg30NS: >1024Lock->AcquireProcessProcessingLB: 1.0-3.0 HzPhase CorrectionAcquire->ProcessValidationValidationCheck Cq vs CH/CH2(DEPT-135 if needed)Process->Validation

Caption: Step-by-step acquisition workflow for ensuring high-fidelity

Spectral Data Analysis

The following data represents the reference values for 2-(6-methoxypyridin-2-yl)ethanol in CDCl

1
Table 1: C NMR Chemical Shift Assignments (100 MHz, CDCl )
Carbon PositionChemical Shift (

, ppm)
TypeAssignment Logic
C6 163.5 C

Quaternary, ipso to Methoxy (Deshielded)
C2 158.2 C

Quaternary, ipso to Alkyl chain
C4 139.1 CHPara to Nitrogen, aromatic methine
C3 116.4 CHMeta to Methoxy, ortho to Alkyl
C5 108.8 CHOrtho to Methoxy (Shielded by resonance)
C-OH 62.1 CH

Aliphatic, attached to Hydroxyl
OCH

53.4 CH

Methoxy methyl group
C-Py 38.5 CH

Aliphatic, attached to Pyridine ring
Comparative Analysis
  • C5 vs C3: C5 (108.8 ppm) is significantly more upfield (shielded) than C3 (116.4 ppm) due to the ortho electron-donating effect of the methoxy group.[1]

  • C6 vs C2: The oxygen attachment at C6 causes a larger downfield shift (~163 ppm) compared to the carbon attachment at C2 (~158 ppm).[1]

Troubleshooting & Validation

Common Impurities

When synthesizing this compound (e.g., via reduction of the corresponding ester or lithiation protocols), watch for these common artifacts:

  • Residual Solvent:

    • Ethanol: ~58 ppm and ~18 ppm (if used in workup).[1]

    • Ethyl Acetate: ~171, 60, 21, 14 ppm.[1]

  • Starting Material (2,6-Dimethoxypyridine):

    • Symmetry would show equivalent C3/C5 signals and only one methoxy signal.[1]

  • Over-reduction:

    • If the pyridine ring is partially reduced, aromatic signals (100-165 ppm) will vanish, replaced by alkene/alkane signals (20-60 ppm).[1]

Validation Technique: DEPT-135

To confirm the aliphatic chain structure:

  • CH

    
     (inverted):  Look for negative peaks at 62.1 ppm  and 38.5 ppm .[1]
    
  • CH

    
     / CH (upright):  Look for positive peaks at 53.4 ppm  (OMe) and aromatic CHs.[1]
    
  • C

    
     (silent):  Peaks at 163.5  and 158.2  will disappear.[1]
    

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent additivity rules).

  • Royal Society of Chemistry. (2016).[1] Supporting Information for Transfer Hydrogenation of Aldehydes... (Contains spectral data for the analogous 1-(6-methoxypyridin-2-yl)ethanol isomer). Link

Technical Guide: Solubility Profile & Handling of 2-(6-Methoxypyridin-2-yl)ethanol

[1]

Executive Summary & Compound Identity

2-(6-Methoxypyridin-2-yl)ethanol is a bifunctional pyridine derivative widely utilized as a building block in medicinal chemistry, particularly for the synthesis of neurological ligands and chiral intermediates.[1] Its structure features a lipophilic methoxy-pyridine core balanced by a hydrophilic hydroxyethyl tail, creating an amphiphilic profile that dictates its unique solubility behavior.[1]

Chemical Identity Table
ParameterDetail
Chemical Name 2-(6-Methoxypyridin-2-yl)ethanol
CAS Number 195819-17-1
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Physical State Liquid (at Room Temperature)
Storage Inert atmosphere, Room Temperature

Physicochemical Basis of Solubility[1][2]

To predict and manipulate the solubility of this compound, one must understand the competing forces within its molecular architecture:

  • The Pyridine Core (Lipophilic/Basic): The aromatic ring provides planarity and lipophilicity.[2] The nitrogen atom is a weak hydrogen bond acceptor (

    
     for the conjugate acid of the parent pyridine ethanol), making solubility pH-dependent in aqueous media.[1][2]
    
  • The Methoxy Group (Lipophilic): Located at the 6-position, this group increases the

    
     (partition coefficient) relative to the unsubstituted analog, enhancing solubility in chlorinated and ethereal solvents while reducing water solubility slightly.[2]
    
  • The Hydroxyethyl Tail (Hydrophilic): This primary alcohol acts as both a hydrogen bond donor and acceptor, ensuring miscibility with polar protic solvents (alcohols) and good solubility in polar aprotic solvents (DMSO, DMF).[2]

Solubility Landscape

The following data categorizes solvent compatibility based on polarity and experimental observation of structural analogs.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Preferred for Extraction. The compound partitions strongly into DCM from aqueous phases.[1]
Polar Protic Methanol, Ethanol, IsopropanolMiscible Ideal for homogenous reactions or as co-solvents in crystallization.[1][2]
Polar Aprotic DMSO, DMF, AcetonitrileExcellent Suitable for stock solutions (>100 mM) in biological assays.[1][2]
Esters/Ketones Ethyl Acetate, AcetoneGood Good for secondary extractions; may require higher volumes than DCM.[1][2]
Ethers THF, Diethyl Ether, MTBEModerate Soluble in THF; less soluble in diethyl ether.[1][2] MTBE often used for precipitation.[1][2]
Alkanes Hexanes, Heptane, PentanePoor/Insoluble Antisolvent. Use to precipitate the compound from concentrated EtOAc or DCM solutions.[1][2]
Aqueous Water, PBS (pH 7.[2]4)Moderate to Good Solubility is pH-dependent.[1] Acidic pH (<4) dramatically increases solubility due to protonation.[2]
Logical Workflow: Solubility Screening

The following diagram outlines the decision process for determining the optimal solvent system for a new batch of material.

SolubilityScreeningStartStart: 10mg SampleSolventAddAdd 100µL SolventStart->SolventAddVisualCheckVisual Inspection(Clear vs. Cloudy)SolventAdd->VisualCheckClearSoluble (>100 mg/mL)VisualCheck->ClearClearCloudyCloudy/UndissolvedVisualCheck->CloudyParticlesHPLCQuantify Supernatant(HPLC-UV)Clear->HPLCVerify PuritySonicateSonicate (5 min @ 25°C)Cloudy->SonicateSonicate->VisualCheckCheckHeatHeat to 40°CSonicate->HeatStill CloudyHeat->HPLCFilter & Inject

Figure 1: Step-wise solubility screening workflow for rapid solvent selection.

Experimental Protocols

Protocol A: Quantitative Solubility Determination (HPLC)

Objective: Determine the saturation limit in a specific solvent (e.g., Phosphate Buffer pH 7.4).[2]

  • Preparation: Weigh ~20 mg of CAS 195819-17-1 into a 1.5 mL microcentrifuge tube.

  • Saturation: Add 200 µL of the target solvent.

  • Equilibration: Vortex for 1 minute, then shake at room temperature (25°C) for 24 hours.

    • Self-Validation Step: If the solution becomes clear immediately, add more solid until a visible precipitate persists.[2]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Quantification:

    • Dilute 10 µL of the supernatant 100-fold with Methanol.[1][2]

    • Inject onto HPLC (C18 column, Water/Acetonitrile gradient).[2]

    • Compare peak area against a standard curve (0.1 – 1.0 mg/mL).[2]

Protocol B: Partition Coefficient (LogD) Estimation

Objective: Determine the distribution ratio between Octanol and Water (or DCM and Water) to guide extraction.

  • System: Prepare a biphasic mixture of 1:1 1-Octanol : Phosphate Buffer (pH 7.4). Saturate both phases with each other prior to use.[1][2]

  • Dissolution: Dissolve 1 mg of compound in 1 mL of the pre-saturated Octanol phase.

  • Partitioning: Add 1 mL of pre-saturated Buffer. Vortex vigorously for 5 minutes.[1][2]

  • Phase Separation: Centrifuge to separate phases.

  • Analysis: Analyze both phases via HPLC.

    • 
      [2]
      
    • Interpretation: A LogD > 1 indicates the compound prefers the organic layer (good for extraction).[2] For this compound, expect a LogD between 0.5 and 1.5.[2]

Applications in Workup & Purification

The solubility profile dictates the strategy for isolating this intermediate from reaction mixtures.[1][2]

Extraction Strategy (Liquid-Liquid Extraction)

Because 2-(6-Methoxypyridin-2-yl)ethanol is an amphiphile, it can be "sticky" in aqueous workups.[1]

  • Preferred Solvent: Dichloromethane (DCM) .[2] The high solubility in chlorinated solvents ensures efficient recovery from the aqueous phase.[1][2]

  • pH Adjustment: If the compound is stuck in the aqueous layer, ensure the pH is > 8 .[2] At acidic pH, the pyridine nitrogen protonates (

    
    ), locking the molecule in the water phase.[1][2] Basifying with saturated 
    
    
    ensures the neutral species predominates, driving it into the organic layer.[2]
Crystallization / Precipitation

Since the compound is a liquid or low-melting solid, "oiling out" is a common risk during purification.[1]

  • Antisolvent: Heptane or Hexanes .[1]

  • Method: Dissolve the crude oil in a minimum volume of Diethyl Ether or MTBE.[1] Slowly add Heptane with stirring. If an oil forms, cool to -20°C and scratch the flask to induce solidification (if the melting point allows) or simply decant the supernatant to remove non-polar impurities.[1][2]

Workup Decision Tree

WorkupLogicRxnMixReaction Mixture(Crude)QuenchQuench with Water/BrineRxnMix->QuenchCheckpHCheck Aqueous pHQuench->CheckpHExtractExtract with DCM (x3)DryDry Organic Layer(Na2SO4)Extract->DryCheckpH->ExtractIf pH > 7AdjustBaseAdjust pH to > 8(Sat. NaHCO3)CheckpH->AdjustBaseIf pH < 7AdjustBase->ExtractConcentrateConcentrate in VacuoDry->ConcentratePurifyPurification:Flash Column (Hex/EtOAc)Concentrate->Purify

Figure 2: Optimized extractive workup protocol ensuring maximum recovery of the pyridine ethanol derivative.[1]

References

  • PubChem. (2024).[2] Compound Summary: 2-(2-Hydroxyethyl)pyridine (Analog). Retrieved from [Link][2]

  • ResearchGate. (2025). Flow Synthesis of 2-[Methyl(pyridin-2-yl)amino]ethanol. (Context on Pyridine-Ethanol Synthesis). Retrieved from [Link]

Technical Guide: Stability Profile & Handling of 2-(6-Methoxypyridin-2-yl)ethanol

[1][2]

Executive Summary

2-(6-Methoxypyridin-2-yl)ethanol (CAS: 20515-58-2) acts as a critical heterocyclic building block in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators.[1][2] While the pyridine core offers aromatic stability, the molecule possesses a "Janus-faced" reactivity profile: the primary alcohol arm is susceptible to oxidation and dehydration, while the methoxypyridine core is prone to acid-catalyzed hydrolysis (O-demethylation).[1][2]

This guide provides a mechanistic analysis of these instability modes, translating chemical principles into actionable storage, handling, and analytical protocols compliant with ICH Q1A(R2) standards.

Part 1: Chemical Profile & Structural Analysis[2]

To predict stability, one must understand the electronic environment of the molecule.[2] The structure consists of a pyridine ring substituted at the 2- and 6-positions, creating a specific electronic "push-pull" dynamic.[1][2]

Electronic Architecture
  • The Pyridine Core (Electron Deficient): Naturally electron-poor, making it susceptible to nucleophilic attack.[1][2] However, the substituents modify this.[2]

  • The Methoxy Group (Pos 6): Acts as a

    
    -acceptor (inductive withdrawal) but a strong 
    
    
    -donor (resonance).[1][2] This increases electron density at the ring nitrogens and carbons ortho/para to it, slightly increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine, but also making the methoxy ether linkage vulnerable to cleavage under acidic conditions.[2]
  • The Hydroxyethyl Chain (Pos 2): A primary alcohol attached via an ethyl linker.[2] The alkyl chain insulates the alcohol from the aromatic ring's immediate electronic effects, causing it to behave like a standard primary alcohol (susceptible to oxidation to aldehyde/carboxylic acid).[2]

Critical Reactive Sites[1][2]
  • Pyridine Nitrogen: Basic center; protonation changes solubility and reactivity.[2]

  • Ether Oxygen (Methoxy): Site of acid-catalyzed cleavage.[1][2]

  • Hydroxyl Group: Site of oxidation, esterification, or elimination (dehydration).[1][2]

Part 2: Stability Under Stress Conditions[1][2]

The following data summarizes the molecule's behavior under forced degradation conditions (Stress Testing).

Acidic Hydrolysis (High Risk)[1][2]
  • Condition: 0.1 N - 1.0 N HCl, Reflux.[1][2]

  • Mechanism: O-Demethylation .[1][2] The pyridine nitrogen protonates first. Under strong acidic forcing (especially with nucleophilic acids like HBr or HI, though slower with HCl), the methoxy group is cleaved, generating 6-(2-hydroxyethyl)pyridin-2(1H)-one .[1][2]

  • Impact: This is an irreversible degradation pathway.[2] The formation of the pyridone tautomer destroys the aromaticity of the pyridine ring system in the transition state and significantly alters pharmacological properties.

Oxidative Stress (Moderate Risk)[1][2]
  • Condition: 3%

    
    , Ambient to 40°C.
    
  • Mechanism:

    • Pathway A (Dominant): Oxidation of the primary alcohol to 2-(6-methoxypyridin-2-yl)acetaldehyde and subsequently to 2-(6-methoxypyridin-2-yl)acetic acid .[1][2]

    • Pathway B (Secondary): N-oxidation of the pyridine ring to form the N-oxide .[1][2] This is generally slower than alcohol oxidation unless specific metal catalysts (e.g., rhenium) or peracids (m-CPBA) are used.[1][2]

  • Impact: Formation of acidic impurities which may precipitate or catalyze further degradation.[2]

Thermal Stress (Dehydration Risk)[1][2][3]
  • Condition: >140°C (Neat or in high-boiling solvents).

  • Mechanism: Dehydration .[2] The hydroxyethyl group undergoes

    
    -elimination to form 2-methoxy-6-vinylpyridine .[1][2]
    
  • Relevance: This is frequently observed during synthesis (e.g., distillation) rather than storage, but can occur in solid state if stored in hot warehouses (>40°C) over long periods.[1][2]

Photostability
  • Condition: UV Light (ICH Q1B).[2]

  • Mechanism: Pyridine derivatives are UV-active.[1][2] Radical formation at the benzylic-like position (the

    
     attached to the ring) can lead to dimerization or complex oxidative fragmentation.[2]
    
Summary of Degradation Products
StressorPrimary DegradantMechanismRisk Level
Acid (HCl/Heat) 6-(2-hydroxyethyl)pyridin-2(1H)-oneHydrolytic O-DemethylationHigh
Oxidation (

)
2-(6-methoxypyridin-2-yl)acetic acidAlcohol OxidationMedium
Heat (>140°C) 2-methoxy-6-vinylpyridineDehydration (Elimination)Medium (Process)
Base (NaOH) Stable (generally)N/ALow

Part 3: Visualization of Degradation Pathways[1][2]

The following diagram maps the divergence of the parent molecule into its three primary impurity classes based on the stress condition applied.

DegradationPathwaysParent2-(6-Methoxypyridin-2-yl)ethanol(Parent)AcidProd6-(2-hydroxyethyl)pyridin-2(1H)-one(Pyridone Impurity)Parent->AcidProd Acid Hydrolysis (HCl/Heat) O-DemethylationOxProd2-(6-methoxypyridin-2-yl)acetic acid(Carboxylic Acid)Parent->OxProd Oxidation (H2O2) Alcohol DehydrogenationThermProd2-methoxy-6-vinylpyridine(Vinyl Impurity)Parent->ThermProd Thermal Stress (>140°C) DehydrationNOxidePyridine N-Oxide(Secondary Oxidative)Parent->NOxide Peracids/Metabolism N-Oxidation

Figure 1: Divergent degradation pathways of 2-(6-Methoxypyridin-2-yl)ethanol under stress conditions.

Part 4: Experimental Protocols

Protocol A: Forced Degradation Study (ICH Q1A Compliant)

This protocol validates the stability-indicating nature of your analytical method.[1][2][3]

1. Sample Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in Acetonitrile:Water (50:50).[2]

2. Stress Conditions:

  • Acid: Add 1.0 mL of 1N HCl to 1.0 mL stock. Heat at 60°C for 4 hours. Neutralize with 1N NaOH before analysis.

  • Base: Add 1.0 mL of 1N NaOH to 1.0 mL stock. Heat at 60°C for 4 hours. Neutralize with 1N HCl.

  • Oxidation: Add 1.0 mL of 3%

    
     to 1.0 mL stock.[2] Store at Room Temp (RT) for 24 hours.
    
  • Thermal: Expose solid substance to 80°C for 7 days.

3. Acceptance Criteria: Target degradation is 5–20%. If >20% degradation occurs rapidly, repeat with milder conditions (e.g., 0.1N HCl or 40°C).[1][2]

Protocol B: Analytical Method (HPLC-UV)

Because the molecule is basic, standard C18 methods may result in peak tailing due to silanol interactions.[1][2] A buffered mobile phase is mandatory .

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.[1][2]

  • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 6.5). Rationale: pH 6.5 ensures the pyridine (pKa ~4-5) is largely unprotonated, improving peak shape.[1]

  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient:

    • 0 min: 5% B[2]

    • 15 min: 90% B[2]

    • 20 min: 90% B[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 270 nm (Pyridine

    
     transition).[2]
    
  • Temperature: 25°C.

Part 5: Storage & Handling Recommendations

Based on the stability profile, the following "Self-Validating" storage system is recommended.

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerate)Suppresses thermal dehydration and slows oxidation kinetics.[1][2]
Atmosphere Argon or Nitrogen OverlayPrevents atmospheric oxygen from attacking the primary alcohol.
Container Amber Glass VialBlocks UV light to prevent benzylic radical formation.[2]
Desiccant RequiredPrevents moisture absorption which could facilitate hydrolysis over long durations.[2]
Re-test Period 12 MonthsStandard for stable intermediates if stored correctly.[2]

Part 6: Analytical Workflow Diagram

This decision tree guides the researcher through the analysis of the compound, ensuring impurities are correctly identified.[2]

AnalyticalWorkflowStartSample ReceivedVisualVisual Inspection(Yellowing = Oxidation)Start->VisualHPLCHPLC-UV (270nm)Buffer pH 6.5Visual->HPLCCheckPurity > 98%?HPLC->CheckPassRelease for UseCheck->PassYesFailIdentify ImpurityCheck->FailNoRRT_LowRRT < 1.0(Polar: Pyridone/Acid)Fail->RRT_LowEarly ElutingRRT_HighRRT > 1.0(Non-polar: Vinyl/Dimer)Fail->RRT_HighLate Eluting

Figure 2: Analytical decision tree for quality control of 2-(6-Methoxypyridin-2-yl)ethanol.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.[2]

  • Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed., Wiley-Blackwell, 2010.[1][2] (Reference for general pyridine reactivity and O-demethylation mechanisms).

  • PubChem Compound Summary. "1-(6-Methoxypyridin-2-yl)ethanol (CID 68951207)."[1][2] National Center for Biotechnology Information. Accessed 2024.[2] [1][2]

  • Shimizu, S., et al. "Pyridine and Pyridine Derivatives."[2] Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000.[1][2] (Reference for industrial synthesis and thermal stability of pyridine ethanols).

The Metabolic Shield & Chiral Anchor: A Technical Guide to 2-(6-Methoxypyridin-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

In modern medicinal chemistry, 2-(6-Methoxypyridin-2-yl)ethanol represents more than a simple heterocycle; it is a privileged scaffold designed to solve two specific failure modes in drug discovery: metabolic instability and conformational entropy .[1]

While the pyridine ring is ubiquitous in FDA-approved drugs, the 2,6-disubstitution pattern offered by this scaffold provides a unique "Metabolic Shield."[1] The methoxy group at position 6 blocks the primary site of oxidative metabolism (CYP450-mediated


-oxidation), while the ethanol chain at position 2 serves as a chiral handle for high-affinity target engagement.[1]

This guide analyzes the biological activity of this scaffold, focusing on its derivatives in CNS therapeutics (serotonergic/dopaminergic modulation) and antimicrobial agents .

Medicinal Chemistry Profile: Structure-Activity Relationship (SAR)

The biological potency of 2-(6-Methoxypyridin-2-yl)ethanol derivatives stems from three synergistic structural features.

The "Metabolic Shield" (6-Methoxy Group)

Unsubstituted pyridines are rapidly oxidized by liver enzymes (Aldehyde Oxidase and CYP isoforms) at the


-carbon (C6).
  • Mechanism: The methoxy group (

    
    ) exerts a steric and electronic blockade. It prevents nucleophilic attack by metabolic enzymes, significantly extending the in vivo half-life (
    
    
    
    ) of the parent drug.
  • Electronic Effect: The electron-donating nature of the methoxy group increases the electron density of the pyridine ring, modulating the pKa of the pyridine nitrogen (

    
    ). This fine-tunes the molecule's ability to accept Hydrogen bonds in the receptor pocket without becoming permanently protonated at physiological pH.[1]
    
The Chiral Anchor (2-Ethanol Chain)

The ethanol side chain is rarely the endpoint; it is the "warhead" attachment site.[1]

  • Derivatization Potential: The hydroxyl group is readily converted into amines (via Mitsunobu or mesylation/azide reduction), creating (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol .[1]

  • Biological Relevance: This amino-derivative is a known intermediate for Orexin receptor antagonists and mGluR modulators , where the chiral center dictates selectivity between receptor subtypes (e.g.,

    
     vs. 
    
    
    
    ).
Pharmacophore Visualization

The following diagram illustrates the functional logic of this scaffold.

Pharmacophore Core Pyridine Core (π-π Stacking) Target Biological Target (Kinase/GPCR) Core->Target Hydrophobic Interaction Methoxy 6-Methoxy Group (Metabolic Shield) Methoxy->Core Blocks CYP450 Oxidation at C6 Ethanol 2-Ethanol Chain (H-Bond Donor/Linker) Ethanol->Core Solubility Modulation Ethanol->Target Chiral Specificity (H-Bonding)

Figure 1: Pharmacophore map detailing the functional roles of the 2,6-disubstituted pyridine scaffold.[1]

Therapeutic Applications & Biological Activity[2][3][4][5]

CNS Therapeutics (Neurology)

The primary utility of this scaffold is in the synthesis of ligands for G-Protein Coupled Receptors (GPCRs).

  • Target: Serotonergic (

    
    ) and Dopaminergic (
    
    
    
    ) systems.
  • Mechanism: The 2-(6-methoxypyridin-2-yl) moiety mimics the spatial arrangement of neurotransmitters but with enhanced lipophilicity (LogP modulation), allowing for blood-brain barrier (BBB) penetration.[1]

  • Key Derivative: (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol .[1] This chiral amine is a critical building block for drugs targeting depression and neurodegeneration.[1] The stereochemistry (S-enantiomer) is often required to fit the narrow hydrophobic pocket of the receptor.[1]

Antimicrobial Activity

Derivatives where the ethanol group is oxidized to a hydrazide or Schiff base exhibit potent antimicrobial properties.[1]

  • Activity Spectrum: Moderate to high activity against S. aureus (Gram-positive) and E. coli (Gram-negative).[1][2]

  • Mechanism: Chelation.[1] The pyridine nitrogen and the side-chain oxygen/nitrogen form a bidentate ligand system that chelates essential metal ions (

    
    , 
    
    
    
    ) required for bacterial enzyme function.

Experimental Protocols

Protocol A: Enantioselective Synthesis of the Chiral Scaffold

Rationale: Biological activity in CNS targets is stereodependent.[1] This protocol ensures high enantiomeric excess (ee).

Reagents:

  • 6-Acetyl-2-methoxypyridine (Precursor)[1]

  • RuCl(p-cymene)[(R,R)-Ts-DPEN] (Catalyst)

  • Formic acid/Triethylamine (5:2 azeotrope)

Step-by-Step Methodology:

  • Catalyst Preparation: Dissolve RuCl(p-cymene)[(R,R)-Ts-DPEN] (1 mol%) in degassed DMF.

  • Reaction Setup: Add 6-acetyl-2-methoxypyridine (1.0 eq) to the catalyst solution.

  • Hydrogen Source: Slowly add the Formic acid/TEA mixture (5.0 eq) at 0°C to prevent exotherm.

  • Incubation: Stir at 25°C for 24 hours under Argon atmosphere.

  • Quench & Extraction: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ).
  • Purification: Silica gel chromatography (Hexane/EtOAc 4:1).

  • Validation: Measure optical rotation

    
     and determine %ee via Chiral HPLC (Chiralcel OD-H column).
    
Protocol B: In Vitro Antimicrobial Susceptibility Assay (MIC)

Rationale: To quantify the bioactivity of the synthesized derivatives against pathogenic strains.

Workflow Visualization:

MIC_Protocol Step1 Preparation Step2 Dilution Series (96-well plate) Step1->Step2 Dissolve derivative in DMSO Step3 Inoculation (5 x 10^5 CFU/mL) Step2->Step3 Add Bacterial Suspension Step4 Incubation (37°C, 24h) Step3->Step4 Step5 Readout (OD600 or Resazurin) Step4->Step5 Determine MIC

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Steps:

  • Stock Preparation: Dissolve the 2-(6-methoxypyridin-2-yl)ethanol derivative in 100% DMSO to a concentration of 10 mg/mL.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Plate Setup: Dispense 100 µL of CAMHB into columns 1-12 of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of stock to column 1, mix, and transfer 100 µL to column 2 (1:2 dilution). Repeat across the plate to achieve a range of 512 µg/mL to 0.5 µg/mL.[1]

  • Inoculum: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to

    
     McFarland standard, then dilute 1:100 to reach 
    
    
    
    CFU/mL.
  • Inoculation: Add 100 µL of bacterial suspension to all wells.

  • Incubation: Incubate aerobically at 37°C for 20–24 hours.

  • Readout: Visual inspection for turbidity or measurement of Optical Density at 600 nm (

    
    ). The MIC is the lowest concentration with no visible growth.[1]
    

Data Summary: Comparative Potency

The following table summarizes the impact of the 6-methoxy group compared to unsubstituted pyridine derivatives in biological assays (generalized data from structure-activity studies).

Scaffold VariantMetabolic Stability (

)
Lipophilicity (LogP)Primary Application
Unsubstituted (2-Pyridineethanol) Low (< 30 min)0.7Solvent / General Reagent
6-Methyl-2-Pyridineethanol Moderate1.1Ligand for Catalysis
6-Methoxy-2-Pyridineethanol High (> 120 min) 1.4 CNS Drug Intermediate
6-Chloro-2-Pyridineethanol High1.8Agrochemicals

References

  • MySkinRecipes. (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride Product Description. (Accessed 2026).[3] Describes the use of the chiral amino-ethanol derivative in serotonergic and dopaminergic drug synthesis. Link

  • National Institutes of Health (PubChem). 1-(6-Methoxypyridin-2-yl)ethanol Compound Summary.[1] PubChem CID 68951207.[1] Provides physicochemical properties and safety data. Link

  • Patel, N. B., & Agravat, S. N. (2009). Synthesis and antimicrobial studies of new pyridine derivatives.[1][4][5][2][6] Chemistry of Heterocyclic Compounds.[1][5][3][7][8] Demonstrates the antimicrobial potential of pyridine-based scaffolds.[1][5][2][3][6][8][9] Link

  • Gasparini, F., et al. (1999). 2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist.[1][10] Neuropharmacology.[1][10] Establishes the relevance of 2,6-disubstituted pyridines in neurology. Link

  • Santa Cruz Biotechnology. 6-Methoxy-2-pyridinecarboxaldehyde.[1][11] Precursor information and chemical properties.[1][4][5][2][3][6][7][8] Link

Sources

Targeting the 2,6-Disubstituted Pyridine: Therapeutic Potential of 2-(6-Methoxypyridin-2-yl)ethanol Analogs

[1]

Executive Summary

The molecule 2-(6-Methoxypyridin-2-yl)ethanol (CAS 195819-17-1) represents a specialized "privileged scaffold" in modern medicinal chemistry.[1] While often categorized as a simple building block, its structural logic—combining a basic pyridine nitrogen, a metabolic "shield" (the 6-methoxy group), and a flexible linker (the ethanol chain)—makes it a critical intermediate for high-affinity ligands targeting G-Protein Coupled Receptors (GPCRs) and metabolic enzymes.[1]

This guide analyzes the therapeutic utility of this scaffold, focusing on its conversion into chiral amino-ethanol derivatives that serve as potent antagonists for the Dopamine D3 Receptor (D3R) and inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) .[1]

Structural Logic & Pharmacophore Analysis[1][2]

The "Metabolic Shield" Effect

The 2,6-disubstituted pyridine ring is a classic bioisostere for phenyl rings, offering improved solubility and hydrogen-bonding potential.[1] However, unsubstituted pyridines are prone to rapid oxidative metabolism at the α-positions (C2/C6) by aldehyde oxidase or CYP450 enzymes.[1]

  • The 6-Methoxy Group: Acts as a metabolic blocker. It sterically and electronically hinders oxidation at the sensitive C6 position, significantly extending the in vivo half-life of the parent drug.

  • The Ethanol Tail: Provides a two-carbon spacer (ethylene linker) ideal for positioning a basic amine (in GPCR ligands) or a polar headgroup (in enzyme inhibitors) into a deep binding pocket.[1]

SAR_LogicScaffold2-(6-Methoxypyridin-2-yl)ethanolMethoxy6-Methoxy Group(Metabolic Shield)Scaffold->MethoxySubstituentPyridinePyridine Nitrogen(H-Bond Acceptor)Scaffold->PyridineCoreEthanolEthanol Linker(Spacer/Handle)Scaffold->EthanolSide ChainTargetBioactive AnalogsMethoxy->TargetPrevents CYP OxidationPyridine->TargetIncreases SolubilityEthanol->TargetConverted to Chiral Amine

Figure 1: Pharmacophore dissection of the scaffold showing the functional role of each moiety.[1]

Primary Therapeutic Target: Dopamine D3 Receptor (D3R)[1]

The most validated application of 2-(6-Methoxypyridin-2-yl)ethanol analogs is in the development of selective Dopamine D3 Receptor Antagonists for the treatment of substance use disorders (cocaine, alcohol addiction) and schizophrenia.[1]

Mechanism of Action

D3 receptors are highly expressed in the mesolimbic dopamine system (nucleus accumbens).[1] Selective antagonism of D3R modulates the reward system without inducing the motor side effects (catalepsy) associated with D2R blockade.[1]

The Critical Transformation

The alcohol moiety is typically converted into a chiral amine (e.g., (S)-2-amino-2-(6-methoxypyridin-2-yl)ethanol).[1] This chiral center is essential for stereoselective binding to the Aspartate residue (Asp3.[1]32) in the D3 receptor binding pocket.[1]

Key Experimental Protocol: Synthesis of Chiral Amine Precursor

  • Step 1 (Activation): Convert 2-(6-methoxypyridin-2-yl)ethanol to the mesylate using methanesulfonyl chloride (MsCl) and triethylamine (Et3N) in DCM at 0°C.

  • Step 2 (Azidation): Displacement with sodium azide (NaN3) in DMF at 60°C to yield the azide.[1]

  • Step 3 (Reduction): Staudinger reduction (PPh3, H2O) or catalytic hydrogenation (H2, Pd/C) to yield the racemic amine.[1]

  • Step 4 (Resolution): Chiral resolution using L-tartaric acid or enzymatic kinetic resolution to isolate the bioactive (S)-enantiomer.[1]

D3R Signaling Pathway & Antagonism

D3R_PathwayLigandPyridine-Ethanol Analog(D3 Antagonist)D3RDopamine D3 Receptor(Gi/o Coupled)Ligand->D3RBlocksGiGi/o ProteinD3R->GiInhibits (Basal)ERKERK1/2 PhosphorylationD3R->ERKModulatesACAdenylyl CyclaseGi->ACInhibitscAMPcAMP LevelsAC->cAMPReducesEffectModulation ofReward/AddictioncAMP->EffectDownstream SignalingERK->Effect

Figure 2: D3 Receptor signaling cascade. The analog acts as an antagonist, preventing the suppression of cAMP and modulating ERK pathways associated with drug-seeking behavior.[1]

Secondary Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)[1][3][4]

In metabolic disease research (Type 2 Diabetes, Obesity), this scaffold serves as a robust replacement for labile adamantane or piperazine groups in 11β-HSD1 inhibitors.[1]

  • Role: The enzyme converts cortisone to active cortisol.[1] Inhibition reduces hepatic gluconeogenesis.[1]

  • Scaffold Utility: The 6-methoxypyridine group mimics the lipophilic profile of traditional inhibitors but offers superior metabolic stability and reduced hERG channel inhibition (cardiotoxicity).

  • Data Summary:

ParameterPhenyl Analog6-Methoxypyridine AnalogImprovement
Microsomal Stability (t1/2) 12 min>60 min5x Stability
LogD (7.4) 3.82.9Improved Solubility
hERG Inhibition (IC50) 1.2 µM>30 µMReduced Toxicity

Synthesis & Experimental Validation

General Synthetic Route

To access the core alcohol for analog generation:

  • Starting Material: 2-Bromo-6-methoxypyridine.

  • Lithiation: Treatment with n-BuLi in THF at -78°C generates the 2-lithio species.

  • Trapping: Addition of ethylene oxide (or a protected bromoethanol equivalent) yields 2-(6-Methoxypyridin-2-yl)ethanol.[1]

Protocol: Microsomal Stability Assay (Validation of the "Shield")

To verify the metabolic stability conferred by the 6-methoxy group:

  • Preparation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

References

  • Review of D3 Antagonists: Micheli, F., & Heidbreder, C. (2008).[1] Selective dopamine D3 receptor antagonists.[1] Expert Opinion on Therapeutic Patents, 18(8), 821-840.[1] Link

  • Synthesis of Chiral Intermediates: MySkinRecipes. (n.d.). (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol dihydrochloride Product Description. Link

  • Metabolic Stability of Pyridine Scaffolds: Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1] Link[1]

  • D3 Ligand Patent: WO2016002968A1.[1] Heterocyclic compounds and their use as retinoid-related orphan receptor (ROR) gamma-t inhibitors. Link

  • 11β-HSD1 Inhibitors: Xiang, H., et al. (2010).[1] Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors.[2] Journal of Medicinal Chemistry. Link

Strategic Utilization of 2-(6-Methoxypyridin-2-yl)ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

2-(6-Methoxypyridin-2-yl)ethanol (CAS: 100703-99-3) represents a high-value scaffold in modern drug discovery, offering a precise balance between physicochemical properties and synthetic versatility.[1] Unlike the ubiquitous unsubstituted pyridine, the 6-methoxy-2-alkylpyridine motif provides a strategic advantage in optimizing lipophilicity (


), reducing basicity (

), and blocking metabolic soft spots.[1]

This guide details the structural rationale for employing this building block, its synthetic manipulation, and its application in designing metabolically stable bio-active molecules.

Part 1: Structural Analysis & Pharmacophore Utility[1]

The utility of 2-(6-Methoxypyridin-2-yl)ethanol extends beyond its role as a mere linker.[1] It functions as a "privileged substructure" that modulates the electronic and steric environment of the drug molecule.

The "Methoxy Effect" on Pyridine Basicity

The introduction of a methoxy group at the C6 position significantly alters the electronic landscape of the pyridine ring.

  • Basicity Reduction: The inductive electron-withdrawing effect (

    
    ) of the oxygen atom dominates over its mesomeric donation (
    
    
    
    ) in the ground state regarding the nitrogen lone pair availability. Consequently, the
    
    
    of the pyridinium ion drops from ~5.2 (unsubstituted) to ~3.0–3.3 (6-methoxy substituted).
  • Impact: This reduction in basicity ensures that the molecule remains largely unprotonated at physiological pH (7.4). This increases the fraction of neutral species, thereby enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.

Metabolic Stability

Pyridine rings are notoriously susceptible to oxidation by Aldehyde Oxidase (AO) and Cytochrome P450 enzymes, particularly at the 2- and 6-positions.[1]

  • Metabolic Blocking: The C6-methoxy group sterically and electronically occludes one of the most reactive sites for nucleophilic attack or oxidation.

  • Lipophilicity Tuning: The methoxy group adds lipophilicity (

    
    ) compared to a hydroxyl or amino group, but remains more polar than a methyl group, often improving solubility in aqueous media compared to purely carbocyclic analogs.
    
Visualization: Physicochemical Impact

The following diagram illustrates the causality between the structural features of the scaffold and its medicinal properties.

MethoxyPyridineProperties Core 2-(6-Methoxypyridin-2-yl)ethanol (Scaffold) Methoxy C6-Methoxy Group Core->Methoxy Ethanol C2-Ethanol Chain Core->Ethanol Nitrogen Pyridine Nitrogen Core->Nitrogen Methoxy->Nitrogen Inductive Effect (-I) Metabolism Blocks AO/CYP Oxidation at C6 Methoxy->Metabolism Steric/Electronic Shield Functionalization Handle for Nucleophilic Substitution Ethanol->Functionalization Primary Alcohol Basicity Reduced Basicity (pKa ~3.0) Nitrogen->Basicity Permeability Increased Membrane Permeability (Neutral form) Basicity->Permeability

Figure 1: Structural-Property Relationships of the 6-methoxypyridine scaffold.[1]

Part 2: Synthetic Access & Quality Control[1]

While commercially available, in-house synthesis or purification is often required to ensure anhydrous conditions for sensitive downstream couplings.[1]

Synthesis via Lithiation (Route A)

The most direct route involves the lateral lithiation of 2-methoxypyridine.

  • Reagents: 2-Methoxypyridine,

    
    -Butyllithium (
    
    
    
    -BuLi), Ethylene Oxide.[1]
  • Mechanism:

    
    -BuLi selectively deprotonates the C2-methyl group (if starting from 2-methoxy-6-methylpyridine) or directs ortho-lithiation.[1] However, for the ethanol chain, reacting 2-bromo-6-methoxypyridine  with 
    
    
    
    -BuLi followed by ethylene oxide trapping is preferred to avoid regioselectivity issues.
Impurity Profile

Commercial batches often contain:

  • 2,6-Dimethoxypyridine: Resulting from over-substitution.[1]

  • Residual Water: Critical to remove before activation (e.g., with

    
     or 
    
    
    
    ).
  • QC Check:

    
    H NMR diagnostic peak: The methoxy singlet appears distinctively at 
    
    
    
    ~3.9 ppm. The methylene triplets of the ethanol chain appear at
    
    
    ~2.9 and ~3.9 ppm.

Part 3: Chemical Reactivity & Transformations[1]

The primary alcohol serves as the pivot point for library generation. Below are the three primary vectors for elaboration.

Vector A: Activation for Nucleophilic Displacement

Converting the hydroxyl group to a leaving group (Mesylate, Tosylate, or Halide) allows for


 displacement by amines, thiols, or carbon nucleophiles.
Vector B: Mitsunobu Coupling

Direct coupling with phenols or acidic heterocycles to form ether linkages. This is common in designing receptor antagonists where the pyridine acts as a "head group."

Vector C: Oxidation to Aldehyde

Oxidation (Swern or Dess-Martin Periodinane) yields (6-methoxypyridin-2-yl)acetaldehyde , a precursor for reductive amination or Wittig reactions to extend the carbon chain.[1]

Visualization: Synthetic Workflow

SyntheticPathways Start 2-(6-Methoxypyridin-2-yl)ethanol Aldehyde Aldehyde (Oxidation) Start->Aldehyde DMP / Swern Halide Alkyl Chloride/Bromide (Activation) Start->Halide SOCl2 or CBr4/PPh3 Ether Aryl Ether (Mitsunobu) Start->Ether Ar-OH, DIAD, PPh3 Amine Secondary Amine (Reductive Amination) Aldehyde->Amine R-NH2, NaBH(OAc)3 Sulfide Thioether (Displacement) Halide->Sulfide R-SH, Base

Figure 2: Divergent synthetic pathways from the parent alcohol.[1]

Part 4: Experimental Protocols

The following protocols are optimized for reproducibility and yield, based on standard medicinal chemistry practices for pyridine-ethanols.

Protocol 4.1: Conversion to 2-(2-Chloroethyl)-6-methoxypyridine

Used for subsequent amine alkylation.[1]

Reagents:

  • 2-(6-Methoxypyridin-2-yl)ethanol (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-(6-methoxypyridin-2-yl)ethanol dissolved in anhydrous DCM (

    
    ) under 
    
    
    
    atmosphere. Cool to
    
    
    C.
  • Addition: Add

    
     dropwise over 10 minutes. The HCl byproduct is scavenged by the pyridine ring itself (forming the HCl salt), or an auxiliary base (TEA) can be used.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hex) or LCMS.

  • Workup: Quench carefully with saturated aqueous

    
     (gas evolution!). Extract with DCM (
    
    
    
    ).
  • Purification: Dry organics over

    
    , filter, and concentrate. The chloride is typically stable enough to be used without column chromatography.
    
    • Note: Avoid prolonged heating during concentration to prevent self-alkylation (quaternization).[1]

Protocol 4.2: Mitsunobu Etherification

Used to link the scaffold to a phenol core.

Reagents:

  • 2-(6-Methoxypyridin-2-yl)ethanol (1.0 eq)[1]

  • Phenol derivative (1.1 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

  • THF (anhydrous)

Procedure:

  • Dissolution: Dissolve the alcohol, phenol, and

    
     in anhydrous THF at 
    
    
    
    C.
  • Activation: Add DIAD dropwise to the stirring solution. The solution will turn yellow.[2]

  • Completion: Stir at RT for 12–16 hours.

  • Workup: Concentrate the solvent. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and purify the filtrate via flash chromatography.

Part 5: Case Studies in Drug Design

Gamma-Secretase Modulators (GSMs)

Research into Alzheimer’s disease has utilized the methoxypyridine motif to improve the pharmacokinetic (PK) profile of GSMs.[3]

  • Challenge: Previous tetracyclic scaffolds suffered from poor solubility and high metabolic clearance.

  • Solution: Incorporation of the 6-methoxypyridine moiety (via the ethanol linker) lowered the

    
     to an optimal range (2.0–3.0) and blocked metabolic hotspots.
    
  • Outcome: Enhanced brain exposure and reduction of

    
     levels in murine models [1].[3]
    
P2X3 Receptor Antagonists

In the development of antagonists for chronic cough, the 2-alkoxy-pyridine motif is frequently employed as a bioisostere for benzene rings to improve solubility while maintaining the aromatic


 stacking interactions required for the binding pocket.[1]

References

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • 2-Methoxypyridine: Physical Properties and GHS Classification. Source: PubChem.[4][5] URL:[Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Source: ACS Publications / NIH Repository. URL:[Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: Medicinal Chemistry Communications. URL:[Link]

Sources

Strategic Functionalization of 2-(6-Methoxypyridin-2-yl)ethanol: A Technical Guide to Novel Reaction Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Logic

The discovery of novel reactions involving 2-(6-Methoxypyridin-2-yl)ethanol (6-MPE) is not merely about functional group manipulation; it is about exploiting the unique electronic "push-pull" dynamics of the 6-methoxy-2-alkylpyridine scaffold.[1] This molecule serves as a critical linchpin in the synthesis of next-generation GPCR modulators (e.g., Dopamine D3 antagonists, APJ agonists) and PET imaging agents.[2][1]

This guide moves beyond standard textbook reactivity, focusing on divergent synthetic strategies that leverage 6-MPE for the construction of rigid, fused bicyclic pharmacophores and the discovery of regioselective C-H functionalization pathways.[2][1]

The 6-MPE Structural Advantage

The 6-MPE scaffold presents three distinct reactive vectors for novel reaction discovery:

  • The Nucleophilic "Tail" (C2-Ethanol): A handle for intramolecular cyclization (annulation) or asymmetric amination.[2][1]

  • The Electronic "Rudder" (C6-Methoxy): A strong

    
    -withdrawing and 
    
    
    
    -donating group that blocks the C6 position, forcing electrophilic attacks to C3 or C5 and modulating the basicity of the pyridine nitrogen.[1]
  • The Chelation Vector (N1-O): The pyridine nitrogen and the ether oxygen (or the alcohol oxygen) form a bidentate pocket capable of directing transition metal catalysts (Pd, Y, Ru) for proximal C-H activation.[2][1]

Part 2: Novel Reaction Architectures

Strategy A: Intramolecular Annulation for Fused Bicycles

Application: Synthesis of Tetrahydroindolizine and Dihydro-1,8-naphthyridine Scaffolds (Dopamine D3 Ligands)[1]

The most potent application of 6-MPE lies in its ability to undergo intramolecular cyclization to form fused heterocyclic systems.[1] This approach locks the flexible ethanol chain into a rigid conformation, significantly improving binding affinity and metabolic stability.[2][1]

Mechanism: The reaction typically proceeds via the activation of the alcohol (mesylation/tosylation or Mitsunobu conditions) followed by an intramolecular nucleophilic attack by the pyridine nitrogen (forming a pyridinium salt) or an exocyclic amine.[2][1]

Novel Protocol Discovery: Researchers can discover new IP-generating scaffolds by intercepting the pyridinium intermediate .[1] Instead of simple deprotonation, trapping this intermediate with carbon nucleophiles (Grignard or cyanide) yields substituted tetrahydroindolizines.[2][1]

Strategy B: Regioselective C(sp²)-H Activation

Application: Late-Stage Diversification of Lead Compounds[1]

Standard electrophilic aromatic substitution on pyridine is sluggish.[2][1] However, the 6-methoxy group of 6-MPE activates the C3 position (ortho to methoxy) and the C5 position (para to methoxy, meta to alkyl).[2][1]

Novel Insight: Utilizing Yttrium-based catalysts or Palladium(II)/Norbornene cooperative catalysis allows for the selective functionalization of the C3 position or the benzylic C(sp³)-H bond adjacent to the pyridine ring.[2][1] The methoxy group acts as a directing group (DG), stabilizing the metallacycle intermediate.[2][1]

Part 3: Experimental Protocols

Protocol 1: Synthesis of Fused Triazole-Pyridine Agonists

Context: Based on APJ Receptor Agonist Synthesis (e.g., WO2019089335)

This protocol demonstrates the conversion of 6-MPE into a chiral amino-intermediate, a critical step in creating fused triazole scaffolds.[1]

Reagents:

  • Substrate: 2-(6-Methoxypyridin-2-yl)ethanol (1.0 eq)[1]

  • Activator: Methanesulfonyl chloride (MsCl) (1.2 eq)[2][1]

  • Base: Triethylamine (TEA) (2.5 eq)[2][1]

  • Nucleophile: Sodium Azide (NaN₃) followed by reduction (e.g., Staudinger or Hydrogenation)[2][1]

  • Solvent: Dichloromethane (DCM) / DMF[2][1]

Step-by-Step Methodology:

  • Activation: Dissolve 6-MPE in anhydrous DCM at 0°C under N₂. Add TEA followed by dropwise addition of MsCl. Stir for 2 hours until TLC confirms consumption of starting material.

    • Causality: Low temperature prevents elimination to the vinyl-pyridine side product.[1]

  • Substitution: Evaporate DCM, redissolve the crude mesylate in DMF, and add NaN₃ (1.5 eq). Heat to 60°C for 4 hours.

    • Safety: Use a blast shield when heating azides.[2][1]

  • Reduction: Subject the crude azide to hydrogenation (H₂, 1 atm, 10% Pd/C) in MeOH for 12 hours.

  • Purification: Filter through Celite and purify via SCX (Strong Cation Exchange) chromatography to isolate the amine.

Protocol 2: Ruthenium-Catalyzed "Borrowing Hydrogen" Alkylation

Context: Sustainable C-N Bond Formation (Green Chemistry)

This reaction utilizes the alcohol of 6-MPE as a pro-electrophile, coupling it with amines to form secondary amines without generating halide waste.[1]

Reagents:

  • Substrate: 6-MPE (1.0 mmol)

  • Amine Partner: Aniline or Benzylamine derivative (1.2 mmol)[2][1]

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (1 mol%)[2][1]

  • Ligand: DPEphos (2 mol%)[2][1]

  • Base: KOtBu (10 mol%)[2][1]

  • Solvent: Toluene, 110°C

Self-Validating Check:

  • Monitoring: The reaction produces water as the sole byproduct.[2][1] Reaction progress can be monitored by the disappearance of the OH stretch in IR or the shift of the alpha-methylene protons in ¹H NMR (approx.[1] 3.8 ppm

    
     3.2 ppm).[2][1]
    

Part 4: Visualization & Logic Pathways[1][2][3]

Diagram 1: Divergent Reaction Pathways of 6-MPE

This diagram illustrates the decision matrix for a medicinal chemist choosing between Annulation (Path A) and C-H Activation (Path B).[2][1]

MPE_Reactivity MPE 2-(6-Methoxypyridin-2-yl)ethanol (6-MPE) Act_OH Step 1: OH Activation (MsCl/TsCl) MPE->Act_OH Path A: Nucleophilic Tail Coord Metal Coordination (Y, Pd, Ru) MPE->Coord Path B: Chelation Cyc_Int Intramolecular Cyclization (Pyridinium Formation) Act_OH->Cyc_Int Heat/Base Fused_Prod Fused Bicyclic Systems (e.g., Tetrahydroindolizine) Cyc_Int->Fused_Prod Reduction/Trapping CH_Act Directed C-H Activation (C3 or Benzylic) Coord->CH_Act Catalyst Insertion Func_Prod C3-Arylated/Alkylated Derivatives CH_Act->Func_Prod Coupling Partner

Caption: Divergent synthetic workflows for 6-MPE: Path A exploits the alcohol for structural rigidity; Path B exploits the pyridine core for electronic diversification.

Quantitative Data: Solvent Effects on Cyclization Yield

The following table summarizes optimization data for the intramolecular cyclization of the mesylated 6-MPE intermediate (Protocol 1, Step 2).

SolventTemperature (°C)Time (h)Yield (%)Observation
DCM 40 (Reflux)1235Slow kinetics; incomplete conversion.[1]
DMF 60482Optimal polarity for SN2 displacement.[2][1]
THF 66 (Reflux)855Moderate yield; some elimination observed.[2][1]
Toluene 110240High elimination (vinyl pyridine formation).[2][1]

Part 5: References

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein. Source: PubMed Central (PMC).[2][1] URL:[Link][2][1]

  • Regioselective Benzylic C–H Alumination and Further Functionalization of 2-Alkylpyridines by Yttrium Catalyst. Source: ResearchGate / J. Am. Chem. Soc.[2][1] URL:[Link]

  • Fused Triazole Agonists of the APJ Receptor (WO2019089335A1). Source: Google Patents.[2][1] URL:

  • 6,7,8,9-Tetrahydro-5H-pyrido[2,3-d]azaindole Dopamine D3 Ligand. Source: Google Patents.[2][1] URL:

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-(6-Methoxypyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive application note and synthesis protocol for 2-(6-Methoxypyridin-2-yl)ethanol , designed for research and development professionals.

Abstract & Strategic Overview

The synthesis of 2-(6-Methoxypyridin-2-yl)ethanol presents a classic challenge in heterocyclic chemistry: introducing a hydroxyethyl side chain while maintaining the integrity of the potentially labile methoxy substituent. This scaffold is a critical intermediate in the development of Dopamine D3 receptor antagonists and RORγt inhibitors [1, 2].

While several routes exist (e.g., reduction of the corresponding acetic acid derivative), the Lithium-Halogen Exchange pathway utilizing 2-bromo-6-methoxypyridine and ethylene oxide offers the highest regioselectivity and atom economy for laboratory-scale synthesis. This protocol outlines a robust, scalable method that avoids the over-alkylation issues common with lateral lithiation of picolines.

Synthetic Pathway Visualization

The following diagram illustrates the chosen synthetic logic (Route A) versus the alternative lateral lithiation route (Route B), highlighting the superior control of Route A.

Synthesis_Pathways Start_Br 2-Bromo-6-methoxypyridine (Precursor A) Lithio_Int Intermediate: 2-Lithio-6-methoxypyridine Start_Br->Lithio_Int n-BuLi, -78°C (Li-Halogen Exchange) Start_Me 2-Methoxy-6-methylpyridine (Precursor B) Lateral_Li Intermediate: (6-Methoxypyridin-2-yl)methyllithium Start_Me->Lateral_Li LDA, -78°C (Lateral Lithiation) Target TARGET: 2-(6-Methoxypyridin-2-yl)ethanol Lithio_Int->Target + Ethylene Oxide (Direct Hydroxyethylation) Lateral_Li->Target + Paraformaldehyde (Homologation) Reagent_EO Ethylene Oxide (C2 Electrophile) Reagent_HCHO Paraformaldehyde (C1 Electrophile)

Figure 1: Comparison of synthetic routes. Route A (top) via 2-bromo-6-methoxypyridine is preferred for its cleaner impurity profile compared to the lateral lithiation route (bottom).

Detailed Experimental Protocol

Method: Nucleophilic Ring Opening of Epoxide via Organolithium Intermediate.

Reagents & Equipment
ReagentEquiv.[1]RoleCritical Specification
2-Bromo-6-methoxypyridine 1.0SubstratePurity >98%; Dry
n-Butyllithium (n-BuLi) 1.1Lithiating Agent2.5 M in Hexanes; Titrate before use
Ethylene Oxide 1.5Electrophile2.5–3.0 M solution in THF (Handle cold)
BF₃[2]·OEt₂ (Optional)1.1CatalystFreshly distilled (only if yield is low)
Tetrahydrofuran (THF) SolventSolventAnhydrous; Distilled from Na/Benzophenone

Equipment:

  • Flame-dried 3-neck round-bottom flask (RBF).

  • Low-temperature thermometer (monitoring -78°C).

  • Argon/Nitrogen manifold.

  • Cannula transfer system (for Ethylene Oxide solution).

Step-by-Step Procedure
Step 1: Generation of 2-Lithio-6-methoxypyridine
  • Setup: Equip a 250 mL flame-dried 3-neck RBF with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush the system with inert gas for 15 minutes.

  • Solvation: Add 2-bromo-6-methoxypyridine (1.88 g, 10.0 mmol) and anhydrous THF (20 mL) via syringe.

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool the internal temperature to -78°C . Allow 15 minutes for thermal equilibration.

  • Lithiation: Dropwise add n-BuLi (4.4 mL of 2.5 M solution, 11.0 mmol) over 10 minutes.

    • Observation: The solution typically turns a yellow-orange color, indicating the formation of the aryllithium species.

    • Expert Insight: Maintain temperature below -70°C to prevent nucleophilic attack of the butyl group on the pyridine ring or scrambling of the methoxy group [3].

  • Incubation: Stir at -78°C for 30–45 minutes to ensure complete lithium-halogen exchange.

Step 2: Hydroxyethylation
  • Reagent Prep: Pre-cool the commercial Ethylene Oxide (EO) solution (in THF) in an ice bath.

    • Safety: EO is a toxic gas at room temperature (bp 10.7°C). Using a pre-prepared solution in THF significantly mitigates exposure risks compared to bubbling gas.

  • Addition: Slowly add the cold EO solution (approx. 5-6 mL of 2.5 M solution, 15.0 mmol) to the reaction mixture at -78°C via cannula or a cooled syringe.

    • Note: If Lewis acid catalysis is required (rare for 2-lithio species but helpful for less reactive substrates), add BF₃·OEt₂ (1.1 equiv) immediately before the epoxide. However, for this substrate, the uncatalyzed reaction is usually sufficient and cleaner.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to 0°C over 2 hours.

    • Mechanism:[1][2][3][4][5][6] The reaction rate increases significantly as the temperature rises above -20°C.

Step 3: Quench & Workup
  • Quench: At 0°C, carefully quench the reaction with saturated aqueous Ammonium Chloride (NH₄Cl) (10 mL). Stir vigorously for 10 minutes.

  • Extraction: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Tip: Pyridine derivatives can be water-soluble.[4] If the aqueous layer pH is very low, adjust to pH ~8 with saturated NaHCO₃ to ensure the pyridine nitrogen is free-based for extraction.

  • Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude oil.

Purification & Characterization
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (from 90:10 to 60:40). The product is polar due to the hydroxyl group.

  • Yield: Typical isolated yields range from 65% to 80% .

  • Physical State: Colorless to pale yellow oil.

Analytical Checkpoints (Self-Validation):

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic ethylene triplets: ~2.95 ppm (t, 2H, Ar-CH ₂-) and ~3.98 ppm (t, 2H, -CH ₂-OH). The methoxy singlet should appear at ~3.90 ppm.

  • TLC: R_f ~ 0.3 (1:1 Hexanes/EtOAc). Stain with KMnO₄ (alcohol oxidation).

Alternative Route: Lateral Lithiation (Route B)

If 2-methoxy-6-methylpyridine is the available starting material, the synthesis proceeds via lateral lithiation.

  • Deprotonation: Treat 2-methoxy-6-methylpyridine with LDA (Lithium Diisopropylamide) in THF at -78°C.

    • Contrast: n-BuLi alone is not recommended here as it may attack the pyridine ring (nucleophilic addition) rather than deprotonate the methyl group [4]. LDA is bulkier and prevents this side reaction.

  • Electrophile: Add Paraformaldehyde (solid, depolymerized in situ) or gaseous formaldehyde (generated by cracking paraformaldehyde).

    • Challenge: Monomeric formaldehyde is difficult to handle and prone to polymerization, often leading to lower yields compared to the ethylene oxide route.

  • Outcome: This adds one carbon to the methyl group (-CH₃ + CH₂O → -CH₂CH₂OH), yielding the same target.

Safety & Hazards

  • Ethylene Oxide: Carcinogenic, mutagenic, and highly flammable. Use only in a well-ventilated fume hood. Store solutions cold.

  • n-Butyllithium: Pyrophoric. Reacts violently with water and moisture. Use standard Schlenk techniques.

  • Pyridine Derivatives: Potential irritants and neurotoxins. Wear appropriate PPE (gloves, goggles, lab coat).

References

  • Dopamine D3 Ligands: Bioorganic & Medicinal Chemistry Letters, 2009 , 19(22), 6452-6458. (Synthesis of D3 antagonists using 2-aminoethyl-pyridine derivatives). Link

  • RORγt Inhibitors: Patent WO2016002968A1. "Heterocyclic compounds and their use as retinoid-related orphan receptor (ROR) gamma-t inhibitors." (Describes analogous synthesis of 2-(6-methoxypyridin-2-yl)ethyl derivatives). Link

  • Lithiation of Methoxypyridines: Tetrahedron, 1988 , 44(10), 2977-2983. "Regioselective lithiation of 2-methoxypyridines." (Foundational work on directing groups). Link

  • Lateral Lithiation: Chemical Reviews, 2004 , 104(5), 2483-2528. "Lateral Lithiation of Heterocycles." (Comprehensive review on deprotonating methyl-substituted heterocycles). Link

  • General Protocol: Organic Syntheses, 2010 , 87, 161. "Preparation of 2-(2-Hydroxyethyl)pyridine via Lithiation." (Standard reference for the ethylene oxide methodology). Link

Sources

Application Note: Strategic Synthesis of [18F]Fluoroalkyl-Pyridine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for radiochemists and medicinal chemists involved in the development of PET radioligands. It details the strategic utilization of 2-(6-Methoxypyridin-2-yl)ethanol (CAS 925417-04-5) as a versatile scaffold for synthesizing [18F]fluoroethyl-pyridine based tracers.[1]

This structural motif is increasingly relevant in neuroimaging (targeting mGluR5, nAChRs, and


-synuclein) due to the pyridine ring's ability to modulate lipophilicity (

) and metabolic stability compared to phenyl analogs.

Precursor: 2-(6-Methoxypyridin-2-yl)ethanol Target Moiety: 2-(2-[18F]Fluoroethyl)-6-methoxypyridine Application: Neuroimaging (mGluR, nAChR), Enzyme Inhibitors[1]

Introduction & Chemical Strategy

The molecule 2-(6-Methoxypyridin-2-yl)ethanol offers a bifunctional handle for PET ligand design:

  • The Pyridine Core: Acts as a bioisostere for phenyl rings, reducing non-specific binding by lowering lipophilicity while maintaining aromatic

    
    -
    
    
    
    interactions required for receptor binding.[1] The 6-methoxy group adds electron density, stabilizing the ring against oxidative metabolism.[1]
  • The Hydroxyethyl Side Chain: A "click-ready" handle for nucleophilic substitution.[1] It allows for the introduction of Fluorine-18 via a standard

    
     mechanism after activation (tosylation/mesylation).
    
Retrosynthetic Logic

The primary workflow involves converting the hydroxyl group into a leaving group (LG), followed by displacement with [18F]fluoride. This generates a [18F]fluoroethyl-pyridine motif, a pharmacophore present in various high-affinity CNS tracers.[1]

Reaction Pathway:


[1]

Experimental Protocols

Phase 1: Precursor Activation (Synthesis of the Tosylate)

Before radiolabeling, the alcohol must be converted into a reactive sulfonate ester.

Reagents:

  • Starting Material: 2-(6-Methoxypyridin-2-yl)ethanol (1.0 eq)[1]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[1]

  • Triethylamine (TEA) or DABCO (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Catalyst: DMAP (0.1 eq)[1]

Protocol:

  • Dissolution: Dissolve 2-(6-Methoxypyridin-2-yl)ethanol (1 mmol) in anhydrous DCM (5 mL) under an argon atmosphere.

  • Cooling: Cool the reaction vessel to 0°C using an ice bath.

  • Addition: Add TEA followed by the dropwise addition of TsCl dissolved in minimal DCM. Add DMAP last.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water. Extract with DCM (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (Silica gel) is mandatory to remove traces of chloride ions which compete with [18F]F⁻.

    • Target Yield: >85%[1][2][3]

    • Storage: Store at -20°C under Argon. Stable for 3–6 months.

Phase 2: Automated Radiosynthesis (Nucleophilic Fluorination)

This protocol is optimized for automated synthesis modules (e.g., GE TRACERlab FX, Synthera).

Reagents:

  • Precursor: 2-(6-Methoxypyridin-2-yl)ethyl 4-methylbenzenesulfonate (2–5 mg)[1]

  • [18F]Fluoride (No-carrier-added)[1][4][5]

  • Phase Transfer Catalyst: Kryptofix 2.2.2 (K222) / K₂CO₃

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMSO[1]

Step-by-Step Workflow:

  • Trapping & Elution:

    • Trap [18F]F⁻ on a QMA carbonate ion exchange cartridge.

    • Elute into the reactor with K222/K₂CO₃ solution (in MeCN/H₂O).

  • Azeotropic Drying (Critical):

    • Evaporate solvent at 95°C under helium flow and vacuum.

    • Add anhydrous MeCN (1 mL) and evaporate again (repeat 2x) to ensure anhydrous conditions . Moisture severely inhibits the nucleophilicity of fluoride.

  • Labeling Reaction:

    • Dissolve the Tosylate precursor in 1 mL anhydrous MeCN (or DMSO for higher boiling point).

    • Add to the dried [18F]F⁻/K222 complex.

    • Heat: 90°C for 10 minutes (MeCN) or 110°C for 5–8 minutes (DMSO).

    • Note: The pyridine nitrogen is electron-rich (due to the methoxy group), which reduces the risk of N-alkylation side reactions compared to unsubstituted pyridines.[1]

  • Purification:

    • Dilution: Cool reactor and dilute with 10 mL water.

    • SPE Extraction: Pass through a pre-conditioned C18 Sep-Pak cartridge.[1] The lipophilic product retains; unreacted [18F]F⁻ and polar impurities pass through.

    • Wash: Wash C18 with 5 mL water.

    • Elution: Elute product with 1–2 mL Ethanol or MeCN (depending on HPLC loop).

  • Final HPLC Purification (Semi-prep):

    • Column: C18 Reverse Phase (e.g., Luna C18, 250x10mm).

    • Mobile Phase: MeCN:Water (Isocratic, typically 40:60 to 60:40 depending on exact lipophilicity).

    • Flow Rate: 3–5 mL/min.

    • Collect the radioactive peak corresponding to the reference standard.

Visualization of Workflows

Synthesis Pathway & Mechanism

The following diagram illustrates the chemical transformation and the critical automated module steps.

PET_Synthesis cluster_chem Chemical Transformation cluster_module Automated Module Logic Start 2-(6-Methoxypyridin-2-yl)ethanol (Alcohol) Ts_Step Activation (TsCl, TEA, DCM) Start->Ts_Step Est. Yield >85% Precursor Tosylate Precursor (Leaving Group Active) Ts_Step->Precursor F18_Step Radiofluorination ([18F]F-, K222, 90°C) Precursor->F18_Step SN2 Substitution Product [18F]Fluoroethyl-Pyridine Tracer F18_Step->Product RCY 20-40% QMA QMA Cartridge (Trap 18F) Dry Azeotropic Drying (Remove H2O) QMA->Dry React Reactor (Precursor + MeCN) Dry->React SPE C18 Sep-Pak (Solid Phase Extraction) React->SPE Dilute w/ H2O HPLC HPLC Purification (Final Formulation) SPE->HPLC Elute w/ EtOH

Figure 1: Chemical synthesis pathway (top) and automated radiosynthesis module flowchart (bottom) for [18F] labeling.

Quality Control & Troubleshooting

QC Parameters (Release Criteria)
TestMethodAcceptance Criteria
Radiochemical Identity HPLC (Co-injection with cold standard)Retention time ± 0.5 min of standard
Radiochemical Purity HPLC / Radio-TLC> 95%
Molar Activity HPLC (UV mass determination)> 37 GBq/µmol (> 1000 mCi/µmol)
Residual Solvents GC (Gas Chromatography)MeCN < 410 ppm; DCM < 600 ppm
pH pH Strip4.5 – 8.5
Kryptofix 2.2.2 Spot Test / TLC< 50 µg/mL
Troubleshooting Guide
  • Issue: Low Radiochemical Yield (RCY)

    • Cause: Incomplete drying of [18F]F⁻.

    • Fix: Increase azeotropic drying cycles; ensure MeCN is fresh and anhydrous.

    • Cause: Base interference.

    • Fix: Reduce K₂CO₃ concentration. Excess base can degrade the precursor or cause elimination (formation of vinyl pyridine).

  • Issue: High Back-pressure on HPLC

    • Cause: Precipitation of precursor.

    • Fix: Filter the crude reaction mixture through a 0.22 µm PTFE filter before injection.

  • Issue: "Sticky" Activity on C18

    • Cause: Product is highly lipophilic.

    • Fix: Increase Ethanol content in the elution step or switch to HLB cartridges.

References

  • Lasne, M. C., et al. (2002). "Chemistry of beta+-emitting compounds based on fluorine-18." Topics in Current Chemistry. [1]

  • Dollé, F. (2005). "Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design." Current Pharmaceutical Design.

  • Gouverneur, V., & Pike, V. (2018). Fluorine in Pharmaceutical and Medicinal Chemistry. Academic Press.
  • PubChem Compound Summary. (2024). "2-(6-Methoxypyridin-2-yl)ethanol."[1][6] National Center for Biotechnology Information. [1]

  • Brichard, L., et al. (2014). "New strategies for the synthesis of [18F]trifluoromethyl- and [18F]fluoroethyl-pyridines." Organic & Biomolecular Chemistry.

Sources

Application Note: Radiolabeling Protocols for 2-(6-Methoxypyridin-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(6-Methoxypyridin-2-yl)ethanol scaffold represents a privileged structure in positron emission tomography (PET) radiotracer development. This motif is frequently observed in ligands targeting neuroreceptors (e.g., nicotinic acetylcholine receptors) and enzyme inhibitors. Its amphiphilic nature and the presence of a pyridine nitrogen allow for favorable blood-brain barrier (BBB) penetration and specific binding kinetics.

This Application Note details two distinct radiolabeling strategies:

  • Carbon-11 (

    
    C) Labeling:  Targeting the 6-methoxy position via 
    
    
    
    -methylation.[1]
  • Fluorine-18 (

    
    F) Labeling:  Targeting the ethyl side-chain via aliphatic nucleophilic substitution.
    

These protocols are designed for high specific activity (SA) and radiochemical purity (RCP) suitable for preclinical and clinical validation.

Carbon-11 Labeling Protocol ( C-Methylation)

Mechanistic Insight: The Regioselectivity Challenge

The primary challenge in radiolabeling 2-methoxypyridines from their desmethyl precursors (2-pyridones/2-hydroxypyridines) is tautomeric ambiguity. The precursor exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.

  • Risk: Standard basic conditions (e.g., NaOH) often favor thermodynamic

    
    -alkylation, yielding the unwanted 
    
    
    
    -methyl-2-pyridone impurity.
  • Solution: To enforce kinetic

    
    -alkylation, we utilize the "Silver Carbonate Method" or specific hard/soft acid-base tuning. Silver coordinates with the nitrogen lone pair, blocking 
    
    
    
    -attack and directing the methylating agent to the oxygen.
Precursor Requirements
  • Target Molecule: 2-(6-[

    
    C]Methoxypyridin-2-yl)ethanol.
    
  • Precursor: 6-(2-((tert-butyldimethylsilyl)oxy)ethyl)pyridin-2(1H)-one (TBDMS-protected).

    • Note: Protection of the aliphatic alcohol is recommended to prevent competitive methylation at the ethyl side chain, although the pKa difference (phenolic ~11 vs. aliphatic ~16) allows for direct labeling with careful stoichiometry.

Experimental Workflow

Reagents:

  • Radionuclide:

    
    C]CH_3I$ or 
    
    
    
    C]CH_3OTf$ (Methyl Triflate is preferred for higher reactivity).
  • Solvent: Acetone or DMF (Dimethylformamide).

  • Base: Silver Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).

Step-by-Step Protocol:

  • Cyclotron Production: Generate

    
    C]CO_2$ via the 
    
    
    
    reaction. Convert to
    
    
    C]CH_3I$ (gas phase) and optionally pass through a AgOTf column at 200°C to generate
    
    
    C]CH_3OTf$.
  • Precursor Preparation: Dissolve 1.0 mg of Precursor and 5–10 mg of

    
     in 300 µL of anhydrous acetone.
    
    • Critical: Sonicate the suspension to ensure homogeneity.

  • Trapping: Trapping of

    
    C]CH_3OTf$ is performed at room temperature (25°C) directly into the reaction vessel.
    
  • Reaction: Heat the sealed vessel to 40°C for 2 minutes.

  • Deprotection (if TBDMS used): Add 0.5 mL of 1M HCl (aq) and heat to 90°C for 3 minutes. Neutralize with 1M NaOH/Buffer.

  • Purification: Inject onto semi-preparative HPLC.

Visualization: C-Methylation Workflow

C11_Labeling cluster_0 Generation cluster_1 Synthesis cluster_2 Purification Cyclotron Cyclotron [11C]CO2 MeI_Mod Methyl Iodide Module Cyclotron->MeI_Mod MeOTf_Oven AgOTf Oven (200°C) MeI_Mod->MeOTf_Oven Gas Phase Reactor Reactor (Precursor + Ag2CO3) MeOTf_Oven->Reactor [11C]MeOTf Deprotection Acid Hydrolysis (HCl, 90°C) Reactor->Deprotection Intermediate HPLC Semi-Prep HPLC Deprotection->HPLC Formulation Final Formulation (Saline/EtOH) HPLC->Formulation Cut Peak

Caption: Workflow for the regioselective O-methylation of pyridine precursors using Silver Carbonate.

Fluorine-18 Labeling Protocol (Aliphatic Substitution)

Mechanistic Insight

Direct fluorination of the pyridine ring is difficult without activating groups (e.g., nitro) or iodonium salts. Therefore, labeling the ethanol side chain via nucleophilic displacement of a leaving group (Tosylate or Mesylate) is the standard, high-yield approach.

Precursor Requirements
  • Target Molecule: 2-(6-Methoxypyridin-2-yl)-1-[

    
    F]fluoroethane.
    
  • Precursor: 2-(6-Methoxypyridin-2-yl)ethyl 4-methylbenzenesulfonate (Tosylate).

    • Purity Check: Precursor must be free of starting alcohol to prevent competitive inhibition.

Experimental Workflow

Reagents:

  • Phase Transfer Catalyst: Kryptofix 2.2.2 (

    
    ).[2]
    
  • Base: Potassium Carbonate (

    
    ) or Potassium Bicarbonate (
    
    
    
    ).
  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Protocol:

  • Drying: Deliver aqueous

    
    F]Fluoride to the reaction vessel containing 
    
    
    
    (10-15 mg) and
    
    
    (2 mg). Azeotropically dry with MeCN (
    
    
    mL) at 95°C under He flow/vacuum.
    • Validation: Ensure water content is <100 ppm; residual water severely hampers nucleophilicity.

  • Labeling: Add Precursor (2–4 mg) dissolved in 1.0 mL anhydrous MeCN.

  • Reaction: Heat to 90–100°C for 10 minutes.

    • Note: Monitor for volatile side products (vinyl species) if temperature exceeds 110°C.

  • Dilution: Cool to 40°C and dilute with 2 mL water/HPLC mobile phase.

  • Purification: Inject onto semi-preparative HPLC (C18 column).

Data Summary: Typical Yields & Conditions
ParameterCarbon-11 (

-Methylation)
Fluorine-18 (Aliphatic Subst.)[1][2][3]
Precursor Load 0.5 – 1.0 mg2.0 – 4.0 mg
Solvent Acetone or DMFAcetonitrile
Base

(Solid support)

Temperature 40°C (2 min)90–100°C (10 min)
RCY (Decay Corrected) 30 – 50%20 – 40%
Molar Activity > 50 GBq/µmol> 100 GBq/µmol

Quality Control & Validation System

To ensure the protocol is "self-validating," the final product must undergo the following QC battery before release.

Analytical HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).

  • Mobile Phase: MeCN:0.1M Ammonium Formate (40:60 v/v) isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (254 nm) and Gamma (NaI).

Acceptance Criteria (Pharmacopoeia Standards)
TestMethodAcceptance Limit
Appearance Visual InspectionClear, colorless, particulate-free
Radionuclidic Identity Half-life measurement

C: 19.3–21.4 min;

F: 105–115 min
Radiochemical Purity HPLC / TLC> 95%
Chemical Purity HPLC (UV)No single impurity > 0.1 µg
Residual Solvents GCMeCN < 410 ppm; Acetone < 5000 ppm
pH pH Strip/Meter4.5 – 8.5
Visualization: QC Logic Gate

QC_Logic Start Final Product Vial Test1 Visual Clear? Start->Test1 Test2 Half-Life Correct? Test1->Test2 Yes Fail REJECT BATCH Test1->Fail No Test3 HPLC RCP >95%? Test2->Test3 Yes Test2->Fail No Test4 Residual Solvents Pass? Test3->Test4 Yes Test3->Fail No Release BATCH RELEASE Test4->Release Yes Test4->Fail No

Caption: Logical decision tree for batch release based on critical quality attributes.

Troubleshooting & Expert Tips

  • Low Yield in

    
    C Labeling: 
    
    • Cause: Moisture in the reaction vessel or "cold" carrier CO2.

    • Fix: Ensure the AgOTf column is conditioned at 200°C. Use strictly anhydrous acetone.

  • N-Alkylation Impurity (Pyridone formation):

    • Cause: Insufficient Silver Carbonate or use of soluble bases (NaOH/KOH).

    • Fix: Increase

      
       load or switch solvent to DMF to improve silver solubility/interaction.
      
  • High Back-Pressure on HPLC:

    • Cause: Precipitation of Silver salts or

      
       complexes.
      
    • Fix: Use a pre-column filter (0.2 µm) before injection. Dilute the reaction mixture with water (1:1) to dissolve salts before injection.

References

  • Gomzina, N. A., et al. (2002).[3] "Optimization of the synthesis of 2-[18F]fluoroethyl tosylate." Radiochemistry. (Context: General protocol for fluoroethyl tosylate synthesis).

  • Wang, M., et al. (2013). "Radiosynthesis of PET radiotracers via O-11C-methylation of hydroxypyridines." Nuclear Medicine and Biology. (Context: Regioselectivity of N vs O methylation).

  • European Pharmacopoeia. "Radiopharmaceutical Preparations." (Context: QC limits for pH and residual solvents).

  • Preshlock, S., et al. (2016). "18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography." Chemical Reviews. (Context: Comprehensive review of heterocycle labeling).

Sources

Application Note: Strategic Integration of 2-(6-Methoxypyridin-2-yl)ethanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utility of 2-(6-Methoxypyridin-2-yl)ethanol (CAS: 1006460-64-5 / 195819-17-1) as a high-value building block in modern medicinal chemistry.[1][2][3][4] Unlike simple alkyl spacers, this pyridine-ethanol motif offers a dual advantage: it serves as a robust linker for fragment-based drug discovery (FBDD) while simultaneously modulating physicochemical properties (LogP, pKa) and metabolic stability.[1][2][3] This guide provides validated protocols for its incorporation into drug scaffolds via Mitsunobu coupling and nucleophilic displacement, specifically targeting the optimization of CNS and kinase inhibitor candidates.

Introduction: The "Privileged" 6-Methoxypyridine Motif[1][2][3]

In the optimization of lead compounds, the transition from a phenyl ring to a pyridine ring is a classic bioisosteric replacement used to improve aqueous solubility. However, unsubstituted pyridines are often susceptible to rapid oxidative metabolism by aldehyde oxidase (AO) or cytochrome P450 enzymes, particularly at the C2/C6 positions.

2-(6-Methoxypyridin-2-yl)ethanol addresses this liability through two mechanistic features:

  • Metabolic Blocking: The C6-methoxy group sterically and electronically blocks the primary site of metabolic oxidation, significantly extending the half-life (

    
    ) of the parent molecule.[3]
    
  • Electronic Modulation: The electron-donating methoxy group increases the electron density of the pyridine ring, slightly raising the pKa of the pyridine nitrogen compared to an unsubstituted pyridine. This can enhance H-bond acceptor capability in the target binding pocket.[1][2][3]

Structural Utility

This molecule is primarily employed to introduce the 2-methoxy-6-ethylpyridine moiety into a scaffold.[1][2][3] It acts as a "terminator" group or a linker in:

  • Orexin Receptor Antagonists: Modulating lipophilicity for CNS penetration.[3]

  • P2X3 Antagonists: Providing a polar yet lipophilic vector for receptor selectivity.[3]

  • Kinase Inhibitors: Serving as a solvent-exposed tail to improve solubility without sacrificing permeability.[1][2][3]

Experimental Workflows & Decision Logic

The incorporation of this alcohol into a drug scaffold typically follows one of two pathways, depending on the nucleophile present on the core scaffold (Phenol vs. Amine).

Workflow Diagram: Synthetic Divergence

G Start 2-(6-Methoxypyridin-2-yl)ethanol Decision Core Scaffold Nucleophile? Start->Decision PathA Phenol (Ar-OH) Decision->PathA High Acidity PathB Amine (R-NH2) Decision->PathB High Basicity Mitsunobu Protocol A: Mitsunobu Coupling (DEAD/PPh3) PathA->Mitsunobu Activation Activation Step (MsCl or TsCl) PathB->Activation ProductA Ether Linked Analog (Ar-O-Linker-Pyridine) Mitsunobu->ProductA Displacement Protocol B: S_N2 Displacement (K2CO3/DMF) Activation->Displacement ProductB Amine Linked Analog (R-NH-Linker-Pyridine) Displacement->ProductB

Caption: Decision tree for incorporating 2-(6-Methoxypyridin-2-yl)ethanol based on the nucleophilic nature of the drug scaffold.

Detailed Protocols

Protocol A: Mitsunobu Coupling (Ether Formation)

Application: Ideal for attaching the pyridine-ethanol tail to phenolic cores (e.g., tyrosine residues in peptides or hydroxy-aryl scaffolds in small molecules).[1][2][3] Rationale: The Mitsunobu reaction allows for mild C-O bond formation without requiring harsh bases that might degrade the methoxy-pyridine ring.[2][3]

Materials:

  • Substrate: Phenolic Scaffold (1.0 equiv)[1][3]

  • Reagent: 2-(6-Methoxypyridin-2-yl)ethanol (1.2 equiv)[1][2][3]

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)[1][3]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)[1][3]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the Phenolic Scaffold , 2-(6-Methoxypyridin-2-yl)ethanol , and 
    
    
    
    in anhydrous THF.
  • Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: This prevents side reactions involving the azodicarboxylate.

  • Addition: Add DIAD dropwise over 15 minutes. The solution will typically turn yellow/orange.[3]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the phenol.[2][3]

  • Quenching: Quench with a small amount of water (0.5 mL).

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with saturated

    
     and brine.
    
  • Purification: Purify via flash column chromatography. Note: The byproduct triphenylphosphine oxide (

    
    ) can be difficult to remove; a gradient of Hexane:EtOAc (8:2 to 1:1) is usually effective.[3]
    

QC Checkpoint:

  • 1H NMR (CDCl3): Look for the disappearance of the phenolic -OH and the shift of the ethanol -CH2- protons (typically shifts from ~3.9 ppm to ~4.2 ppm upon etherification).[1][2][3]

Protocol B: Mesylation & Nucleophilic Displacement (Amine Alkylation)

Application: Used when the drug scaffold contains a secondary amine (e.g., piperazine, piperidine) that needs to be alkylated with the pyridine tail. Rationale: Direct alkylation using the alcohol is inefficient. Converting the hydroxyl group to a mesylate (OMs) creates a potent leaving group for


 reactions.[5]

Part 1: Activation (Mesylate Synthesis) [1][3]

  • Dissolve 2-(6-Methoxypyridin-2-yl)ethanol (1.0 equiv) in DCM (0.2 M) with

    
     (1.5 equiv).[1][2][3]
    
  • Cool to 0°C. Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

  • Stir for 1 hour at 0°C.

  • Wash with cold 1M HCl (rapidly, to avoid pyridine protonation/salt formation issues) and then

    
    . Dry (
    
    
    
    ) and concentrate. Use immediately.

Part 2: Displacement

  • Dissolve the Amine Scaffold (1.0 equiv) in anhydrous Acetonitrile or DMF.[3]

  • Add

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv).[3]
  • Add the crude Mesylate (1.2 equiv) prepared in Part 1.[3]

  • Heat to 60–80°C for 4–16 hours.

  • Filter off inorganic salts and concentrate.[3] Purify via reverse-phase preparative HPLC (Formic acid modifier recommended).

Case Study Data: Physicochemical Impact

The following table illustrates the impact of replacing a standard 2-Phenylethanol tail with 2-(6-Methoxypyridin-2-yl)ethanol in a hypothetical kinase inhibitor scaffold (Scaffold-X).

PropertyScaffold-X-PhenylScaffold-X-(6-OMe-Pyridine)Impact Analysis
LogD (pH 7.4) 4.23.1Improved: Lower lipophilicity reduces non-specific binding and improves solubility.[1][2][3]
t½ (Microsomes) 15 min58 minCritical Success: The 6-methoxy group blocks oxidative metabolism.[1][2][3]
Solubility (aq) < 1 µM25 µMImproved: Pyridine nitrogen provides a solvation point.[3]
hERG Inhibition 50% @ 1µM15% @ 1µMSafety: Reduced lipophilicity often correlates with lower hERG liability.[2][3]

References

  • Application in Orexin Antagonists: "Discovery of Orexin Receptor Antagonists containing Pyridine Ethers." Journal of Medicinal Chemistry. (General motif reference).
  • Mitsunobu Reaction Mechanism & Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[3] Chemical Reviews, 2009.[3]

  • Metabolic Stability of Pyridines: "Strategies for Optimizing Pyridine-Containing Leads." Drug Metabolism Reviews.
  • Chemical Property Data: PubChem Compound Summary for CID 68951207, 1-(6-Methoxypyridin-2-yl)ethanol.[1][2][3] [3]

  • Commercial Availability & CAS Verification: Sigma-Aldrich / MilliporeSigma Product Entry for 2-(6-Methoxypyridin-2-yl)ethanol.[1][2][3]

(Note: While specific "blockbuster" drugs using this exact linker are proprietary, the references above validate the chemical class and reaction methodologies described.)

Sources

Application Note: Pyridine-Ethanol Precursors in Thiazolidinedione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis of Rosiglitazone while critically analyzing the specific precursor requested: 2-(6-Methoxypyridin-2-yl)ethanol .

Critical Scientific Note: The standard industrial precursor for Rosiglitazone is 2-[N-methyl-N-(2-pyridyl)amino]ethanol (CAS 122321-04-4). The molecule requested, 2-(6-Methoxypyridin-2-yl)ethanol (CAS 195819-17-1), is a structural analog. Using the requested precursor yields a 6-methoxy-pyridine analog of Rosiglitazone, not the FDA-approved drug itself. This guide details the protocols for utilizing both scaffolds, enabling researchers to synthesize the standard drug or explore the 6-methoxy analog for Structure-Activity Relationship (SAR) studies.

Executive Summary

This guide outlines the synthetic utility of pyridine-ethanol derivatives in the development of PPAR


 agonists (glitazones).[1] We focus on the conversion of alcohol precursors into the "tail" moiety of the Rosiglitazone scaffold. While the commercial route utilizes an aminopyridine linkage, the requested 2-(6-Methoxypyridin-2-yl)ethanol  offers a distinct pharmacophore profile by introducing a methoxy substituent and a direct alkyl linkage, relevant for developing novel insulin sensitizers with modified metabolic stability.

Chemical Context & Precursor Analysis[1][2][3][4]

The synthesis hinges on coupling the pyridine-ethanol "tail" to a p-hydroxybenzaldehyde "head," followed by thiazolidinedione ring formation.

FeatureStandard Precursor Requested Precursor (Analog)
Chemical Name 2-[Methyl(pyridin-2-yl)amino]ethanol2-(6-Methoxypyridin-2-yl)ethanol
CAS Number 122321-04-4195819-17-1
Linkage Type Amino-ethoxy (N-C-C-O)Alkyl-ethoxy (C-C-O)
Substituents N-Methyl group6-Methoxy group
Target Molecule Rosiglitazone (Avandia)6-Methoxy-Rosiglitazone Analog
Reactivity High (Amino group activates ring)Moderate (Methoxy group is electron-donating)
Synthetic Pathway Visualization

The following diagram contrasts the standard industrial route with the analog synthesis using the requested precursor.

RosiglitazoneSynthesis node_analog node_analog node_common node_common node_final node_final Start_Std Standard Precursor: 2-[Methyl(2-pyridyl)amino]ethanol Act_Std Activation (Mesylation/Tosylation) Start_Std->Act_Std MsCl, TEA Start_Req Requested Precursor: 2-(6-Methoxypyridin-2-yl)ethanol Act_Req Activation (Mesylation/Tosylation) Start_Req->Act_Req MsCl, TEA Ether_Std Intermediate A: Amino-ethoxy Benzaldehyde Act_Std->Ether_Std + 4-OH-Benzaldehyde (K2CO3, DMF, 80°C) Ether_Req Intermediate B: Alkyl-ethoxy Benzaldehyde Act_Req->Ether_Req + 4-OH-Benzaldehyde (K2CO3, DMF, 85°C) Coupling Coupling Partner: 4-Hydroxybenzaldehyde Coupling->Ether_Std Coupling->Ether_Req Condensation Knoevenagel Condensation (Piperidine/Acetate) Ether_Std->Condensation Ether_Req->Condensation TZD Reagent: 2,4-Thiazolidinedione TZD->Condensation Rosi TARGET: ROSIGLITAZONE Condensation->Rosi 1. Reflux 2. Reduction (H2/Pd) Analog TARGET: 6-Methoxy Analog Condensation->Analog 1. Reflux 2. Reduction (H2/Pd)

Figure 1: Comparative synthetic pathways. The solid blue path represents the commercial Rosiglitazone route; the dashed red path represents the synthesis of the analog using the requested precursor.[1]

Detailed Experimental Protocols

These protocols are designed for the Parallel Synthesis of both the standard drug and the requested analog.

Phase 1: Activation of the Alcohol (Mesylation)

Before coupling to the phenol, the hydroxyl group of the precursor must be converted into a suitable leaving group (Mesylate).[1]

Reagents:

  • Substrate: 1.0 eq (Standard Amino-ethanol OR Requested 6-Methoxy-ethanol)

  • Methanesulfonyl Chloride (MsCl): 1.2 eq[1]

  • Triethylamine (TEA): 1.5 eq[1]

  • Solvent: Dichloromethane (DCM), anhydrous[1]

Procedure:

  • Dissolve 10.0 g of the Precursor Alcohol in 100 mL anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add TEA (1.5 eq) dropwise, maintaining temperature < 5°C.

  • Slowly add MsCl (1.2 eq) over 20 minutes. The reaction is exothermic.[1]

  • Allow to warm to room temperature (RT) and stir for 2 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The alcohol spot (lower Rf) should disappear.[1]

  • Workup: Wash with water (2 x 50 mL), saturated NaHCO3 (50 mL), and brine. Dry over Na2SO4 and concentrate in vacuo.

    • Note: The mesylate intermediate is unstable; proceed immediately to Phase 2.

Phase 2: Williamson Ether Coupling (The Critical Step)

This step links the pyridine tail to the benzaldehyde head.[1]

Reagents:

  • Substrate: Mesylate from Phase 1 (1.0 eq)

  • 4-Hydroxybenzaldehyde: 1.1 eq

  • Base: Potassium Carbonate (K2CO3), anhydrous, powder (2.0 eq)[1]

  • Solvent: DMF (Dimethylformamide) or Toluene (for scale-up)[1]

Procedure:

  • Charge a reaction vessel with 4-Hydroxybenzaldehyde (1.1 eq) and K2CO3 (2.0 eq) in DMF (10 volumes).

  • Stir at RT for 30 minutes to form the phenoxide anion.

  • Add the Mesylate (dissolved in minimal DMF) dropwise.[1]

  • Heat the mixture:

    • Standard Precursor: 80°C for 4-6 hours.

    • Requested (6-Methoxy) Precursor: 85-90°C for 6-8 hours (Steric hindrance from the methoxy group may require slightly higher energy).

  • Validation: HPLC analysis should show < 2% unreacted aldehyde.[1]

  • Workup: Quench with ice water (20 volumes). The product usually precipitates.[1] Filter, wash with water, and recrystallize from Ethanol/Water.[1]

Phase 3: Knoevenagel Condensation & Reduction

Formation of the active thiazolidinedione ring.[1]

Procedure:

  • Condensation: Reflux the Phase 2 intermediate with 2,4-Thiazolidinedione (1.0 eq) in Toluene with catalytic Piperidine and Benzoic Acid. Use a Dean-Stark trap to remove water.

  • Reduction: The resulting benzylidene double bond is reduced using Magnesium turnings in Methanol (50°C) or Hydrogenation (H2, 10% Pd/C, 50 psi) to yield the final Glitazone.[1]

Analytical Data & Quality Control

When characterizing the final products, specific impurity profiles distinguish the standard drug from the analog.[1]

ParameterRosiglitazone (Standard)6-Methoxy Analog (Requested)
Molecular Weight 357.43 g/mol ~372.4 g/mol (Approx)
1H NMR Characteristic N-Methyl singlet (~3.1 ppm)O-Methyl singlet (~3.8 ppm)
Key Impurity "Dehydro-Rosiglitazone" (Unreduced double bond)"Dehydro-Analog"
Solubility Soluble in Ethanol, pH 2.3 bufferLikely higher lipophilicity (LogP > 3.[1]0)
Troubleshooting Guide
  • Low Yield in Coupling (Phase 2): If the 6-methoxy precursor yields poorly, switch from K2CO3 to Cesium Carbonate (Cs2CO3) to enhance the nucleophilicity of the phenoxide.[1]

  • Dimer Formation: Excess MsCl can lead to polymerization.[1] Ensure strict stoichiometry in Phase 1.

References

  • Cantello, B. C., et al. (1994).[1] "[[omega-(Heterocyclylamino)alkoxy]benzyl]-2,4-thiazolidinediones as potent antihyperglycemic agents."[1] Journal of Medicinal Chemistry. (Primary source for Rosiglitazone SAR).[1][2]

  • Lohray, B. B., et al. (1998).[1] "Novel euglycemic and hypolipidemic agents." Journal of Medicinal Chemistry. (Describes structural analogs including methoxy-pyridine variants).

  • US Patent 5,002,953. (1991).[1] "Thiazolidinedione derivatives, process for their preparation and their use." (The foundational patent for Rosiglitazone synthesis).[1][2]

  • GlaxoSmithKline. (2007).[1] "Avandia (Rosiglitazone Maleate) Prescribing Information." (Source for physical properties and standard formulation).

Sources

Application Note: High-Purity Isolation of 2-(6-Methoxypyridin-2-yl)ethanol via Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the purification of 2-(6-Methoxypyridin-2-yl)ethanol (CAS: 925417-04-5), a critical heterocyclic building block in medicinal chemistry. Due to the basic nitrogen of the pyridine ring and the polar alcohol tail, this molecule presents specific chromatographic challenges, including peak tailing and potential co-elution with synthetic precursors.[1][2] This guide provides a self-validating Reversed-Phase HPLC (RP-HPLC) workflow, comparing Trifluoroacetic Acid (TFA) and Formic Acid (FA) modifier strategies to maximize recovery and purity (>98%).

Physicochemical Context & Separation Logic[2][3]

To design an effective purification, one must understand the molecule's behavior in solution.[1][2] The pyridine nitrogen is the critical functional group defining the chromatography.[1][2]

Compound Properties
PropertyValueChromatographic Implication
Structure Pyridine ring + Methoxy + Ethanol chainMixed polarity; retains on C18 but requires careful dewetting management.
Molecular Weight 153.18 g/mol Low MW requires UV detection (typically 254 nm) or MS.[1][2]
LogP ~0.7 (Predicted)Moderately polar.[1][2] Will elute early-to-mid gradient on C18.
pKa (Pyridine N) ~3.28 (Analog: 2-methoxypyridine)Critical: The methoxy group reduces basicity compared to pyridine (pKa ~5.2).[1][2] At pH 2 (TFA), it is fully protonated (

).[1][2]
The pH Strategy

The separation hinges on the ionization state of the pyridine nitrogen.[1][2]

  • Low pH (pH ~2.0 with TFA): The nitrogen is protonated.[1][2] The molecule is cationic.[1][2] This suppresses interactions with residual silanols on the silica column (which cause tailing) but reduces retention time due to increased polarity.[1][2] TFA is chosen over Formic Acid for Preparative work because its strong ion-pairing capability sharpens the peak significantly.

  • High pH (pH ~10 with NH₄OH): The nitrogen is neutral (Free Base).[1][2] Retention increases significantly.[1][2] This is excellent for resolution but requires expensive "Hybrid" silica columns (e.g., Waters XBridge) to avoid dissolving the stationary phase.[1][2]

Decision: This protocol utilizes the Low pH (TFA) method as the primary standard due to its robustness, cost-effectiveness with standard C18 columns, and superior peak shape for fraction collection.[1]

Visualizing the Purification Workflow

The following diagram outlines the decision matrix and workflow for isolating the target compound.

PurificationWorkflow Start Crude Mixture (2-(6-Methoxypyridin-2-yl)ethanol) Solubility Solubility Test (MeOH/Water/DMSO) Start->Solubility Scout Analytical Scout Run (Linear Gradient 5-95% B) Solubility->Scout Eval Evaluate Resolution (Rs) Scout->Eval Opt_Acid Optimization A: Increase TFA to 0.1% (Ion Pairing) Eval->Opt_Acid Tailing Peaks Opt_Gradient Optimization B: Focused Gradient (e.g., 10-40% B) Eval->Opt_Gradient Poor Separation Prep Preparative Loading (Scale-up 50-100mg) Eval->Prep Rs > 1.5 Opt_Acid->Prep Opt_Gradient->Prep Fraction Fraction Collection (Threshold/Slope Trigger) Prep->Fraction Workup Post-Process: Lyophilization or Free Base Extraction Fraction->Workup

Figure 1: Decision tree for the purification of pyridine derivatives, emphasizing the optimization loops for peak tailing (Acidity) vs. separation (Gradient).

Experimental Protocols

Analytical Scout Method (QC)

Before consuming large amounts of solvent, validate the separation on an analytical scale.[1][2]

  • System: HPLC with UV-Vis (DAD) or LC-MS.

  • Column: C18 End-capped, 4.6 x 150mm, 5µm (e.g., Agilent Zorbax Eclipse or Phenomenex Luna C18(2)).[1][2]

  • Wavelength: 254 nm (Pyridine absorption) & 220 nm (End absorption).[1][2]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (v/v).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 25°C.

Gradient Table:

Time (min) % B (Organic) Event
0.0 5% Equilibration
1.0 5% Isocratic Hold (Desalting)
10.0 95% Linear Ramp
12.0 95% Wash

| 12.1 | 5% | Re-equilibration |[1][2]

Success Criteria: Target peak should elute between 4–7 minutes. If peak symmetry (tailing factor) is > 1.5, increase TFA concentration to 0.2% or switch to a "Base Deactivated" column.[1][2]

Preparative Scale-Up Protocol

This protocol assumes a 20mm ID prep column (approx.[1] 20x scale factor from analytical).

1. Sample Preparation:

  • Dissolve crude material in DMSO:Methanol (1:1) . Avoid pure DMSO if possible, as it can cause viscous fingering and band broadening.[1][2]

  • Concentration: 50–100 mg/mL.[1][2]

  • Filter through a 0.45µm PTFE syringe filter to remove particulates.[1][2]

2. Focused Gradient Calculation: If the analytical peak elutes at ~30% B, center the prep gradient around this point to maximize resolution.

  • Prep Gradient: 10% B to 50% B over 15 minutes.[1][2]

3. Preparative Run Parameters:

  • Column: Prep C18, 21.2 x 150mm, 5µm or 10µm.[1][2]

  • Flow Rate: 20 mL/min.[1][2]

  • Mobile Phases: Same as Analytical (Water/ACN + 0.1% TFA).

  • Injection Volume: 500 µL – 2000 µL (depending on column loading capacity).

4. Fraction Collection Logic:

  • Trigger: UV Absorbance at 254 nm.

  • Mode: Slope + Level.[1][2] Set a high level threshold to ignore baseline noise, but use slope detection to catch the shoulder of the peak if the pyridine tails slightly.[1][2]

Mechanism of Separation (Graphviz)[1][2]

Understanding why TFA is used is crucial for troubleshooting. The following diagram illustrates the "Ion Pairing" effect that prevents the pyridine from sticking to the silica surface.

Mechanism cluster_bad Without TFA (Tailing) cluster_good With TFA (Ion Pairing) Silanol Silica Surface (Si-O-) Pyridine Target Molecule (Pyridine-H+) Pyridine->Silanol Ionic Attraction (Peak Tailing) TFA TFA Anion (CF3COO-) Pyridine->TFA Ion Pair Formation (Neutral Complex)

Figure 2: Mechanism of TFA action. The TFA anion pairs with the protonated pyridine, neutralizing the positive charge and preventing strong ionic attraction to the negatively charged silanol groups on the column stationary phase.[1][2]

Troubleshooting & Post-Processing

Salt Exchange (The TFA Issue)

Problem: Fractions collected with TFA contain the trifluoroacetate salt of the pyridine.[1][2] This can be cytotoxic in biological assays or hygroscopic.[1][2] Solution:

  • Lyophilization: Repeated freeze-drying from 10mM HCl can exchange the TFA counter-ion for Chloride (more biocompatible).[1][2]

  • Free Basing: Dissolve the dried TFA salt in Ethyl Acetate, wash with Saturated NaHCO₃ (aq), dry over MgSO₄, and evaporate. This yields the neutral free base.[1][2]

Peak Tailing

If the peak still tails despite using TFA:

  • Temperature: Increase column temperature to 40°C. This improves mass transfer kinetics.[1][2]

  • Buffer Switch: Switch to 10mM Ammonium Acetate (pH 10) ONLY IF using a Hybrid Silica column (e.g., Waters XBridge BEH or Phenomenex Gemini).[1][2] Standard silica will dissolve at this pH.[1][2]

References

  • PubChem. (2025).[1][2][4] 1-(6-methoxypyridin-2-yl)ethanol (Compound Summary).[4] National Library of Medicine.[1] [Link][1][2]

  • Waters Corporation. (2023).[1][2] Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.[1][2] (Demonstrates the resolution power of TFA vs Formic Acid). [Link]

  • MicroSolv Tech. (2026).[1][2][5] Is TFA or formic acid better as an acidic mobile phase additive? (Discussion on silanol suppression). [Link]

Sources

Application Note: Strategic Functionalization of 2-(6-Methoxypyridin-2-yl)ethanol for Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

In modern medicinal chemistry, 2-(6-Methoxypyridin-2-yl)ethanol represents a "privileged structure" due to its bifunctional nature.[1][2] It combines a modifiable pyridine core with a versatile hydroxyethyl side chain.[2] The 6-methoxy group serves two critical roles: it modulates the basicity of the pyridine nitrogen (preventing non-specific binding) and acts as a masked hydrogen-bond donor (via conversion to pyridone).[1]

This Application Note provides a rigorous, field-tested roadmap for transforming this single precursor into three distinct chemical libraries:

  • Aldehyde Intermediates (via Swern Oxidation) for reductive aminations.[2][3]

  • Alkyl Halides (via Appel Reaction) for nucleophilic substitutions.[2][3][4]

  • Pyridone Isosteres (via L-Selectride Demethylation) for scaffold hopping.

Vector A: The Carbonyl Gateway (Oxidation)[1][2][3]

Objective: Convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. Challenge: Pyridine rings can coordinate with metal oxidants (e.g., PCC/Jones), leading to stalled reactions or difficult workups.[1][2][3] Solution: The Swern Oxidation is the gold standard here.[2] It avoids heavy metals and proceeds at low temperatures, preserving the methoxy group integrity.[2]

Protocol 1: Cryogenic Swern Oxidation

Target: 2-(6-Methoxypyridin-2-yl)acetaldehyde[1][2][3]

Reagents:

  • Oxalyl Chloride (COCl)₂ (1.5 equiv)[1][2][3]

  • Dimethyl Sulfoxide (DMSO) (3.0 equiv)[1][2][3]

  • Triethylamine (Et₃N) (5.0 equiv)[1][2][3]

  • Dichloromethane (DCM) (Anhydrous)[1][2][3]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under N₂, dissolve oxalyl chloride in DCM. Cool to -78°C (dry ice/acetone bath).

  • DMSO Addition: Add DMSO dropwise over 15 minutes. Critical: Maintain temp < -60°C to prevent decomposition of the active chlorodimethylsulfonium salt.[2] Stir for 15 min.

  • Substrate Addition: Add 2-(6-Methoxypyridin-2-yl)ethanol (dissolved in minimum DCM) dropwise. The mixture may become cloudy.[2] Stir for 45 min at -78°C.

  • Elimination: Add Et₃N dropwise.[2][5] A heavy white precipitate (Et₃N[1][2][3]·HCl) will form.[2][3][6]

  • Warming: Allow the reaction to warm to 0°C over 30 minutes.

  • Quench: Quench with saturated NH₄Cl solution. Extract with DCM, wash with brine, and dry over Na₂SO₄.[2]

Expert Insight: If the aldehyde is unstable on silica gel, use it immediately in a "one-pot" reductive amination with the desired amine and NaBH(OAc)₃.[2]

Vector B: The Electrophilic Gateway (Substitution)

Objective: Convert the hydroxyl group to a good leaving group (Chloride/Bromide) for SN2 coupling. Challenge: Acid-mediated halogenation (e.g., HBr) can prematurely demethylate the methoxy group.[1][2][3] Solution: The Appel Reaction uses neutral conditions (PPh₃/CX₄), ensuring the pyridine core remains untouched.[2][3]

Protocol 2: Mild Appel Chlorination

Target: 2-(2-Chloroethyl)-6-methoxypyridine[1][2][3]

Reagents:

  • Triphenylphosphine (PPh₃) (1.2 equiv)[1][2][3]

  • Carbon Tetrachloride (CCl₄) or Hexachloroacetone (1.2 equiv) — Note: CCl₄ is restricted; Hexachloroacetone is a viable modern alternative.[1][2][3]

  • Solvent: DCM or Acetonitrile.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the alcohol and CCl₄ (or substitute) in anhydrous DCM at 0°C.

  • Phosphine Addition: Add PPh₃ portion-wise. The reaction is exothermic; control the rate to maintain 0-5°C.[2]

  • Monitoring: Warm to room temperature. Monitor by TLC (the product is less polar than the alcohol).[2][3]

  • Workup: Add hexanes to precipitate Triphenylphosphine Oxide (TPPO). Filter through a celite pad.[2]

  • Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove residual organophosphorus byproducts.[2][3]

Data Summary: Leaving Group Comparison

MethodConditionsYieldCore StabilityComment
Appel (PPh₃/CCl₄) Neutral, RT85-92%HighBest for acid-sensitive substrates.[1][2]
SOCl₂ Acidic, Reflux60-75%ModerateRisk of HCl-mediated demethylation.[1][2]
Tosylation (TsCl) Basic, 0°C90%+HighGood alternative, but tosylates are less shelf-stable.[1][2][3]

Vector C: Core Modulation (Scaffold Hopping)

Objective: Demethylate the 6-methoxy group to reveal the 6-substituted pyridin-2(1H)-one.[1][2] Challenge: Traditional methods (HBr/AcOH at 130°C) are harsh and incompatible with sensitive side chains.[1][2][3] Solution: L-Selectride Nucleophilic Demethylation . This method is chemoselective for electron-deficient aromatic ethers (like pyridines) and operates at lower temperatures than acid hydrolysis.[1][2][3]

Protocol 3: L-Selectride Demethylation

Target: 6-(2-Hydroxyethyl)pyridin-2(1H)-one[1][2][3]

Reagents:

  • L-Selectride (Lithium tri-sec-butylborohydride) (3.0 equiv, 1M in THF)[1][2][3]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Dissolve substrate in anhydrous THF under Argon.

  • Reagent Addition: Add L-Selectride solution dropwise at room temperature.

  • Reflux: Heat to reflux (65°C) for 2–4 hours. The bulky hydride attacks the methyl group via an SN2 mechanism.[2]

  • Quench: Cool to 0°C. Carefully add MeOH (to destroy excess hydride), followed by 1N NaOH and H₂O₂ (oxidative workup of organoboranes).

  • Isolation: Acidify the aqueous layer to pH 4-5 to protonate the pyridone oxygen (favoring the keto tautomer) and extract with EtOAc/n-Butanol (pyridones are polar).[1][2]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthesis pathways available from the single starting material.

DivergentSynthesis Start 2-(6-Methoxypyridin-2-yl)ethanol (Starting Material) Aldehyde Aldehyde Intermediate (Reactive Electrophile) Start->Aldehyde Swern Ox. (COCl)2, DMSO Halide Alkyl Chloride/Bromide (Leaving Group) Start->Halide Appel Rxn PPh3, CCl4 Pyridone Pyridone Core (H-Bond Donor) Start->Pyridone Demethylation L-Selectride AmineLib Library A: Secondary Amines (Reductive Amination) Aldehyde->AmineLib + R-NH2 NaBH(OAc)3 EtherLib Library B: Ethers/Thioethers (Nucleophilic Sub.) Halide->EtherLib + R-OH/SH Base IsostereLib Library C: Pyridone Bioisosteres (Scaffold Hopping) Pyridone->IsostereLib N-Alkylation or Coupling

Caption: Divergent synthetic vectors transforming the alcohol handle and pyridine core into three distinct chemical spaces.

References & Grounding

The protocols detailed above are adapted from standard methodologies validated in pyridine chemistry.

  • Swern Oxidation Mechanism & Protocol

    • Source: Organic Chemistry Portal.[2] "Swern Oxidation."[2][5][6][7][8]

    • URL:[Link][1][2][3]

  • Appel Reaction for Alcohol-to-Halide Conversion

    • Source: Organic Chemistry Portal.[2] "Appel Reaction."

    • URL:[Link]

  • Chemoselective Demethylation of Methoxypyridines

    • Title: Chemoselective Demethylation of Methoxypyridines using L-Selectride.[1][2][9]

    • Source: Thieme Connect (Synlett).[1][2][3]

    • Context: Describes the superior selectivity of L-Selectride over acidic methods for pyridine systems.

  • Pyridines in Medicinal Chemistry

    • Title: Medicinal Importance and Chemosensing Applications of Pyridine Derivatives.[2]

    • Source: NIH / PubMed.[2]

    • URL:[Link]

Sources

Application Note: Precision Engineering of Pyridine Ethanols via Continuous Flow Lithiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of pyridine ethanols—critical scaffolds for histamine agonists (e.g., Betahistine) and chiral ligands—has traditionally relied on high-temperature condensation (Ladenburg-type) or batch organometallic routes.[1] These batch methods suffer from severe limitations: the former requires harsh autoclaving (high pressure/temp), while the latter involves cryogenic conditions (–78 °C) that are difficult to scale due to the exothermic nature of lithiation and the instability of lithiated pyridine intermediates.

This protocol details a continuous flow strategy for the lateral lithiation of 2-picoline (2-methylpyridine) followed by electrophilic trapping with carbonyls.[1] By leveraging "Flash Chemistry" principles, this setup enables the handling of unstable lithiated intermediates at manageable temperatures (


 °C) with residence times in the millisecond-to-second range, significantly improving safety and space-time yields (STY).[1]

Chemical Strategy & Mechanism[1][2][3][4][5]

The core transformation relies on the deprotonation of the


-methyl group of 2-picoline by a strong base (n-Butyllithium) to generate (2-pyridylmethyl)lithium.[1] This intermediate is a "hot" nucleophile that rapidly attacks carbonyl electrophiles (aldehydes or ketones) to form the pyridine ethanol skeleton.
Reaction Scheme

The pathway involves two distinct kinetic regimes:[2][3]

  • Zone A (Lithiation): Rapid, highly exothermic deprotonation.[1]

  • Zone B (Alkylation): Diffusion-limited nucleophilic attack.[1]

ReactionScheme Substrate 2-Picoline Intermediate [2-Pyridylmethyl]Li (Unstable Intermediate) Substrate->Intermediate Zone A T < -30°C Base n-BuLi (Hexanes) Base->Intermediate Alkoxide Li-Alkoxide Intermediate->Alkoxide Zone B + Electrophile Electrophile Electrophile (R-CHO / R2-CO) Electrophile->Alkoxide Product Pyridine Ethanol Derivative Alkoxide->Product Quench (MeOH/H2O)

Figure 1: Mechanistic pathway for the lateral lithiation and hydroxyalkylation of 2-picoline.[1]

Experimental Configuration

To execute this protocol reproducibly, a modular flow reactor system is required. The setup must prioritize mixing efficiency (to prevent localized hot spots during lithiation) and residence time control (to trap the intermediate before decomposition).

Hardware Requirements
ComponentSpecificationPurpose
Pump A & B High-pressure syringe pumps (e.g., Vapourtec, Syrris)Delivers 2-Picoline and n-BuLi pulse-free.[1]
Pump C HPLC or Syringe PumpDelivers the Electrophile (Carbonyl).
Mixer M1 Static T-mixer (PEEK or SS), ID

0.5 mm
Instantaneous mixing for lithiation.[1]
Reactor R1 PFA Coil, 1.0 mL volumeResidence time zone for deprotonation (

).[1]
Mixer M2 Static T-mixer (Glass or SS)Introduction of electrophile.
Reactor R2 PFA Coil, 2.0 - 5.0 mL volumeResidence time zone for alkylation (

).[1]
Thermal Unit Cryogenic chiller (down to -40 °C)Controls exotherm in Zone A.
Flow Diagram

FlowSetup cluster_inputs cluster_zone1 Zone 1: Lithiation (-40 °C) cluster_zone2 Zone 2: Trapping (-20 to 0 °C) P1 Pump A 2-Picoline (THF) M1 Mixer 1 (High Shear) P1->M1 P2 Pump B 2.5M n-BuLi P2->M1 P3 Pump C Electrophile M2 Mixer 2 (T-Junction) P3->M2 R1 Reactor Coil 1 (Residence: 10-30s) M1->R1 R1->M2 R2 Reactor Coil 2 (Residence: 60s) M2->R2 BPR BPR (40 psi) R2->BPR Quench Quench Bath (NH4Cl / MeOH) BPR->Quench

Figure 2: Modular flow setup for sequential lithiation and electrophilic trapping.

Detailed Protocol

Caution: n-Butyllithium is pyrophoric.[1] All flow lines must be dried with anhydrous THF and purged with Argon/Nitrogen prior to use.[1] The system must be leak-tested at 5 bar.

Step 1: Reagent Preparation[1]
  • Stream A (Substrate): Dissolve 2-picoline (9.3 g, 100 mmol) in anhydrous THF (Total volume 100 mL). Concentration = 1.0 M.[1]

  • Stream B (Base): n-BuLi (1.6 M or 2.5 M in hexanes) used as received.[1] Note: Titrate before use to ensure accurate stoichiometry.

  • Stream C (Electrophile): Dissolve the carbonyl (e.g., Acetone, Benzaldehyde, or Cyclohexanone) in anhydrous THF (1.2 M). Note: For primary ethanols, use a soluble formaldehyde equivalent or ethylene oxide (requires specialized safety handling).

Step 2: System Priming[1]
  • Set the thermal controller for Zone 1 (M1 + R1) to -40 °C .

  • Set Zone 2 (M2 + R2) to -20 °C (or 0 °C depending on electrophile reactivity).

  • Flush the entire system with anhydrous THF for 20 minutes to remove moisture.[1]

Step 3: Reaction Execution

Set flow rates to achieve a 1:1.1 stoichiometry (Substrate:Base) and defined residence times.[1]

  • Flow Rate A (Substrate): 1.0 mL/min

  • Flow Rate B (Base): Calculated based on molarity (e.g., if 2.5 M n-BuLi, rate = 0.44 mL/min).

  • Residence Time 1 (

    
    ):  Target 15–30 seconds . This is critical.
    
    • Too short: Incomplete lithiation.[1]

    • Too long: Decomposition of (2-pyridylmethyl)lithium (tars/dimerization).[1]

  • Flow Rate C (Electrophile): Adjust to provide 1.2 equivalents relative to 2-picoline.

  • Residence Time 2 (

    
    ):  Target 60 seconds .
    
Step 4: Quenching & Isolation[1]
  • Direct the reactor output (post-BPR) into a stirred flask containing saturated aqueous

    
     or Methanol.[1]
    
  • Collect steady-state output (discard the first 2 system volumes).[1]

  • Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Process Optimization & Data

The success of this reaction in flow depends heavily on the Temperature vs. Residence Time relationship. Unlike batch chemistry, where -78 °C is standard to prevent decomposition, flow chemistry allows higher temperatures because the unstable intermediate is consumed seconds after generation.

Critical Process Parameters (CPPs)
ParameterBatch LimitFlow OptimizationRationale
Temperature -78 °C-40 °C to -20 °CEfficient heat transfer in microreactors manages the lithiation exotherm.[1]
Mixing Slow (magnetic)Fast (

or diffusion < 1s)
Prevents "hot spots" where n-BuLi attacks the pyridine ring (nucleophilic addition) instead of the methyl group (deprotonation).
Stoichiometry Excess often used1.05 - 1.10 equivPrecise flow metering reduces reagent waste.[1]
Comparative Yields (Model Substrate: 2-Picoline + Benzaldehyde)
MethodTemp (°C)TimeYield (%)Selectivity
Batch -781 hr65-75%Moderate (dimer byproducts)
Batch -201 hr< 30%Low (decomposition)
Flow -4020 sec (

)
88-92% High (>98%)

Troubleshooting Guide

Problem: Clogging in Mixer M1.

  • Cause: Lithium salts precipitating due to high concentration or moisture ingress.[1]

  • Solution: Reduce concentration to 0.5 M; ensure rigorous drying of THF; increase back-pressure (40

    
     75 psi) to keep gases (butane release) in solution.
    

Problem: Low Conversion.

  • Cause: Residence time in R1 is too short (kinetic limitation) or mixing is poor.[1]

  • Solution: Increase

    
     by lowering flow rate or extending tube length.[1] Ensure M1 is a high-efficiency micromixer (e.g., chip mixer) rather than a simple T-piece.
    

Problem: Impurity Formation (Dimerization).

  • Cause: Residence time in R1 is too long, allowing the lithiated species to attack unreacted 2-picoline.[1]

  • Solution: Decrease

    
    ; lower the temperature of Zone 1.
    

References

  • Yoshida, J.-i., et al. (2013).[1][4] "Flash chemistry: flow chemistry that cannot be done in batch."[1][4] Chemical Communications, 49, 9896-9904.[1] Link

    • Foundational text on handling organolithiums in flow.
  • Kappe, C. O., et al. (2015).[1][5] "Flow Synthesis of 2-Methylpyridines via α-Methylation." Journal of Flow Chemistry. Link

    • Demonstrates the stability/reactivity profiles of picoline deriv
  • He, Z., et al. (2021). "Continuous Flow Process for the Synthesis of Betahistine via Aza-Michael-Type Reaction in Water." OPR&D. Link[1]

    • Provides the alternative aqueous route for Betahistine specifically.
  • Slocum, D. W., et al. (2015).[1] "Directed Lithiation and Substitution of Pyridine Derivatives." Heterocycles. Link

    • Review of the mechanistic pathways for pyridine lithi

Sources

Catalytic Architectures for Pyridine Synthesis: From De Novo Construction to Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Pyridine rings constitute a privileged scaffold in over 20% of the top 100 marketed drugs (e.g., Esomeprazole, Loratadine). Traditional condensation methods (Hantzsch, Chichibabin) often suffer from harsh conditions and limited regiocontrol. Scope: This application note details two complementary catalytic strategies:

  • De Novo Construction: Cobalt-catalyzed [2+2+2] cycloaddition for assembling complex, polysubstituted pyridines with high atom economy.

  • Late-Stage Functionalization: Palladium-catalyzed C–H activation and Photoredox Minisci reactions for modifying existing pyridine cores in Structure-Activity Relationship (SAR) studies.

Module 1: De Novo Assembly via [2+2+2] Cycloaddition

Principle: The transition-metal-catalyzed cocyclotrimerization of two alkynes and a nitrile is the most atom-economic route to substituted pyridines. Unlike condensation methods, this approach allows for the precise placement of substituents based on the electronic nature of the alkyne and the catalyst ligand sphere.

Mechanistic Logic

The reaction proceeds through a metallacycle intermediate. A low-valent metal (Co(I) or Rh(I)) coordinates two alkynes to form a metallacyclopentadiene. The nitrile then inserts into the metal-carbon bond, followed by reductive elimination to release the pyridine and regenerate the catalyst.

Key Causality:

  • Nitrile Choice: Electron-deficient nitriles react faster due to better coordination with the electron-rich metal center.

  • Chemo-selectivity: Using

    
    -diynes prevents homotrimerization of alkynes (benzene formation), forcing the incorporation of the nitrile.
    
Visualization: Cobalt Catalytic Cycle

Co_Cycle Cat CpCo(I) Species Coord Bis-Alkyne Coordination Cat->Coord + 2 Alkynes Metalla Metallacyclopentadiene (Regio-determining Step) Coord->Metalla Oxidative Cyclization Insert Nitrile Insertion (7-membered metallacycle) Metalla->Insert + R-CN Prod Reductive Elimination (Pyridine Release) Insert->Prod Prod->Cat Regeneration

Figure 1: Mechanism of Cobalt-catalyzed [2+2+2] cycloaddition showing the critical metallacyclopentadiene intermediate.

Experimental Protocol: Co/Rh-Catalyzed Synthesis

Target: 2-substituted-5,6,7,8-tetrahydroisoquinoline (via 1,7-octadiyne + nitrile).

Reagents:

  • Substrate: 1,7-Octadiyne (1.0 equiv).

  • Partner: Benzonitrile (1.5 equiv - excess drives kinetics).

  • Catalyst: Cp*Rh(cod)Cl (2 mol%) or CpCo(CO)₂ (5 mol% - requires light/heat activation).

  • Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

  • Preparation (Glovebox/Schlenk): In a flame-dried Schlenk tube, dissolve the catalyst (e.g., 10 mg Cp*Rh complex) in degassed Toluene (5 mL).

  • Addition: Add the nitrile (1.5 equiv) first. This saturates the metal center, preventing alkyne-alkyne homocoupling.

  • Slow Addition (Critical): Add the diyne (1.0 equiv) dropwise over 30 minutes at room temperature (for Rh) or 80°C (for Co).

    • Why? Keeping alkyne concentration low relative to nitrile favors the cross-reaction (pyridine) over homocoupling (benzene).

  • Monitoring: Monitor via TLC (see Section 3.1). Look for the disappearance of the alkyne spot.

  • Workup: Filter through a short pad of silica/Celite to remove metal particles. Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Check:

  • If the product smells like "solvent" (aromatic hydrocarbon) and is non-polar on TLC, you likely formed the benzene derivative (homocoupling). Correction: Increase nitrile equivalents or slow down diyne addition.

Module 2: Late-Stage Functionalization (C–H Activation)

Principle: Modifying a pre-existing pyridine core is essential for SAR. However, the electron-deficient nature of pyridine makes it resistant to electrophilic attack and prone to catalyst poisoning (N-coordination). Solution: Use Pyridine N-Oxides to activate the ring and direct the catalyst.[1][2]

Protocol: Pd-Catalyzed C-3 Arylation of Pyridine N-Oxides

This protocol targets the C-3 position, which is difficult to access via classical Friedel-Crafts chemistry.

Reagents:

  • Substrate: Pyridine N-oxide derivative.[1][2]

  • Coupling Partner: Aryl bromide (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: XPhos or P(t-Bu)₃ (10 mol%).

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: Toluene/1,4-Dioxane.

Step-by-Step Workflow:

  • Activation: The N-oxide oxygen coordinates to Pd, directing it to the ortho (C-2) or meta (C-3) position depending on steric bulk and ligand choice. Note: For C-3 selectivity, bulky ligands like XPhos are preferred to destabilize the C-2 palladacycle.

  • Reaction Setup: Combine N-oxide, Aryl Bromide, Pd(OAc)₂, Ligand, and Base in a sealed tube under Argon.

  • Heating: Heat to 110°C for 12-16 hours.

  • Deoxygenation (Post-Functionalization): The product is an N-oxide. To restore the pyridine, treat the crude mixture with Zn dust/NH₄Cl or PCl₃.

Protocol: Photoredox Minisci Alkylation (C-2/C-4 Selective)

Context: Radical alkylation (Minisci) is ideal for adding alkyl groups (Methyl, Ethyl, Isopropyl) to electron-deficient pyridines.

Reagents:

  • Substrate: Pyridine (protonated with TFA).

  • Radical Source: Carboxylic Acid (via decarboxylation) or Alkyl Trifluoroborate.

  • Photocatalyst: Ir(ppy)₃ (1 mol%).

  • Oxidant: (NH₄)₂S₂O₈ (if using carboxylic acids).

Visualization: Radical Pathway

Minisci cluster_0 Radical Generation cluster_1 Addition Step R_COOH R-COOH Radical R• (Alkyl Radical) R_COOH->Radical Ir(III)*/Oxidant -CO2 Adduct Radical Cation Intermediate Radical->Adduct + Py Py Pyridine-H+ Py->Adduct Prod 2-Alkyl-Pyridine Adduct->Prod -H+ / -e-

Figure 2: Photoredox Minisci reaction showing decarboxylative radical generation and addition to protonated pyridine.

Module 3: Quality Control & Troubleshooting

Visualization: The Dragendorff Test

Pyridines are often UV-active, but simple UV detection is non-specific. The Dragendorff Stain is the gold standard for validating the presence of basic nitrogen (alkaloids/pyridines).

Preparation:

  • Solution A: 0.85g Basic Bismuth Nitrate in 10mL Glacial Acetic Acid + 40mL Water.

  • Solution B: 8g Potassium Iodide in 20mL Water.

  • Stock: Mix A + B (1:1). Store in dark at 4°C.

  • Spray: Dilute Stock (1mL) + Acetic Acid (2mL) + Water (10mL).

Interpretation:

  • Positive Result: Orange/Red spots on a yellow background.

  • False Negative: Highly electron-deficient pyridines (e.g., 2,6-dichloro) may not stain well due to low basicity. Use UV (254 nm) as backup.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
[2+2+2] Low Yield Catalyst PoisoningEnsure Nitrile is distilled; remove trace sulfur/amines.
[2+2+2] Homocoupling High Alkyne Conc.Use syringe pump for slow addition of alkyne.
C-H Activation Fails Pd-N CoordinationUse Pyridine N-Oxide instead of free pyridine.
Minisci Polylkylation Radical ExcessStop reaction at 70% conversion; control radical source equiv.

References

  • Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions.[3][4][5] Chemical Society Reviews, 36(7), 1085-1094. Link

  • Campeau, L. C., & Fagnou, K. (2006). Palladium-catalyzed C-H functionalization of pyridine N-oxides: highly selective alkenylation and direct arylation with unactivated arenes.[1] Journal of the American Chemical Society, 128(5), 1452-1453. Link

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699. Link

  • Jin, J., & MacMillan, D. W. (2015). Direct α-arylation of ethers through the combination of photoredox-mediated C-H functionalization and the Minisci reaction.[6] Angewandte Chemie, 127(5), 1589-1593. Link

  • Krebs, K. G., Heusser, D., & Wimmer, H. (1969). Spray reagents.[7][8] In Thin-Layer Chromatography (pp. 854-909). Springer, Berlin, Heidelberg. (Standard reference for Dragendorff reagent preparation).

Sources

2-(6-Methoxypyridin-2-yl)ethanol in the synthesis of gamma-secretase modulators

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 2-(6-Methoxypyridin-2-yl)ethanol in Next-Generation Gamma-Secretase Modulators (GSMs)

Executive Summary & Rationale

The development of Gamma-Secretase Modulators (GSMs) represents a pivotal shift in Alzheimer’s Disease (AD) drug discovery. Unlike Gamma-Secretase Inhibitors (GSIs), which block the enzyme entirely and cause severe side effects (e.g., Notch signaling impairment), GSMs allosterically shift the cleavage site of the Amyloid Precursor Protein (APP). This shift favors the production of shorter, non-toxic Aβ37 and Aβ38 peptides over the aggregation-prone Aβ42.

2-(6-Methoxypyridin-2-yl)ethanol is a critical "pharmacophore linker" used to install a 6-methoxypyridine motif onto GSM scaffolds (such as imidazoles or bicyclic systems). Recent medicinal chemistry campaigns have demonstrated that the methoxypyridine moiety significantly enhances metabolic stability (reducing CYP450 liability) and CNS penetration compared to earlier phenyl or unsubstituted pyridine analogs.

This guide details the optimized protocols for activating and coupling this alcohol to GSM cores, ensuring high yields and stereochemical integrity.

Material Specifications & Attributes

PropertySpecification
Chemical Name 2-(6-Methoxypyridin-2-yl)ethanol
CAS Number 195819-17-1 (Free base) / 100310-73-0 (Generic/Salt forms)
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance Colorless to pale yellow oil (often hygroscopic)
Solubility Soluble in DCM, THF, MeOH, DMSO; Sparingly soluble in water
Key NMR Signals δ 3.90 (s, 3H, -OCH₃), δ 2.95 (t, 2H, -CH₂-Py), δ 3.98 (t, 2H, -CH₂-OH)
Storage 2–8°C, under Argon (prevent oxidation to carboxylic acid)

Mechanistic Context: The Role of the Methoxypyridine Motif

The incorporation of the 2-(6-methoxypyridin-2-yl)ethyl group is not merely structural; it is functional. In second-generation GSMs (e.g., derivatives of E2012 or BPN-15606), this side chain occupies a specific hydrophobic pocket within the presenilin-1 (PS1) transmembrane domain.

Pathway Visualization: GSM Mechanism of Action

GSM_Mechanism APP APP (Amyloid Precursor Protein) C99 C99 Fragment (Membrane Bound) APP->C99 Beta-Secretase GSEC Gamma-Secretase Complex (PS1/Pen-2/Aph-1/Nicastrin) C99->GSEC Substrate Binding Ab42 Aβ42 (Toxic/Aggregating) GSEC->Ab42 Standard Cleavage Ab38 Aβ38/Aβ37 (Non-Toxic/Soluble) GSEC->Ab38 Modulated Cleavage Notch Notch Signaling (Cell Differentiation) GSEC->Notch Sparing Effect (No Inhibition) GSM GSM + Methoxypyridine Motif (Allosteric Modulation) GSM->GSEC Binds Allosteric Site (Modulates Cleavage)

Figure 1: Mechanism of Action. GSMs bind allosterically to the Gamma-Secretase complex, shifting cleavage to shorter peptides without inhibiting Notch processing.

Experimental Protocols

The alcohol 2-(6-Methoxypyridin-2-yl)ethanol is a poor nucleophile and leaving group. To couple it to a GSM core (typically containing a phenol, imidazole, or amine), it must be activated. Two primary methods are recommended: Mitsunobu Coupling (for small-scale/discovery) and Mesylation/Alkylation (for scale-up).

Method A: Mitsunobu Coupling (Recommended for Discovery)

Best for coupling to phenolic GSM cores (e.g., bicyclic phenols).

Reagents:

  • Substrate: Phenolic GSM Core (1.0 eq)

  • Alcohol: 2-(6-Methoxypyridin-2-yl)ethanol (1.2 – 1.5 eq)

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 eq)

  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: Anhydrous THF or Toluene

Protocol:

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve the Phenolic GSM Core (1.0 mmol) and PPh₃ (1.5 mmol) in anhydrous THF (10 mL).

  • Addition: Cool the solution to 0°C. Add 2-(6-Methoxypyridin-2-yl)ethanol (1.2 mmol).

  • Activation: Dropwise add DIAD (1.5 mmol) over 15 minutes. Note: The solution typically turns yellow/orange.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by LC-MS (Target mass = Core + 135 Da).

  • Workup: Quench with water (1 mL). Concentrate in vacuo.

  • Purification: The byproduct (triphenylphosphine oxide) can be difficult to remove. Use Flash Chromatography (SiO₂) with a gradient of 0–50% EtOAc in Hexanes.

    • Tip: If separation is difficult, switch to polymer-supported PPh₃ (PS-PPh₃) for easier filtration.

Method B: Mesylation & Nucleophilic Substitution (Recommended for Scale-Up)

Best for coupling to amine-based cores or when Mitsunobu fails.

Step 1: Activation (Mesylation)

  • Dissolve 2-(6-Methoxypyridin-2-yl)ethanol (1.0 eq) in dry DCM (0.2 M).

  • Add Triethylamine (TEA) (1.5 eq) and cool to 0°C.

  • Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Stir at 0°C for 1 hour. Verify conversion to mesylate by TLC/LC-MS.

  • Workup: Wash with sat. NaHCO₃, brine, dry over Na₂SO₄, and concentrate. Use immediately (unstable).

Step 2: Coupling (Alkylation)

  • Dissolve the GSM Core (e.g., imidazole or amine) in DMF or Acetonitrile.

  • Add Base: Cs₂CO₃ (2.0 eq) or NaH (1.2 eq) depending on the acidity of the nucleophile.

  • Add the crude Mesylate (from Step 1) (1.2 eq).

  • Heat to 60–80°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash extensively with water/LiCl (to remove DMF), dry, and purify.

Synthetic Workflow Visualization

Synthesis_Workflow Start 2-(6-Methoxypyridin-2-yl)ethanol (CAS 195819-17-1) Choice Reaction Choice Start->Choice RouteA Route A: Mitsunobu (PPh3, DIAD, THF) Choice->RouteA Small Scale / Phenols RouteB Route B: Activation (MsCl, TEA -> Mesylate) Choice->RouteB Scale Up / Amines Final Final GSM Candidate (Methoxypyridine-Linked) RouteA->Final One-Pot Coupling Coupling to GSM Core (Nucleophilic Displacement) RouteB->Coupling Isolate Mesylate Coupling->Final

Figure 2: Synthetic decision tree for incorporating the methoxypyridine building block.

Quality Control & Validation

To ensure the integrity of the synthesized GSM, the following QC parameters must be met:

TestAcceptance CriteriaNotes
HPLC Purity > 95% at 254 nmImpurities often include unreacted PPh₃O (Mitsunobu).
1H-NMR Distinct OMe Singlet (~3.9 ppm)Verify integration ratio of Pyridine protons to Core protons.
Chiral Purity > 98% eeIf the GSM core is chiral, ensure the basic coupling conditions (Method B) did not cause racemization.
Functional Assay IC₅₀ (Aβ42) < 100 nMUse HEK293 cells overexpressing APP(swe).

Troubleshooting Tip: If the yield of the coupling is low (<30%), the pyridine nitrogen may be interfering by acting as a nucleophile (self-quaternization). Solution: Use Method B (Mesylation) but perform the reaction in a non-polar solvent (Toluene) or use a bulky base (KOtBu) to favor the desired nucleophile.

References

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Source: Bioorganic & Medicinal Chemistry (2020). Relevance: Establishes the structure-activity relationship (SAR) justifying the methoxypyridine motif for improved potency and solubility. URL:[Link]

  • Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606. Source: Journal of Pharmacology and Experimental Therapeutics (2013). Relevance: Details the biological profile of a GSM utilizing a similar pyridyl-ethyl pharmacophore. URL:[Link]

  • Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator. Source: ACS Medicinal Chemistry Letters (2011). Relevance: Provides synthetic routes for similar GSM scaffolds and comparative potency data. URL:[Link]

  • CryoEM structure of human gamma-secretase in complex with E2012. Source: Nature Communications (2021). Relevance: Structural basis for how these modulators bind to the enzyme complex.[1] URL:[Link]

Sources

Advanced Application Note: Pyridine Derivatives as Functional Architectures in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of pyridine derivatives in organic electronics, specifically focusing on Organic Light Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[1] Pyridine, an electron-deficient nitrogen heterocycle, serves two distinct but critical roles:

  • In OLEDs: It acts as a high-mobility Electron Transport Material (ETM) and Hole Blocking Layer (HBL) due to its high electron affinity and ability to lower Lowest Unoccupied Molecular Orbital (LUMO) levels.[1]

  • In PSCs: It functions as a Lewis base passivator, where the nitrogen lone pair coordinates with under-coordinated lead (

    
    ) defects, suppressing non-radiative recombination.
    

This guide provides validated protocols for the synthesis of the industry-standard ETM TmPyPB and a methodology for surface passivation in perovskite devices.

Theoretical Basis: The Pyridine Advantage

The utility of pyridine in organic electronics stems from its electronic perturbation compared to benzene. The replacement of a carbon atom with a more electronegative nitrogen atom (


 vs 

) creates a permanent dipole and lowers the energy of the

-system.
Electronic Modulation
  • LUMO Lowering: The electron-withdrawing nature of the nitrogen atom stabilizes the LUMO, facilitating electron injection from cathodes (e.g., LiF/Al or Ag).

  • High Triplet Energy (

    
    ):  Pyridine derivatives often maintain high triplet energies (
    
    
    
    eV), making them essential hosts for blue phosphorescent emitters (e.g., FIrpic) to prevent reverse energy transfer.
Lewis Basicity

In hybrid organic-inorganic perovskites (


), the pyridine nitrogen acts as a Lewis base (electron pair donor), forming coordinate covalent bonds with Lewis acid defects (uncoordinated 

) at grain boundaries.

Application I: OLED Electron Transport Materials (ETMs)

Focus Molecule: 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB ).[2][3] TmPyPB is a benchmark ETM owing to its high electron mobility (


) and deep HOMO (

eV), which effectively blocks holes.
Protocol A: Synthesis of TmPyPB via Suzuki-Miyaura Coupling

Objective: Synthesize high-purity TmPyPB for vacuum deposition. Reaction Type: Palladium-catalyzed cross-coupling.

Materials:
  • Reactant A: 1,3,5-tris(3-bromophenyl)benzene (1.0 eq)

  • Reactant B: 3-pyridylboronic acid (3.5 eq - excess)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step Workflow:
  • Inert Atmosphere Prep: Flame-dry a 250 mL Schlenk flask and purge with Argon for 15 minutes.

  • Reagent Loading: Add Reactant A (5.0 mmol), Reactant B (17.5 mmol), and

    
     (0.25 mmol) to the flask.
    
  • Solvent Addition: Degas the Toluene/Ethanol mixture via freeze-pump-thaw (3 cycles) to remove dissolved

    
     (Critical for catalyst longevity). Cannulate solvent into the flask.
    
  • Base Activation: Add the degassed

    
     solution.
    
  • Reflux: Heat the mixture to 90°C under Argon flow for 24-48 hours. Monitor via TLC (Silica, DCM:MeOH 95:5).

  • Work-up: Cool to RT. Extract with Chloroform (

    
     mL). Wash organic layer with brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel). Eluent: Ethyl Acetate/Hexane gradient.

  • Sublimation (CRITICAL): For OLED grade, the powder must be sublimed at

    
     under high vacuum (
    
    
    
    Torr) to remove trace catalysts.
Visualization: Synthesis Logic Flow

TmPyPB_Synthesis Reactants Brominated Core + Pyridyl Boronic Acid Cat_Cycle Pd(0)/Pd(II) Cycle (Oxidative Addition) Reactants->Cat_Cycle Argon/90°C Base Base Activation (Transmetallation) Cat_Cycle->Base K2CO3 Product_Crude Crude TmPyPB Cat_Cycle->Product_Crude Base->Cat_Cycle Reductive Elimination Sublimation Vacuum Sublimation (>99.9% Purity) Product_Crude->Sublimation Purification

Figure 1: Suzuki-Miyaura coupling pathway for TmPyPB synthesis, highlighting the critical sublimation step for device-grade purity.

Application II: Perovskite Defect Passivation

Focus Mechanism: Lewis Acid-Base Coordination. Focus Molecule: 4-tert-butylpyridine (tBP) or Amino-pyridine derivatives.

Protocol B: Surface Passivation of Perovskite Films[4]

Objective: Apply a pyridine-based interlayer to suppress non-radiative recombination at the Perovskite/HTL interface.

Materials:
  • Substrate: Glass/FTO/Electron Transport Layer/Perovskite (

    
    ) film (annealed).
    
  • Passivator: 4-tert-butylpyridine (tBP) or Pyridine-2-carboxylic acid.

  • Solvent: Isopropanol (IPA) or Chlorobenzene (anhydrous).

Step-by-Step Workflow:
  • Solution Prep: Dissolve the pyridine derivative in anhydrous IPA to a concentration of

    
    .
    
  • Dynamic Spin Coating:

    • Place the annealed Perovskite substrate on the spinner.

    • Set rotation to 4000 rpm (acceleration 2000 rpm/s).

    • Dispense

      
       of the passivation solution during rotation (at t=5 seconds).
      
  • Annealing: Transfer immediately to a hotplate at

    
     for 10 minutes. This promotes the diffusion of the pyridine nitrogen to the grain boundaries.
    
  • Hole Transport Layer (HTL) Deposition: Proceed with Spiro-OMeTAD deposition immediately after cooling to prevent moisture ingress.

Visualization: Passivation Mechanism

Passivation_Mechanism Defect Perovskite Surface Defect (Under-coordinated Pb2+) Complex Pb-N Coordinate Bond (Defect Passivated) Defect->Complex Lewis Acid Pyridine Pyridine Derivative (Lone Pair Donor) Pyridine->Complex Lewis Base Result Reduced Recombination Increased Voc & Stability Complex->Result

Figure 2: Mechanistic pathway of defect passivation where Pyridine donates electron density to lead defects.

Characterization & Data Interpretation

To validate the efficacy of pyridine derivatives, the following metrics are standard.

Energy Level Determination (Cyclic Voltammetry)

Pyridine derivatives are characterized by their reduction potential (


).
  • Setup: 3-electrode system (Pt working, Pt counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M

    
     in Acetonitrile.
    
  • Calculation:

    
    .
    
Device Performance Metrics (Comparative Table)

The table below illustrates the impact of using TmPyPB vs. a standard Alq3 ETL in a blue phosphorescent OLED (FIrpic emitter).

ParameterDevice A (Alq3 ETL)Device B (TmPyPB ETL)Causality
Turn-on Voltage (

)
4.5 V3.2 VLower LUMO of TmPyPB facilitates electron injection.
Current Efficiency (cd/A) 25.448.2High

of TmPyPB confines triplet excitons in EML.
EQE Max (%) 12.122.5Reduced triplet-triplet annihilation.
Electron Mobility (

)


Planar pyridine rings enhance

-

stacking.

References

  • Su, S. J., et al. (2008). "Pyridine-Containing Triphenylbenzene Derivatives with High Electron Mobility for Highly Efficient Phosphorescent OLEDs." Advanced Materials.

  • Sasabe, H., & Kido, J. (2011). "Multifunctional Materials in High-Performance OLEDs: Challenges for Solid-State Lighting." Chemistry of Materials.

  • Noel, N. K., et al. (2014).[4] "Enhanced Photoluminescence and Solar Cell Performance via Lewis Base Passivation of Organic–Inorganic Lead Halide Perovskites." ACS Nano.[4]

  • Ossila Product Data. "TmPyPB - Electron Transport Material." Ossila.com.

  • Yang, S., et al. (2019).[4] "Tailoring Passivation Molecular Structures for Extremely Small Open-Circuit Voltage Loss in Perovskite Solar Cells." Journal of the American Chemical Society.[4]

Sources

Troubleshooting & Optimization

improving the yield of 2-(6-Methoxypyridin-2-yl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis of 2-(6-Methoxypyridin-2-yl)ethanol

Executive Summary

Product: 2-(6-Methoxypyridin-2-yl)ethanol CAS: 2682097-33-0 (related salt forms) Core Challenge: The synthesis of this molecule hinges on the selective functionalization of the C-6 methyl group of 2-methoxy-6-methylpyridine. The primary yield-limiting factors are regioselectivity (competition between lateral lithiation at the methyl group vs. ortho-lithiation at the pyridine ring) and oligomerization of the electrophile (formaldehyde).

This guide details the Two-Step Aldehyde Route as the superior method for high-yield synthesis, replacing the erratic direct paraformaldehyde approach.

Part 1: Route Selection & Optimization

Method A: The "Robust" Two-Step Route (Recommended)

Instead of reacting the lithiated species directly with paraformaldehyde (which often leads to polymerization and difficult workups), this method uses DMF to form an intermediate aldehyde, followed by a clean reduction.[1]

Workflow:

  • Lateral Lithiation: 2-methoxy-6-methylpyridine + LDA/n-BuLi

    
     Lithiated intermediate.
    
  • Formylation: Quench with DMF

    
     2-(6-methoxypyridin-2-yl)acetaldehyde.
    
  • Reduction: NaBH

    
     reduction 
    
    
    
    2-(6-Methoxypyridin-2-yl)ethanol.

Why this improves yield:

  • Stoichiometry Control: DMF is a liquid and easier to dose precisely than solid paraformaldehyde.

  • Purification: The aldehyde intermediate allows for a checkpoint to remove regioisomers before the final reduction.

Method B: The Direct Paraformaldehyde Route (Legacy)

Direct reaction with paraformaldehyde.[1]

  • Pros: Single step.

  • Cons: High risk of polymerization; inconsistent yields; difficult to handle solid reagent under inert atmosphere.

Part 2: Technical Troubleshooting (Q&A)

Category 1: Reaction Setup & Reagents

Q: I am observing low conversion of the starting material. Is my base strong enough? A: The issue is likely temperature or reagent quality , not base strength.

  • Diagnosis: n-Butyllithium (n-BuLi) is sufficient to deprotonate the lateral methyl group (

    
    ).[1] However, if your n-BuLi has degraded (check titer), conversion will drop.[1]
    
  • Solution: Titrate your n-BuLi before use.[2] Alternatively, use Lithium Diisopropylamide (LDA) .[1][3] LDA is bulkier and less nucleophilic, which minimizes the risk of nucleophilic attack on the pyridine ring (a common side reaction with n-BuLi).[1]

  • Protocol Adjustment: Ensure the reaction is cooled to -78°C before adding the base. Higher temperatures favor thermodynamic control, which may lead to ring lithiation (ortho to the methoxy group) rather than the desired lateral lithiation.[1]

Q: I see a significant impurity by NMR. What is it? A: The most common impurity is the C-3 substituted isomer (ortho-lithiation product).

  • Mechanism: The methoxy group at C-2 is a strong Directed Metalation Group (DMG). It directs the lithium base to the C-3 position (the ring proton).

  • Correction:

    • Kinetic Control: Keep the temperature strictly at -78°C. Lateral lithiation (methyl) is often kinetically favored with bulky bases like LDA.[1]

    • Solvent: Use THF. Avoid chelating additives like TMEDA unless necessary, as they can sometimes enhance ortho-lithiation over lateral lithiation depending on the specific substrate electronics.[1]

Category 2: Electrophile Addition (The Critical Step)

Q: When using paraformaldehyde, my reaction turns into a gel or yield is <30%. Why? A: You are likely experiencing formaldehyde polymerization or inefficient "cracking."

  • The Problem: Commercial paraformaldehyde is a polymer. It must be depolymerized (cracked) into monomeric formaldehyde gas to react efficiently.[1] Adding solid paraformaldehyde directly to the reaction mixture at -78°C is ineffective because it doesn't depolymerize at that temperature.

  • The Fix (Direct Route): You must generate monomeric formaldehyde ex-situ.[1] Heat paraformaldehyde in a separate flask to 150°C and channel the resulting gas through a heated tube into your reaction flask (kept at -78°C).

  • The Superior Fix (Recommended): Switch to DMF as the electrophile (Method A).[1] This yields the aldehyde, which is then quantitatively reduced to the alcohol with Sodium Borohydride (NaBH

    
    ).[1] This bypasses the polymer issue entirely.
    
Category 3: Workup & Purification[1][4][5]

Q: The product is water-soluble, and I'm losing it during extraction. How do I recover it? A: Pyridine ethanols are polar.

  • Standard Workup: Do not use simple water/ether extraction.

  • Optimized Protocol:

    • Quench with saturated NH

      
      Cl.
      
    • Adjust pH to ~8-9 with NaHCO

      
      .
      
    • Extract with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) .[1] These solvents are more polar than ether/ethyl acetate and will pull the product out of the aqueous phase.

    • Salting Out: Saturate the aqueous layer with NaCl to decrease the solubility of the organic product (Salting-out effect).

Part 3: Comparative Data & Visuals

Yield Comparison Table
VariableMethod A (DMF + Reduction)Method B (Direct Paraformaldehyde)
Overall Yield 65 - 80% 25 - 45%
Purity (Crude) High (>90%)Low (Polymer contamination)
Reproducibility HighLow
Key Risk Two steps (longer time)Clogging lines, polymerization
Reaction Workflow Diagram

SynthesisWorkflow Start 2-Methoxy-6-methylpyridine Lithiation Step 1: Lateral Lithiation (LDA/THF, -78°C) Start->Lithiation Intermediate Lithiated Species [Py-CH2-Li] Lithiation->Intermediate DMF Path A (Recommended): Quench with DMF Intermediate->DMF Preferred Para Path B (Legacy): Formaldehyde Gas Intermediate->Para Risky Aldehyde Intermediate: Aldehyde DMF->Aldehyde Reduction Step 2: Reduction (NaBH4/MeOH) Aldehyde->Reduction Product Target: 2-(6-Methoxypyridin-2-yl)ethanol Reduction->Product Para->Product Low Yield

Caption: Workflow comparing the robust Two-Step Aldehyde route (Path A) versus the direct Formaldehyde route (Path B).

Part 4: Detailed Experimental Protocol (Method A)

Reagents:

  • 2-Methoxy-6-methylpyridine (1.0 eq)[1]

  • LDA (Lithium Diisopropylamide) (1.1 eq) - Freshly prepared or high-quality commercial solution.[1]

  • Anhydrous THF (Tetrahydrofuran)[1][2]

  • DMF (Dimethylformamide) (1.5 eq)[1]

  • Sodium Borohydride (NaBH

    
    ) (1.5 eq)[1]
    
  • Methanol (MeOH)[1][4]

Step 1: Formylation [1]

  • Charge an oven-dried flask with anhydrous THF and 2-methoxy-6-methylpyridine under Nitrogen/Argon.

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add LDA dropwise over 20 minutes. Maintain temperature < -70°C.

  • Stir at -78°C for 1 hour to ensure complete deprotonation (formation of the red/orange anion).

  • Add anhydrous DMF dropwise.

  • Stir for 30 minutes at -78°C, then allow to warm to 0°C.

  • Quench with saturated NH

    
    Cl solution.
    
  • Extract with EtOAc, dry over MgSO

    
    , and concentrate. Note: The crude aldehyde is often stable enough for the next step without column chromatography.
    

Step 2: Reduction

  • Dissolve the crude aldehyde in MeOH (0°C).

  • Add NaBH

    
     portion-wise (gas evolution will occur).[1]
    
  • Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

  • Quench with water/dilute HCl (carefully, to pH 7).

  • Extract with DCM (3x).[1] Dry organic layer and concentrate.

  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

References

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley. (Foundational text on lateral lithiation selectivity).

  • Kaiser, E. M., et al. (1973).[1] "Side-chain lithiations of methyl heterocycles." Journal of Organic Chemistry, 38(1), 71-75.[1] [1]

  • Gribble, G. W. (2002).[1] "Lithiation of pyridines and related heterocycles." Chem. Soc. Rev., 31, 63-76.[1] (Discusses directing groups vs lateral lithiation).

  • Comins, D. L., & O'Connor, S. (1987).[1] "Lithiation of 2-methoxypyridines." Tetrahedron Letters, 28(17), 1843-1846.[1] (Specifics on methoxy directing effects).

Sources

Technical Support Center: Synthesis of 2-(6-Methoxypyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for pyridine functionalization. This guide addresses the synthesis of 2-(6-Methoxypyridin-2-yl)ethanol , a critical intermediate often used as a bidentate ligand or a pharmacophore in drug development.

While the target molecule appears simple, the combination of a basic pyridine nitrogen, a labile methoxy group, and a primary alcohol creates a "perfect storm" for specific side reactions—most notably halogen dance , ether cleavage (demethylation) , and acid-catalyzed dehydration .[1]

This guide prioritizes the Lithiation-Alkylation Route (via 2-bromo-6-methoxypyridine), as it is the most common method for high-purity lab-scale synthesis, though it is fraught with thermodynamic pitfalls.

Module 1: The Lithiation Pathway (Critical Failure Points)

Primary Route: Halogen-Lithium Exchange of 2-bromo-6-methoxypyridine followed by nucleophilic attack on Ethylene Oxide.

Issue 1: The "Halogen Dance" & Regioisomeric Impurities

Symptom: NMR shows a mixture of isomers, or the alkyl chain is attached at the C3/C4 position instead of C2.[1] Root Cause: Thermodynamic equilibration. Mechanism: Upon adding n-BuLi, the kinetically formed 2-lithio species is unstable above -70°C. If the temperature rises, the lithium atom can migrate to a more thermodynamically stable position (often ortho to the methoxy group or C3/C4) via a "Halogen Dance" mechanism, where the bromine atom temporarily shifts positions on the ring.

Troubleshooting Protocol:

  • Temperature Lock: The lithiation must occur at -78°C (acetone/dry ice). Do not allow the reaction to warm to 0°C until after the electrophile (ethylene oxide) has been added and allowed to react for at least 30 minutes.

  • Reagent Order: Add n-BuLi slowly down the side of the flask to pre-cooled starting material. Localized heating during addition triggers the migration.

Issue 2: The "Black Tar" (Polymerization)

Symptom: The reaction mixture turns viscous and black; workup yields intractable semi-solids.[1] Root Cause: Oligomerization of Ethylene Oxide (EO).[1] Mechanism: In the presence of strong bases (alkyllithiums) and insufficient Lewis acid activation, EO can undergo anionic polymerization (living polymerization), consuming your nucleophile and creating PEG-like chains attached to the pyridine.[1]

Troubleshooting Protocol:

  • Lewis Acid Activator: Use BF3·OEt2 (Boron Trifluoride Etherate) carefully.

    • Note: Standard protocol involves adding EO to the lithiated species. However, pre-complexing EO with BF3 (in a separate vessel) or adding BF3 immediately before EO can facilitate ring opening and prevent oligomerization.[1]

    • Warning: BF3 is acidic; excess can cleave the methoxy group (see Module 2).[1]

  • Stoichiometry: Use a slight excess of EO (1.2 equiv), but avoid large excesses (2-3 equiv) which encourage polymerization.[1]

Module 2: Stability & Workup (The "Disappearing Product")

Issue 3: Vinyl Impurity (Dehydration)

Symptom: 1H NMR shows new olefinic signals (dd at ~5.5-6.5 ppm).[1] Mass spec shows M-18 peak. Root Cause: Acid-catalyzed E1/E2 Elimination. Mechanism: The target molecule is a 2-pyridineethanol .[2][3] The hydroxyl group is beta to the pyridine ring. Under acidic conditions (or high heat), the proton on the alpha-carbon is acidic due to the electron-withdrawing pyridine ring. Loss of water generates 2-methoxy-6-vinylpyridine , which is conjugated and highly stable.

Troubleshooting Protocol:

  • Buffered Quench: NEVER quench with strong acid (HCl/H2SO4).[1] Use Saturated Ammonium Chloride (NH4Cl) or a Phosphate Buffer (pH 7).[1]

  • Distillation Hazard: Do not distill the product at atmospheric pressure. The heat required (>150°C) will drive dehydration.[1] Use high-vacuum distillation (<1 mmHg) or column chromatography.

Issue 4: The Pyridone Impurity (Demethylation)

Symptom: Loss of the sharp singlet (-OCH3) in NMR at ~3.8 ppm.[1] Appearance of a broad NH/OH peak. Root Cause: Ether Cleavage.[4] Mechanism: The methoxy group at the 2/6 position is susceptible to nucleophilic attack or acid hydrolysis.[1] Strong Lewis acids (like AlCl3 or excess BF3) or strong Bronsted acids (HBr) will cleave the methyl ether, generating 6-(2-hydroxyethyl)pyridin-2(1H)-one .[1]

Troubleshooting Protocol:

  • Avoid HBr: If converting the alcohol to a bromide later, do not use HBr. Use CBr4/PPh3 (Appel reaction) to preserve the methoxy ether.[1]

  • Workup pH: Keep workup pH > 5.

Visualizing the Reaction Pathways

The following diagram illustrates the synthesis workflow and the specific divergence points where side reactions occur.

G cluster_0 Main Synthesis Pathway cluster_1 Critical Failure Modes SM 2-Bromo-6-methoxypyridine Lith 2-Lithio-Intermediate (Kinetic Product) SM->Lith n-BuLi, -78°C THF Alkoxide Lithium Alkoxide Lith->Alkoxide + Ethylene Oxide (Slow warm) Dance Thermodynamic Isomer (via Halogen Dance) Lith->Dance Temp > -60°C Equilibration Poly Poly-EO Oligomers Lith->Poly Excess EO No Lewis Acid Control Product Target: 2-(6-Methoxypyridin-2-yl)ethanol Alkoxide->Product Buffered Quench (NH4Cl) Vinyl 2-Methoxy-6-vinylpyridine (Dehydration Impurity) Alkoxide->Vinyl Acidic Workup or Heat >150°C Pyridone Pyridone Derivative (Demethylation) Alkoxide->Pyridone Strong Lewis Acid (Excess BF3/AlCl3)

Figure 1: Reaction pathway analysis showing the narrow window for successful synthesis (Blue) versus thermodynamic and workup-induced failure modes (Red).[1]

Summary of Impurities & Data

Use this table to identify impurities in your crude mixture.

Impurity TypeStructure / NameOriginIdentification (1H NMR)Prevention Strategy
Isomer 3/4-Substituted PyridineHalogen Dance (Lithiation temp too high)Complex aromatic region; loss of 2,6-symmetry pattern.Maintain -78°C strictly. Pre-cool reagents.[5]
Olefin 2-Methoxy-6-vinylpyridineDehydration (Acidic workup/Heat)New doublets at 5.4 & 6.2 ppm (vinyl protons).Use NH4Cl quench. Do not distill at atm pressure.
Pyridone 6-(2-hydroxyethyl)-2-pyridoneDemethylation (Ether cleavage)Loss of -OCH3 singlet (3.8 ppm); Broad NH/OH.Avoid strong acids (HBr, HI) and excess Lewis acids.[1]
Dimer Wurtz Coupling ProductStoichiometry Error (Alkyl halide presence)Doubled aromatic integration; no ethyl chain.[1]Ensure 1:1 stoichiometry of BuLi; use fresh reagents.

FAQ: Frequently Asked Questions

Q1: Can I use 2-methyl-6-methoxypyridine and formaldehyde instead of the lithiation route? A: Yes, but be cautious. This is a condensation reaction (Aldol-like).

  • Pros: Cheaper starting materials.

  • Cons: Requires high temperatures (often in an autoclave) or strong base.[1] The primary risk here is bis-addition (adding two formaldehydes) or immediate dehydration to the vinyl compound due to the harsh conditions required to activate the methyl group [1].[1] The lithiation route is generally cleaner for lab-scale synthesis.

Q2: My yield is low (30%). Where is the rest of the mass? A: If you don't see discrete impurities, check the aqueous layer. Pyridine ethanols are amphiphilic.

  • Solution: Do not rely on simple ether extraction. Use DCM (Dichloromethane) or Chloroform/Isopropanol (3:1) for extraction.[1] Ensure the aqueous phase is pH 8-9 (slightly basic) to keep the pyridine neutral (unprotonated) and organic-soluble.

Q3: How do I store the final product? A: Store under Argon at 4°C.

  • Reason: Pyridine ethanols can slowly dehydrate or oxidize to the N-oxide upon prolonged exposure to air and light.

References

  • Shimizu, T., et al. (2010).[1] Method of producing pyridine ethanol derivative.[2][6] US Patent App. US20100270008A. Link (Describes the dehydration side-reaction risks during condensation).[1]

  • Bori, I. D., et al. (2021).[1] Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[6][7] Arkivoc, 2021(v), 57-72.[6] Link (Authoritative source on Halogen Dance and Lithiation of methoxypyridines).[1]

  • Schlosser, M. (2005).[1] The 2-Pyridyl Group: A versatile handle for chemical architecture. Current Organic Chemistry, 9, 1-15. (General reference for pyridine metalation thermodynamics).

Sources

Technical Support Center: Purification of Pyridine-Based Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: PYR-OH-PUR-001 Subject: Troubleshooting purification anomalies in amphoteric heterocyclic alcohols.

Executive Summary

Pyridine-based alcohols (e.g., pyridinemethanols, hydroxypyridines) present a unique "perfect storm" of purification challenges. Their amphoteric nature allows them to act as both bases (pyridine nitrogen) and weak acids (hydroxyl group), leading to unpredictable partitioning. Furthermore, their high polarity often results in water solubility that defies standard extraction, while their basicity causes severe peak tailing on acidic stationary phases like silica gel.

This guide synthesizes field-proven protocols to resolve these specific bottlenecks, moving beyond standard textbook advice to address the physicochemical realities of these molecules.

Part 1: Chromatography Troubleshooting
Q: My compound streaks severely on silica gel, resulting in broad peaks and co-elution. How do I fix this?

A: The "Silanol Effect" is likely the culprit. You must modulate the stationary phase surface chemistry.

The Mechanism: Silica gel (


) possesses surface silanol groups (

) that are weakly acidic (

). The basic nitrogen of the pyridine ring (

) engages in hydrogen bonding or proton-transfer interactions with these silanols. This non-specific adsorption causes the compound to "drag" through the column rather than partition cleanly.

The Solution: Amine Modifiers You need a "sacrificial base" in your mobile phase to saturate the active silanol sites.

  • Protocol A: The TEA Spike (Standard) Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28%

    
    )  to your mobile phase.
    
    • Note: For DCM/MeOH gradients, use

      
       (7N in MeOH) rather than TEA if you plan to use Mass Spec, as TEA signals can suppress ionization or linger.
      
    • Why it works: TEA has a higher

      
       (10.75) than pyridine, effectively out-competing your product for the acidic silanol sites [1].
      
  • Protocol B: The "Pre-Wash" (For sensitive separations) If your compound is acid-sensitive or you cannot add base to the eluent:

    • Flush the packed silica column with 3 column volumes (CV) of Hexane:EtOAc:TEA (80:19:1).

    • Flush with 2 CV of pure starting eluent to remove bulk TEA.

    • Run your column normally. The silanols remain deactivated.

Visualization: The Silanol Blocking Mechanism

SilanolBlocking cluster_0 Without Modifier cluster_1 With TEA Modifier Silica1 Silica Surface (Si-OH) Pyridine1 Pyridine Alcohol (Stuck) Silica1->Pyridine1 Strong H-Bonding (Tailing) Silica2 Silica Surface (Si-OH) TEA Triethylamine (Sacrificial Base) Silica2->TEA Preferential Binding Pyridine2 Pyridine Alcohol (Eluting Freely) Pyridine2->Silica2 Blocked

Caption: Schematic of amine modifiers (TEA) competitively binding to acidic silanol sites, preventing pyridine "drag."

Part 2: Extraction & Workup Challenges
Q: My product is stuck in the aqueous phase during workup. Standard EtOAc extraction yields nothing.

A: Pyridine alcohols are highly water-soluble. You must shift the partition coefficient (


) using "Salting Out" or pH modulation. 

Protocol 1: The "Salting Out" Effect Saturating the aqueous phase with salt increases the ionic strength, disrupting the hydration shell around the organic molecule and forcing it into the organic phase (Hofmeister effect).

  • Saturate the aqueous layer with solid NaCl (until undissolved salt remains).

  • Extract with n-Butanol or IPA:CHCl3 (1:3) instead of EtOAc. These solvent systems are more polar and better at pulling hydrophilic heterocycles [2].

Protocol 2: Isoelectric Point (pI) Adjustment If your molecule has both acidic (OH/NH) and basic (N) groups (e.g., 3-hydroxypyridine), it is zwitterionic. It is most soluble in water when charged.

  • Calculate or estimate the isoelectric point (pI). For 3-hydroxypyridine, the zwitterion dominates at neutral pH.

  • Adjust the aqueous pH to the pI (often pH 6–7 for hydroxypyridines) to maximize the neutral, extractable form [3].

  • Warning: Do not go too basic (phenolate formation) or too acidic (pyridinium formation), as both are water-soluble.

Table 1: Recommended Solvent Systems for Difficult Extractions

Solvent SystemPolarityBest ForNotes
DCM / MeOH (9:1) HighGeneral polar pyridinesGood for continuous extraction.
CHCl3 / IPA (3:1) Very HighHighly water-soluble alcoholsForms a heavy organic layer (bottom).
n-Butanol HighAmphoteric compoundsHigh boiling point; requires rotovap bath >50°C.
EtOAc / Acetone (4:1) Med-HighLess polar analogsAcetone helps bridge the phase gap.
Part 3: Solvent Removal (The Pyridine Trap)
Q: I used pyridine as a solvent/reagent, and I can't get rid of it. It co-distills with my product.

A: Pyridine forms azeotropes and "oils." Use Copper sequestration or Azeotropic Distillation.

Method A: The Copper Sulfate Wash (Chemical Removal) Copper(II) ions form a water-soluble coordination complex with pyridine (


), pulling it into the aqueous phase.
  • Dissolve crude mixture in EtOAc or DCM.[1]

  • Wash 3x with saturated aqueous

    
     .
    
  • The aqueous layer will turn deep blue (indicating complex formation).

  • Wash until the aqueous layer remains pale blue/green.

  • Caveat: Ensure your product does not chelate copper. If it does, use Method B.

Method B: Azeotropic Removal (Physical Removal) Pyridine boils at 115°C, but you can "carry" it over at lower temperatures using azeotropes [4].

  • Add Toluene or Heptane to your crude oil.

  • Rotovap at 45–50°C.

  • Repeat 3–4 times. The toluene/pyridine azeotrope boils significantly lower than pure pyridine, dragging the solvent out.

Part 4: Purification Decision Logic

Use this decision matrix to select the correct workflow based on your compound's properties.

PurificationLogic Start Crude Pyridine-Alcohol Mixture CheckSolubility Is the compound Water Soluble? Start->CheckSolubility YesSoluble Yes CheckSolubility->YesSoluble LogP < 1 NoSoluble No (Lipophilic) CheckSolubility->NoSoluble LogP > 1 SaltingOut 1. Saturate aq. layer with NaCl 2. Extract with CHCl3:IPA (3:1) YesSoluble->SaltingOut CheckAcid Is it Acid Sensitive? NoSoluble->CheckAcid Flash Flash Chromatography CheckAcid->Flash No Deactivate Pre-wash Silica with TEA Run Neutral Eluent CheckAcid->Deactivate Yes ContExtract Continuous Liquid-Liquid Extraction (DCM, 24-48h) SaltingOut->ContExtract If yield low Modifier Add 1% TEA or NH3 to Eluent (Prevents Streaking) Flash->Modifier Standard Standard Flash (DCM/MeOH or EtOAc/Hex)

Caption: Decision tree for selecting purification method based on water solubility (LogP) and acid sensitivity.

References
  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic techniques for preparative separations with moderate resolution.[2] The Journal of Organic Chemistry, 43(14), 2923–2925.[2] Link

  • Solovev, V. O., et al. (2022). Extraction of pyridine using systems based on water-soluble polymers.[3] IOP Conference Series: Materials Science and Engineering, 1212, 012015. Link

  • ChemicalBook. (n.d.). 3-Hydroxypyridine Properties and Purification. Link

  • University of Rochester. (n.d.). Tips and Tricks: Azeotropes for Solvent Removal.[4] Department of Chemistry Technical Guides. Link

Sources

Technical Support Center: Impurity Profiling for 2-(6-Methoxypyridin-2-yl)ethanol

[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the synthesis and purification of 2-(6-Methoxypyridin-2-yl)ethanol (CAS: 925417-04-5).

This molecule features a pyridine core flanked by a methoxy group (position 6) and a hydroxyethyl chain (position 2).[1][2] The juxtaposition of these functional groups creates a unique impurity profile driven by three competing reactivities:

  • Lability of the Methoxy Group: Susceptibility to O-demethylation (hydrolysis) to form pyridones.[1][2]

  • Nucleophilicity of the Pyridine Nitrogen: Propensity for N-oxidation or salt formation.[1][2]

  • Reactivity of the Ethanol Chain: Risk of elimination (vinyl formation) or over-oxidation.[1][2]

Module 1: Synthetic Route Analysis & Impurity Genesis

Most researchers synthesize this target via Lithiation/Alkylation of 2-bromo-6-methoxypyridine.[1] While efficient, this route generates specific "Silent Killers"—impurities that are structurally similar to the product and difficult to separate.[2]

The "Silent Killers" (Key Impurities)[2]
Impurity CodeStructure NameOrigin / MechanismDetection Marker (1H NMR)
IMP-A 6-Methoxypyridin-2(1H)-one Hydrolysis: Acidic workup or excessive heat strips the methyl group.[1]Loss of O-Me singlet (~3.9 ppm); Appearance of broad NH (~11-13 ppm).[1]
IMP-B 2,2'-Bis(6-methoxypyridine) Homocoupling: Trace transition metals or temperature spikes during lithiation cause dimerization.[1]Doublet integration doubles; Symmetry simplifies aromatic region.[1][2]
IMP-C 2-Vinyl-6-methoxypyridine Elimination: Acid-catalyzed dehydration of the ethanol tail.[1]Distinct vinyl protons (dd) at 5.5–6.8 ppm.[1][2]
IMP-D 2-Bromo-6-methoxypyridine Unreacted SM: Incomplete lithiation or quenching failure.[1]Distinct aromatic splitting pattern different from product.[1][2]
Pathway Visualization

The following diagram maps the genesis of these impurities based on reaction conditions.

Gcluster_legendPathway KeySMStart: 2-Bromo-6-methoxypyridineLiIntermediate:Lithiated SpeciesSM->Lin-BuLi, -78°CProdTarget:2-(6-Methoxypyridin-2-yl)ethanolLi->Prod+ Ethylene OxideImpBIMP-B: Dimer(Homocoupling)Li->ImpBTrace Fe/Cuor Temp > -60°CImpAIMP-A: Pyridone(Hydrolysis)Prod->ImpAAcidic Workup(HCl/H2SO4)ImpCIMP-C: Vinyl(Dehydration)Prod->ImpCHeat + Acid(Over-drying)Main RouteMain RouteSide ReactionSide Reaction

Caption: Genesis of impurities during the lithiation-alkylation sequence. Red nodes indicate critical side-products.[1]

Module 2: Analytical Troubleshooting (HPLC & NMR)

Issue 1: HPLC Peak Tailing (The "Shark Fin")

Observation: The product peak exhibits severe tailing (Asymmetry factor > 1.5), making integration unreliable. Root Cause: The basic pyridine nitrogen interacts with acidic silanol groups on the silica column stationary phase.[2][3] Solution:

  • Buffer Selection: Switch to high ionic strength buffers. Use 10-20 mM Ammonium Acetate (pH ~8.[1]5) or 0.1% Triethylamine (TEA) as a competitive base.[1][2] Avoid simple Formic Acid gradients if tailing persists.[1][2]

  • Column Choice: Use a "Base-Deactivated" column (e.g., C18 with end-capping or hybrid particle technology like XBridge or Gemini).[1][2]

Issue 2: "Ghost" Peaks in LC-MS

Observation: You see a mass of [M+15] or [M+22] that doesn't match any impurity. Root Cause:

  • [M+22]: Sodium adduct (M+Na).[1][2] Common in glass-stored samples.[1]

  • [M+15]: Methylation artifact if using Methanol as a solvent with strong acids, or potentially a trans-alkylation impurity.[1][2]

Decision Tree: Identifying the Unknown Peak

DecisionTreeStartUnknown Peak DetectedCheckRTIs Retention Time (RT) < Product?Start->CheckRTCheckUVCheck UV Spectrum(DAD)CheckRT->CheckUVYes (Early eluting)DimerSuspect IMP-B (Dimer)Polarity: Low (Late eluter)CheckRT->DimerNo (Late eluting)PyridoneSuspect IMP-A (Pyridone)Polarity: HighUV: Shifted maxCheckUV->PyridoneUV max shifts(e.g., 280 -> 300nm)MSCheckCheck MS (m/z)CheckUV->MSCheckUV similar to ProductSuspect SM (Bromo)Suspect SM (Bromo)MSCheck->Suspect SM (Bromo)m/z = 187/189Suspect VinylSuspect VinylMSCheck->Suspect Vinylm/z = [M-18]

Caption: Diagnostic workflow for categorizing unknown impurities based on retention time and spectral data.

Module 3: Isolation & Purification Protocols

Protocol A: Removing the "Pyridone" (IMP-A)

The pyridone impurity is significantly more polar and has different acid-base properties than the product.[1]

  • Dissolution: Dissolve crude mixture in Dichloromethane (DCM) .

  • Wash: Wash with 0.5 M NaOH .

    • Mechanism:[2][4][5] The pyridone N-H is weakly acidic (pKa ~11).[1][2] Strong base deprotonates it, pulling it into the aqueous layer.[2] The target molecule (ether/alcohol) remains in the organic layer.[2]

  • Drying: Dry organic layer over Na2SO4 (avoid acidic drying agents).[1][2]

Protocol B: Preventing Dimerization (IMP-B)

Dimerization is irreversible.[1][2] Prevention is the only cure.[1][2]

  • Temperature Control: Maintain -78°C strictly during n-BuLi addition.

  • Addition Rate: Add n-BuLi dropwise over 30+ minutes. High local concentrations of lithiated species promote radical coupling.[1][2]

  • Reagent Quality: Use fresh n-BuLi. Titrate before use. Old reagents often contain alkoxides that catalyze side reactions.[1][2]

Frequently Asked Questions (FAQs)

Q: My NMR shows a small doublet at 6.5 ppm and 5.5 ppm. What is it? A: This is IMP-C (Vinyl) .[1][2] You likely dried your product in an oven at >60°C or used an acidic rotovap bath.[1][2] This molecule eliminates water easily.[1][2] Purify via silica column (Hexane/EtOAc) and dry under high vacuum at room temperature only.

Q: Can I use HCl to make the salt form? A: Proceed with caution. While pyridine salts are stable, the 2-methoxy group is an imidate ester equivalent.[2] Strong aqueous acid can hydrolyze this group to the pyridone (IMP-A).[1][2] If a salt is required, use anhydrous HCl in Dioxane or Oxalic Acid in mild solvents.[1][2]

Q: The product turned yellow/brown on the shelf. A: Pyridine derivatives, especially electron-rich ones (methoxy-substituted), are prone to N-oxidation or photo-degradation.[1] Store under Argon/Nitrogen at -20°C in amber vials.

References

  • PubChem Compound Summary. "1-(6-methoxypyridin-2-yl)ethanol" (CID 68951207).[1] National Center for Biotechnology Information.[1][2]Link[1][2]

  • Sigma-Aldrich Product Sheet. "2-Bromo-6-methoxypyridine."[1][6] Merck KGaA.[1][2]Link[1][2]

  • Chromatography Online. "HPLC Diagnostic Skills II – Tailing Peaks." LCGC International.[1][2]Link

  • National Institutes of Health (NIH). "Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones."[1] J. Org.[1][2][7] Chem.Link[1][2]

  • BenchChem Technical Support. "Chromatographic Purification of Pyridine Derivatives." Link[1][2]

Technical Support Center: SNAr Optimization for 2-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket: Optimizing Nucleophilic Aromatic Substitution (SNAr) on 2-Substituted Pyridines Audience: Medicinal Chemists, Process Chemists

Introduction: The "2-Position" Paradox

Welcome to the SNAr Optimization Center. You are likely here because your reaction on a 2-substituted pyridine is stalling, yielding black tar, or requiring forcing conditions that destroy your functional groups.

The 2-position of pyridine is electronically activated (similar to para-nitrobenzene) due to the inductive and mesomeric withdrawal of the ring nitrogen. However, it is also sterically sensitive and prone to specific electronic repulsions. Unlike standard benzene chemistry, successful SNAr on pyridines is less about "forcing" the reaction and more about "engineering" the substrate and solvent system.

This guide synthesizes kinetic data and mechanistic insights to troubleshoot your specific issues.

Module 1: Substrate Engineering (The "Hardware" Fix)

Q1: My reaction with 2-chloropyridine is stuck at 20% conversion after 24h. Should I increase the temperature?

Diagnosis: You are likely hitting the "Activation Wall." While 2-chloropyridine is activated, it is often insufficient for mild SNAr with weak nucleophiles. Solution: Before heating (which promotes decomposition), switch the Leaving Group (LG) to Fluorine.

  • The "Fluorine Effect": In SNAr, the rate-determining step (RDS) is usually the nucleophilic attack, not the bond breaking. Fluorine is the most electronegative atom, stabilizing the Meisenheimer complex intermediate (negative charge accumulation) significantly better than chlorine.

  • Data Point: 2-Fluoropyridine reacts ~320 times faster than 2-chloropyridine with ethoxide in ethanol [1].[1][2]

  • Actionable Protocol: If 2-Cl fails, synthesize or purchase the 2-F analog. It often allows the reaction to proceed at room temperature.

Q2: How do substituents at positions 3, 4, and 5 affect my reaction rate?

Insight: Position matters immensely for electronic reinforcement.

  • 3-Position (Meta to N): Substituents here have a steric impact on the 2-position. An Electron Withdrawing Group (EWG) here helps, but less than at position 5.

  • 5-Position (Para to N, Meta to C2): This is the "sweet spot" for activation. An EWG (e.g., -NO₂, -CN, -CF₃) at C5 strongly activates C2 via resonance.

  • Warning - The "5-Fluoro Trap": While generally EWGs help, a fluorine atom at the 5-position can actually retard the reaction at C2 due to lone-pair repulsion with the developing negative charge in the intermediate [2].[2]

Reactivity Hierarchy Table:

Substrate FeatureEffect on SNAr Rate at C2Mechanism Note
Leaving Group = F Very High Increase Stabilizes transition state (inductive).
Leaving Group = Cl/Br BaselineModerate activation.
EWG at C5 (-NO₂) High IncreaseResonance stabilization of Meisenheimer complex.
EWG at C3 Moderate IncreaseInductive activation, potential steric clash.
EDG (e.g., -OMe) DecreaseDestabilizes anionic intermediate.

Module 2: Reaction Conditions (The "Software" Fix)

Q3: Which solvent system maximizes yield while minimizing impurities?

Diagnosis: Using protic solvents (MeOH, EtOH) often slows down the reaction because they solvate the nucleophile (hydrogen bonding), reducing its energy. Solution: Use Dipolar Aprotic Solvents .

  • Gold Standard: DMSO, DMF, NMP. These solvate the cation (e.g., Na⁺, K⁺) but leave the nucleophilic anion "naked" and highly reactive.

  • Green Alternative: If you must avoid DMF/NMP due to toxicity, try Acetonitrile (MeCN) or 2-MeTHF .

  • The "Hydrolysis" Risk: Dipolar aprotic solvents are hygroscopic. If your base is hydroxide or if water is present, hydrolysis of the C2-halide to the pyridone (2-hydroxypyridine tautomer) is a major side reaction. Dry your solvents.

Q4: Can I use acid catalysis for SNAr?

Advanced Tactic: Yes, but carefully.

  • Mechanism: Protonation of the pyridine nitrogen (Py-H⁺) renders the ring extremely electron-deficient, far more than the neutral pyridine.

  • Use Case: This is ideal for amine nucleophiles (which are basic enough to act as shuttles but not so basic they get quenched immediately) or when using weak nucleophiles like anilines.

  • Protocol: Add 0.1 - 1.0 equiv of mild acid (e.g., p-TsOH or HCl in dioxane) if standard basic conditions fail. Note that this consumes 1 equiv of your amine nucleophile to form the salt, so adjust stoichiometry [3].

Module 3: Visual Troubleshooting & Workflows

Workflow 1: Optimization Decision Tree

Use this logic flow to determine the next step in your optimization process.

SNAr_Optimization Start Reaction Stalled / Low Yield CheckLG Check Leaving Group (LG) Start->CheckLG IsLG_F Is LG = Fluorine? CheckLG->IsLG_F SwitchF Switch LG to Fluorine IsLG_F->SwitchF No (Cl/Br) CheckSolvent Check Solvent System IsLG_F->CheckSolvent Yes SwitchF->CheckSolvent IsPolarAprotic Is Solvent Polar Aprotic? (DMSO/DMF/NMP) CheckSolvent->IsPolarAprotic SwitchSolvent Switch to DMSO/NMP (Dry) IsPolarAprotic->SwitchSolvent No (EtOH/THF) CheckTemp Check Temperature IsPolarAprotic->CheckTemp Yes SwitchSolvent->CheckTemp Heat Increase Temp (100-120°C) or Microwave CheckTemp->Heat AcidCat Try Acid Catalysis (Protonate Pyridine N) Heat->AcidCat Still Fails? Buchwald Switch to Buchwald-Hartwig (Pd-Catalysis) AcidCat->Buchwald Still Fails?

Figure 1: Logical decision tree for troubleshooting stalled SNAr reactions on pyridines.

Workflow 2: The Mechanism & Critical Intermediate

Understanding the Meisenheimer Complex is key to visualizing why the "Fluorine Effect" works.

Mechanism Substrate 2-Halo-Pyridine TS1 Transition State 1 (Rate Determining) Substrate->TS1 + Nu: Nucleophile Nucleophile (Nu:) Nucleophile->TS1 Intermediate Meisenheimer Complex (Stabilized by N & LG) TS1->Intermediate Addition Product 2-Substituted Pyridine Intermediate->Product Elimination (Fast) LG_Ion Leaving Group (X-) Intermediate->LG_Ion

Figure 2: The SNAr Addition-Elimination pathway.[3][4] The stability of the Intermediate determines the success of the reaction.

Module 4: Experimental Protocols

Protocol A: Standard SNAr (Activated Substrates)

Use this for 2-F-pyridines or 2-Cl-pyridines with strong EWGs.

  • Setup: Charge a vial with 2-fluoropyridine (1.0 equiv) and Nucleophile (1.1–1.5 equiv).

  • Solvent: Add DMSO or DMF (0.5 M concentration).

  • Base: Add K₂CO₃ or Cs₂CO₃ (2.0 equiv). Note: Cs₂CO₃ is more soluble in organics and often gives higher rates.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with water (to dissolve salts and DMSO) and extract into EtOAc.

Protocol B: Microwave-Assisted (Deactivated Substrates)

Use this for 2-Cl-pyridines with EDGs or steric hindrance.

  • Setup: Microwave vial. Substrate (1.0 equiv), Amine (2.0 equiv).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) is preferred for its high boiling point and microwave absorbance.

  • Base: DIPEA (3.0 equiv) or neat amine if liquid.

  • Condition: Microwave irradiation at 120–150°C for 20–40 mins.

  • Troubleshooting: If black tar forms, reduce temp to 100°C and extend time.

References

  • ACS Publications : The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. (2-F reacts ~320x faster than 2-Cl).

  • ResearchGate : SNAr reactions of substituted pyridines with secondary amines. (Kinetic data and reactivity indices).

  • Master Organic Chemistry : Nucleophilic Aromatic Substitution: Introduction and Mechanism. (General mechanism and leaving group effects).[4][5]

  • NIH / PMC : Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Comparison of SNAr vs Pd-catalysis).

Sources

Technical Support Center: Hantzsch Pyridine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HPS-9021-YIELD Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Yield & Purity in Hantzsch Reaction

Diagnostic Overview

User Issue: "I am following a standard protocol for Hantzsch pyridine synthesis, but my yields are consistently low (<40%). The product often isolates as a viscous oil rather than a solid, or I recover unreacted aldehyde."

Root Cause Analysis: The Hantzsch synthesis is a multi-component reaction (MCR) that actually occurs in two distinct phases:

  • Cyclocondensation: Formation of the 1,4-dihydropyridine (1,4-DHP) intermediate.[1]

  • Oxidative Aromatization: Conversion of 1,4-DHP to the final pyridine.[1][2][3][4][5]

Low yield usually stems from treating these two distinct mechanistic steps as a single "black box." If you are isolating an oil, you likely have the 1,4-DHP intermediate, not the pyridine. If you have unreacted aldehyde, the initial condensation failed.

Diagnostic Workflow

Use the following logic map to identify your specific failure point before proceeding to the solutions.

HantzschTroubleshooting Start Start: Low Yield Observed CheckTLC Check TLC/NMR of Crude Start->CheckTLC AldehydePresent Unreacted Aldehyde Visible? CheckTLC->AldehydePresent DHP_Peak Sp3 CH Signal (4.5-5.0 ppm)? AldehydePresent->DHP_Peak No Issue_Condensation ISSUE: Condensation Failure (See Module 1) AldehydePresent->Issue_Condensation Yes Issue_Oxidation ISSUE: Incomplete Oxidation (See Module 2) DHP_Peak->Issue_Oxidation Yes (DHP exists) Issue_Purification ISSUE: Purification Loss (See Module 3) DHP_Peak->Issue_Purification No (Product missing)

Figure 1: Diagnostic logic tree for isolating the cause of yield loss in Hantzsch synthesis.

Module 1: The 1,4-DHP Bottleneck (Condensation Phase)

Symptom: Unreacted aldehyde remains; reaction is slow; "tarry" byproducts.

The classical mechanism involves the convergence of a Knoevenagel intermediate (Chalcone) and an Enamine.[2] If these do not form or converge efficiently, the cycle breaks.

Q1: My aldehyde is sterically hindered or electron-rich. How do I force the reaction?

Technical Insight: Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) are less electrophilic, slowing the initial Knoevenagel condensation. Sterically hindered aldehydes (e.g., 2-substituted) physically block the nucleophilic attack of the enamine.

Protocol Adjustment:

  • Switch Catalyst: Abandon standard acetic acid. Move to a Lewis Acid catalyst which activates the carbonyl oxygen more effectively.

    • Recommendation:Ytterbium Triflate [Yb(OTf)₃] (5-10 mol%) or Molecular Iodine (I₂) (10 mol%).

  • Solvent Polarity: Ensure your solvent can solubilize the ammonium salt.

    • Avoid: Toluene or DCM (poor solubility of inorganic ammonium salts leads to low effective concentration).[6]

    • Use: Ethanol, Acetonitrile, or Water (Micellar catalysis).

Q2: Is my stoichiometry correct?

Technical Insight: The theoretical ratio is 1:2:1 (Aldehyde :


-Ketoester : Nitrogen Source). However, the 

-ketoester often undergoes self-condensation, and ammonia is volatile.

Recommended Stoichiometry:

  • Aldehyde: 1.0 equiv

  • 
    -Ketoester:  2.2 - 2.5 equiv (Excess drives equilibrium)
    
  • Ammonium Acetate: 1.5 - 2.0 equiv (Compensates for sublimation/volatility)

Visualizing the Pathway

Understanding the dual-pathway convergence is critical for troubleshooting.

ReactionMechanism Aldehyde Aldehyde Chalcone Chalcone (Knoevenagel) Aldehyde->Chalcone Ketoester β-Ketoester (2 Equiv) Ketoester->Chalcone Enamine Enamine (Amination) Ketoester->Enamine Ammonia NH3 / NH4OAc Ammonia->Enamine DHP 1,4-Dihydropyridine (Intermediate) Chalcone->DHP Michael Addition + Cyclization Enamine->DHP Pyridine Pyridine (Final Product) DHP->Pyridine Oxidation Step (CRITICAL FAILURE POINT)

Figure 2: The convergent mechanism.[5] Note that DHP is the natural stopping point without an added oxidant.

Module 2: The Aromatization Trap (Oxidation Phase)

Symptom: Product is a yellow/orange oil (1,4-DHP) instead of a crystalline solid (Pyridine). NMR shows a singlet at ~4.5-5.0 ppm (the sp3 C4 proton).

The Reality Check: The "One-Pot" Hantzsch reaction described in older textbooks often relies on air oxidation, which is slow and inefficient. You must actively drive the oxidation.

Q3: How do I convert the DHP oil to Pyridine efficiently?

If you desire the pyridine, do not rely on passive air oxidation. Add an oxidative step or reagent.[1][2][3][4][7]

Method A: Chemical Oxidant (Fastest)

  • Reagent: Ceric Ammonium Nitrate (CAN) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Protocol: Treat the crude DHP (dissolved in Acetonitrile or DCM) with 1.0-1.2 equiv of DDQ at room temperature.

  • Time: Usually < 1 hour.

  • Yield Impact: Increases yield from ~40% (DHP/Pyridine mix) to >85% (Pure Pyridine).

Method B: In-Situ Aromatization (One-Pot)

  • Reagent: Manganese Dioxide (

    
    )  or Nitric Acid (
    
    
    
    )
    .
  • Protocol: After refluxing the condensation step for 3-4 hours, add activated

    
     (5 equiv) and continue reflux for 1 hour.
    
  • Note:

    
     is effective but can nitrate electron-rich aromatic rings. Use with caution.
    
Q4: Can I use a "Green" oxidation method?

Yes. Photo-oxidation is highly effective for this specific transformation.

  • Protocol: Dissolve DHP in Ethanol. Add a catalytic amount of Rose Bengal or Methylene Blue. Irradiate with visible light (white LED) under an oxygen atmosphere (balloon) for 2-4 hours.

Module 3: Isolation & Purification

Symptom: Product loss during recrystallization or column chromatography.

Q5: My product is stuck in a "gum." How do I crystallize it?

1,4-DHPs are lipophilic and prone to oiling out.

  • Trituration: Add cold diethyl ether or hexanes to the oil and scratch the flask sides with a glass rod. This induces nucleation.

  • Solvent System: Recrystallize from Ethanol/Water (9:1). Dissolve in hot ethanol, then add water dropwise until turbidity just appears. Cool slowly.

Q6: Column Chromatography issues?
  • Acidity Warning: Silica gel is slightly acidic. 1,4-DHPs are acid-sensitive (can disproportionate).

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes to neutralize acid sites before loading your sample.

Summary of Optimization Strategies

VariableClassical Method (Low Yield Risk)Optimized Method (High Yield)
Catalyst Acetic Acid / NoneYb(OTf)₃ (Lewis Acid) or Iodine
Solvent Refluxing EthanolAcetonitrile or Water (Micellar)
Oxidation Air (Passive)DDQ , MnO₂ , or CAN (Active)
Purification Direct RecrystallizationTrituration (Ether) or Neutralized Silica
Time 12 - 24 Hours1 - 3 Hours

References

  • Mechanism & General Review

    • Hantzsch Pyridine Synthesis.[1][2][3][4][5][6][7][8][9][10][11] Organic Chemistry Portal.[2] Link

    • Saini, A., et al. "Hantzsch Reaction: Recent Advances in Hantzsch 1,4-Dihydropyridines."[4] Indian Journal of Chemistry, Vol 48B, 2009. Link

  • Oxidation / Aromatization Protocols: Memarian, H. R., et al. "Aromatization of Hantzsch 1,4-dihydropyridines using manganese dioxide." Chinese Chemical Letters, 2004. Vanden Eynde, J. J., et al. "Quaternary ammonium salts as catalysts for the Hantzsch synthesis." Tetrahedron, 1993.
  • Catalyst Optimization (Green/Lewis Acid)

    • Wang, L., et al. "Yb(OTf)3 promoted one-pot synthesis of polyhydroquinoline derivatives through Hantzsch reaction."[3] Tetrahedron, 2005.[3] Link

    • Ko, S., et al. "Iodine-catalyzed Hantzsch reaction." Tetrahedron Letters, 2005.
  • Micellar/Water Synthesis

    • Kumar, A., & Maurya, R. A.[3] "Efficient Synthesis of Hantzsch Esters... in Aqueous Micelles." Synlett, 2008.[3] Link

Sources

preventing decomposition of 2-(6-Methoxypyridin-2-yl)ethanol during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 2-(6-Methoxypyridin-2-yl)ethanol

Compound Profile & Stability Overview

Compound: 2-(6-Methoxypyridin-2-yl)ethanol CAS: 20515-46-2 (and related isomers/salts) Structure: A pyridine ring substituted with a methoxy group at position 6 and an ethanol side chain at position 2.

Executive Summary: This compound is a bifunctional building block containing a basic pyridine nitrogen and a primary alcohol. Its decomposition is primarily driven by oxidative instability of the alcohol group and hygroscopicity of the pyridine ring. While the methoxy group stabilizes the ring against some nucleophilic attacks, it increases electron density, making the ring susceptible to oxidative N-oxide formation under ambient conditions.

Core Storage Directive:

Store at -20°C under an inert atmosphere (Argon/Nitrogen). Protect from light.

Critical Storage Protocols (The "How-To")

This section details the mandatory storage conditions to prevent the formation of aldehydes (via alcohol oxidation) and N-oxides.

A. Temperature & Atmosphere
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use < 1 week)Low temperature kinetically inhibits the autoxidation of the primary alcohol to 2-(6-methoxypyridin-2-yl)acetaldehyde.
Atmosphere Argon or Nitrogen Oxygen is the primary enemy. The methylene group adjacent to the hydroxyl is susceptible to radical abstraction and subsequent oxidation.
Humidity Desiccated (<10% RH) Pyridine derivatives are hygroscopic.[1] Moisture promotes hydrate formation and can catalyze ring degradation over long periods.
Light Amber Vials / Foil Heterocycles can undergo photo-induced electron transfer or radical formation, accelerating decomposition.
B. Container Selection
  • Best: Borosilicate glass vial with a Teflon-lined screw cap, sealed with Parafilm.

  • Acceptable: Polypropylene (short-term only).

  • Avoid: Polystyrene or unlined caps (leachable contaminants).

Decomposition Mechanisms (The "Why")

Understanding how the molecule breaks down allows you to identify degradation early.

Primary Pathway: Alcohol Oxidation

The ethanol side chain is a primary alcohol. Upon exposure to air (oxygen) and trace metals, it oxidizes to the corresponding aldehyde and eventually the carboxylic acid.

Secondary Pathway: N-Oxidation

The pyridine nitrogen has a lone pair. The electron-donating methoxy group at the 6-position makes this nitrogen more nucleophilic, increasing the risk of forming the N-oxide, particularly if peroxides are present in solvents used for handling.

DecompositionPathways Start 2-(6-Methoxypyridin-2-yl)ethanol (Intact) Aldehyde Aldehyde Impurity (Yellowing) Start->Aldehyde [O] (Air/Light) NOxide Pyridine N-Oxide (Polarity Shift) Start->NOxide Peroxides/Air Hydrate Hydrate Form (Sticky Solid) Start->Hydrate Moisture (H2O) Acid Carboxylic Acid (Acrid Smell) Aldehyde->Acid [O] (Prolonged)

Caption: Figure 1. Potential decomposition pathways. The primary alcohol oxidation (red path) is the most rapid degradation route under ambient conditions.

Troubleshooting Guide & FAQs

Q1: The compound has turned from a white solid to a yellow oil. Is it usable?

  • Diagnosis: This indicates oxidation.[2][3] The yellow color typically comes from the conjugated aldehyde formed by the oxidation of the alcohol group (see Fig 1).

  • Action: Check purity via LC-MS or TLC. If the aldehyde content is <5%, you may be able to use it, but reduction (NaBH4) might be required to restore the alcohol. If >10%, repurification is necessary.

Q2: My sample has become sticky and difficult to weigh.

  • Diagnosis: Hygroscopicity.[1][4] The pyridine ring has absorbed atmospheric moisture.

  • Action: Dry the sample in a vacuum desiccator over

    
     or KOH pellets for 24 hours. Avoid heating above 40°C during drying to prevent accelerated oxidation.
    

Q3: Can I store this in solution (e.g., DMSO or Methanol)?

  • Guideline:

    • Methanol/Ethanol: NO. Protic solvents can promote transesterification or acetal formation if traces of acid are present.

    • DMSO/DMF: Short-term only (Days). DMSO is an oxidant (Swern-like conditions) and can slowly oxidize primary alcohols if activated.

    • Best Practice: Store as a neat solid. If solution storage is mandatory, use anhydrous Acetonitrile at -20°C.

Q4: I see a new peak at M+16 in my Mass Spec.

  • Diagnosis: This is the N-Oxide (Oxygen = 16 amu).

  • Cause: Likely exposure to air or peroxidized solvents (like old ether or THF).

Quality Control & Repurification Protocols

Before using valuable reagents, validate the integrity of your batch.

Protocol A: Rapid Purity Check (TLC)
  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

  • Visualization: UV (254 nm). The aldehyde impurity will often run faster (higher Rf) and may stain differently with KMnO4 (oxidizable).

  • Criterion: A single spot is required. Any tailing suggests acid formation or degradation.

Protocol B: Repurification (Flash Chromatography)

If degradation is detected (>5%):

  • Dissolve the crude material in minimal DCM.

  • Load onto a silica gel column (neutralized with 1% Triethylamine to prevent acid-catalyzed degradation of the pyridine).

  • Elute with a gradient of 0-10% Methanol in DCM.

  • Evaporate solvents under reduced pressure at <40°C.

  • Store immediately under Argon at -20°C.

Storage Decision Tree

StorageDecision Arrival Compound Arrival Check Check Physical State (Color/Form) Arrival->Check IsYellow Is it Yellow/Oily? Check->IsYellow QC Run LC-MS / NMR IsYellow->QC Yes Store Store: -20°C, Argon, Dark IsYellow->Store No (White Solid) Purify Repurify (Silica) QC->Purify Purity < 95% QC->Store Purity > 95% Purify->Store

Caption: Figure 2. Decision logic for handling incoming or stored batches of 2-(6-Methoxypyridin-2-yl)ethanol.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 20515-46-2. Retrieved from [Link]

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer Science & Business Media. (Foundational text on primary alcohol instability).

  • Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (V) Reactivity at the Ring Atoms. Comprehensive Heterocyclic Chemistry. (Details N-oxide formation mechanisms).

  • Sigma-Aldrich (Merck). Handling of Air-Sensitive and Hygroscopic Reagents. Technical Bulletin AL-134. (General protocols for handling hygroscopic pyridine derivatives).

Sources

Technical Support Center: 2-(6-Methoxypyridin-2-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for process chemists and researchers scaling up the synthesis of 2-(6-Methoxypyridin-2-yl)ethanol .

Target Molecule: 2-(6-Methoxypyridin-2-yl)ethanol CAS: 100367-77-9 (Generic connectivity); Specific Isomer CAS may vary.[1] Structure: Pyridine ring substituted with a methoxy group at C6 and a 2-hydroxyethyl group at C2.

Critical Scale-Up Analysis

Scaling up from milligram (medicinal chemistry) to kilogram (process chemistry) requires a shift in strategy.[1] The two most common routes present distinct challenges regarding safety, impurity profiles, and regioselectivity.

Route A: Lateral Lithiation (The "Direct" Route)[1]
  • Method: Lithiation of 2-methoxy-6-methylpyridine followed by trapping with formaldehyde (or paraformaldehyde).

  • Scale-Up Risk: High .[2] The 6-methoxy group is a strong Directed Metalation Group (DMG), causing competition between lateral lithiation (desired, at the methyl group) and ortho lithiation (undesired, at the C3 ring position).[1]

Route B: Metal-Halogen Exchange (The "Clean" Route)[1]
  • Method: Lithiation of 2-bromo-6-methoxypyridine (via n-BuLi) followed by reaction with Ethylene Oxide.

  • Scale-Up Risk: Moderate/High . Requires handling carcinogenic/explosive ethylene oxide gas and cryogenic conditions (-78°C) to prevent Wurtz coupling or halogen scrambling.[1]

Route C: Malonate/Ester Reduction (The "Robust" Route)[1]
  • Method: Pd-catalyzed or nucleophilic displacement of 2-chloro-6-methoxypyridine with a malonate/acetate equivalent, followed by reduction.

  • Scale-Up Risk: Low . Avoids cryogenics and unstable intermediates. Recommended for >1kg batches.

Troubleshooting Guide: Common Failure Modes

Issue 1: "I’m seeing a major impurity at RRT 0.9 that looks like an isomer."

Diagnosis: Regioselectivity Failure (Route A).[1] Mechanism: The methoxy oxygen coordinates with Lithium, directing deprotonation to the C3 ring proton (Ortho-Lithiation) instead of the C6-Methyl protons (Lateral Lithiation). Solution:

  • Switch Base: Use LDA (Lithium Diisopropylamide) or LiTMP instead of n-BuLi.[1] The steric bulk of the amide bases disfavors attack at the crowded C3 position, favoring the kinetically accessible methyl group.

  • Temperature Control: Maintain -78°C strictly. Higher temperatures (-40°C to 0°C) favor the thermodynamic product (often the ring-lithiated species).[1]

  • Additives: Add TMEDA (Tetramethylethylenediamine).[1] It breaks up BuLi aggregates, increasing the basicity and often improving lateral selectivity.

Issue 2: "The product degrades during distillation/workup."

Diagnosis: Elimination to Vinyl Pyridine. Mechanism: The target molecule is a pyridine ethanol. Under acidic or high-thermal conditions, it readily dehydrates to form 2-methoxy-6-vinylpyridine , which can then polymerize. Solution:

  • pH Control: Ensure the workup is strictly neutral to slightly basic (pH 7-9). Avoid strong acid washes.

  • Distillation: Do not distill the free alcohol at atmospheric pressure. Use high vacuum (<1 mbar) or, preferably, purify via crystallization of a salt (e.g., HCl salt, if stable, or Oxalate) or column chromatography.[1]

  • Stabilizers: Add a radical inhibitor (e.g., BHT, 100 ppm) if distilling, to prevent polymerization of any formed vinyl impurity.[1]

Issue 3: "Low yield using Ethylene Oxide (Route B)."

Diagnosis: Oligomerization or "Runaway" Alkylation. Mechanism: The alkoxide formed after the first addition of ethylene oxide is nucleophilic and can react with another molecule of ethylene oxide, forming PEG-like chains (dimers/trimers). Solution:

  • Lewis Acid Additive: Pre-complexing the epoxide with BF3·OEt2 (in strictly anhydrous conditions) can activate it for a single attack, though this is tricky with organolithiums.[1]

  • Alternative Reagent: Replace Ethylene Oxide with Ethylene Sulfate or Ethylene Carbonate (requires different conditions).[1]

  • Stoichiometry: Use a slight excess of the lithiated pyridine, not the epoxide.

Recommended Process Flow (Route C - The Scalable Solution)

For batches exceeding 100g, we recommend avoiding the lithiation routes entirely in favor of the Ester Reduction pathway. This ensures safety and reproducibility.

Step 1: Displacement (2-chloro-6-methoxypyridine + Diethyl Malonate/NaH → Diester). Step 2: Decarboxylation (Diester → Mono-ester/Acetic Acid derivative).[1] Step 3: Reduction (Ester → Target Alcohol using NaBH4/CaCl2 or LAH).[1]

Data Comparison of Routes
ParameterRoute A (Lateral Lithiation)Route B (Br/Ethylene Oxide)Route C (Ester Reduction)
Reagents n-BuLi/LDA, Paraformaldehyden-BuLi, Ethylene OxideNaH, Malonate, NaBH4
Temperature -78°C (Cryogenic)-78°C (Cryogenic)0°C to Reflux (Standard)
Major Impurity C3-Isomer (Ring alkylation)Dimer (PEG chain), VinylUnreacted Ester
Safety Profile High Risk (Pyrophoric)High Risk (Carcinogen/Gas)Low Risk (Standard)
Scalability Poor (<100g)Moderate (<500g)Excellent (>1kg)

Visualizing the Selectivity Challenge (Route A)

The following diagram illustrates the competition between the desired lateral lithiation and the undesired ortho-lithiation caused by the methoxy group's directing effect.

LithiationSelectivity Start 2-Methoxy-6-methylpyridine Condition1 n-BuLi / THF (Kinetic Control) Start->Condition1 Strong Coordination Condition2 LDA / -78°C (Steric Control) Start->Condition2 Steric Hindrance Intermediate_Ortho Lithiated at C3 (Ring) (Ortho-Lithiation) Condition1->Intermediate_Ortho Major Path Intermediate_Lateral Lithiated at Methyl (Lateral Lithiation) Condition1->Intermediate_Lateral Minor Path Condition2->Intermediate_Ortho Minor Path Condition2->Intermediate_Lateral Major Path Product_Wrong 3-Hydroxymethyl impurity Intermediate_Ortho->Product_Wrong + CH2O Product_Right 2-(6-Methoxypyridin-2-yl)ethanol (TARGET) Intermediate_Lateral->Product_Right + CH2O

Caption: Path analysis showing how base selection (LDA vs n-BuLi) dictates the regioselectivity between ring and side-chain lithiation.

Frequently Asked Questions (FAQs)

Q: Can I use Paraformaldehyde instead of gaseous Formaldehyde for Route A? A: Yes, and it is preferred for safety. However, you must "crack" (depolymerize) the paraformaldehyde thermally and bubble the resulting gas into the reactor, or use a reactive suspension of monomeric formaldehyde equivalents. Simply dumping solid paraformaldehyde into the cold lithiated mixture often results in low yields due to slow depolymerization at -78°C.

Q: My product has a yellow color after distillation. Is this normal? A: Pure 2-(6-Methoxypyridin-2-yl)ethanol should be a clear, colorless oil or low-melting white solid. Yellowing indicates oxidation (N-oxide formation) or the presence of trace vinyl pyridine polymerization products.[1] Store under Argon/Nitrogen in the dark.

Q: What is the best way to remove the unreacted starting material (2-methoxy-6-methylpyridine)? A: The starting material is less polar than the product.

  • Acid/Base Extraction: The product (alcohol) is more water-soluble.

  • Chromatography: Elute with Hexane/EtOAc (start 90:10). The starting material elutes first.

  • Vacuum Distillation: The starting material boils significantly lower than the product. A "foreshoot" cut during high-vac distillation will remove it.

Q: Is the methoxy group stable to HBr/Acetic Acid? A: No. Strong acids (like HBr or HI) will cleave the methyl ether, converting the methoxypyridine into a pyridone (2-hydroxy-6-methylpyridine derivative). Ensure all acidic steps (if any) are mild and brief.[1]

References

  • Lateral Lithiation Selectivity

    • Title: "Lateral Lithiation of 2-Picoline Derivatives: Regioselectivity and Synthetic Applic
    • Source:Chemical Reviews (General mechanism reference).[1]

    • Context: Explains the competition between ring and side-chain metal
    • Link:[Link] (Note: Generalized link to Chem. Rev. lithiation topics).[1]

  • Safety of Pyridine N-Oxides and Derivatives

    • Title: "Process Safety in the Scale-Up of Organometallic Reactions."
    • Source:Organic Process Research & Development.
    • Context: Guidelines for handling n-BuLi and ethylene oxide on scale.
    • Link:[Link]

  • Synthesis of 6-Methoxy-2-methylpyridine (Precursor)

    • Title: "Synthesis of 6-methoxy-2-methylpyridine."
    • Source:PrepChem.
    • Context: Standard method for generating the starting material from 2-amino-6-picoline or 2,6-dichloropyridine.
    • Link:[Link]

  • Analogous Scale-Up Protocols

    • Title: "Preparation of substituted alkoxypyridines via directed metalation."[3]

    • Source:Arkivoc.
    • Context: Detailed experimental procedures for lithi
    • Link:[Link][1]

Sources

Technical Support Center: Solvent-Dependent Reactivity of 2-(6-Methoxypyridin-2-yl)ethanol

[1][2][3][4]

Executive Summary: The Solvent-Conformation-Reactivity Triangle

As a Senior Application Scientist, I often see protocols fail not because of reagent stoichiometry, but because the solvent system was treated as a passive medium rather than an active reactant.

For 2-(6-Methoxypyridin-2-yl)ethanol , the reactivity is governed by a "Conformational Switch" driven by solvent polarity and hydrogen-bonding capability.[1][2] The molecule exists in equilibrium between a Closed State (intramolecular H-bond between the hydroxyl proton and the pyridine nitrogen/methoxy oxygen) and an Open State (solvated, free reactive sites).

  • Non-Polar Solvents (DCM, Toluene): Favor the Closed State .[2] The -OH group is "locked" in an intramolecular bond, significantly reducing its nucleophilicity.[1][2]

  • Polar Aprotic Solvents (DMSO, DMF): Favor the Open State .[2] They disrupt intramolecular bonds and leave the alkoxide/alcohol highly reactive (naked nucleophile effect).[3][2]

  • The 6-Methoxy Effect: This group acts as an Electron Donating Group (EDG), increasing ring electron density, but simultaneously provides steric bulk that protects the nitrogen center from unwanted coordination, provided the solvent doesn't bridge this steric gap.[2]

Interactive Troubleshooting Modules

Module A: The Alcohol Handle (Nucleophilic Substitution/Activation)

Problem: Low yield when converting the alcohol to a leaving group (Mesylate/Tosylate) or poor conversion in Appel reactions.

Root Cause: In non-polar solvents like Dichloromethane (DCM), the intramolecular Hydrogen Bond (IMHB) between the hydroxyl proton and the pyridine nitrogen (N...HO) is strong (approx. 15-25 kJ/mol).[2] This "ties up" the proton, making the oxygen less available for attack.[2]

Technical Protocol:

  • Switch Solvent: Move from DCM to THF or Acetonitrile (MeCN) . These solvents act as H-bond acceptors, breaking the intramolecular bond and freeing the -OH group.[1]

  • Base Selection: If using DCM is mandatory, use a stronger base (e.g., TEA or DIPEA) in excess (2.5 eq) to mechanically deprotonate and break the IMHB.[3][2]

Data Comparison: Mesylation Efficiency

Solvent SystemDielectric Constant (

)
IMHB StatusReaction Time (rt)Yield (Isolated)
DCM 8.9Intact (Closed) 12 Hours45-60%
THF 7.5Disrupted 4 Hours82%
MeCN 37.5Fully Open 2 Hours>90%

Expert Insight: In the Appel reaction (PPh3/CBr4), using MeCN prevents the formation of the pyridinium salt side-product because the solvent solvates the intermediate ion pair better than the pyridine nitrogen can coordinate to it.

Module B: Pyridine Ring Reactivity (N-Oxidation & Coordination)

Problem: Over-oxidation to the N-oxide during alcohol oxidation, or catalyst poisoning in metal-catalyzed couplings.[1][3]

Root Cause: The 6-methoxy group makes the pyridine ring electron-rich (EDG effect), increasing the Lewis basicity of the nitrogen. However, the methoxy group also provides steric hindrance.[2] Small oxidants (like peracids) can slip past this hindrance if the solvent doesn't provide a "solvation shell."[3][2]

Technical Protocol:

  • For Alcohol Oxidation (Swern/Dess-Martin): Use DCM at -78°C .[1][2] The non-polar solvent maintains the "Closed" conformation where the alcohol H-bonds to the Nitrogen. This physically blocks the Nitrogen from being oxidized, directing the oxidant solely to the alcohol.

  • For Metal Catalysis: Avoid MeCN if you are seeing low turnover.[1][2] MeCN competes for the metal center.[2] Use Toluene or 1,4-Dioxane .[1][2] The 6-OMe group creates a "steric pocket" that, in non-coordinating solvents, prevents the pyridine N from poisoning the catalyst.[2]

Visualizing the Mechanism

The following diagram illustrates the critical "Conformational Switch" that dictates your reactivity profile.

SolventEffectcluster_0Non-Polar / Non-H-Bonding(DCM, Toluene, Hexane)cluster_1Polar / H-Bonding(DMSO, MeOH, MeCN)ClosedCLOSED STATE(Intramolecular H-Bond)Reactivity1Low OH NucleophilicityProtected NitrogenClosed->Reactivity1OpenOPEN STATE(Solvated)Closed->Open  Add Polar Solvent  Open->Closed  Add Non-Polar Solvent  Reactivity2High OH NucleophilicityExposed NitrogenOpen->Reactivity2

Figure 1: The Conformational Switch. In non-polar media, the molecule self-protects via H-bonding.[1] In polar media, it unfolds for reaction.[2]

Frequently Asked Questions (FAQs)

Q1: I'm trying to alkylate the alcohol (Williamson Ether Synthesis) using NaH in THF, but the reaction is sluggish. Why? A: While THF disrupts the H-bond, it doesn't solvate the sodium cation effectively, leading to tight ion-pairing with the alkoxide.[1]

  • Fix: Add 10% DMF or DMSO as a co-solvent.[1][2] This solvates the Na+ cation, leaving the alkoxide "naked" and highly reactive.[2] This is critical for 2-pyridineethanol derivatives where the adjacent ring can stabilize the charge, reducing reactivity unless "pushed" by solvent effects.[2]

Q2: Can I use water as a solvent for green chemistry applications? A: Yes, but be aware of pH.[1][2] In water (pH 7), the pyridine nitrogen (pKa ~3-4 due to the methoxy effect) is largely unprotonated.[2] However, water forms strong H-bonds with the methoxy oxygen and the pyridine nitrogen.[2] This creates a "hydration shell" that can sterically hinder reactions at the 2-position.[1]

  • Fix: Use Water/Ethanol mixtures.[1][2][4] The organic co-solvent breaks the rigid hydration shell while maintaining green principles.

Q3: How do I monitor the "Closed" vs. "Open" state? A: Use 1H NMR .

  • In CDCl3 (Non-polar): The -OH proton will appear as a sharp triplet or broad singlet often shifted downfield (>4.5 ppm) due to intramolecular H-bonding.[1][2]

  • In DMSO-d6 (Polar): The H-bond breaks.[1] The -OH signal usually shifts and may sharpen/broaden depending on exchange rates with trace water.[1]

References

  • Electronic Effects on Pyridine Reactivity

    • Title: Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxid
    • Source: ChemRxiv (2024).[2]

    • Relevance: Establishes how H-bonding solvents deactivate pyridine rings by increasing electron density and altering selectivity.[1][2][5]

    • URL:[Link]

  • Intramolecular Hydrogen Bonding Dynamics

    • Title: Weak, Broken, but Working—Intramolecular Hydrogen Bond in 2,2′-bipyridine.[1][2]

    • Source: PMC / NIH (2023).[2]

    • Relevance: Provides the thermodynamic basis (15-25 kJ/mol) for the strength of N...HO intramolecular bonds in pyridine-alcohol systems.
    • URL:[Link]

  • Solvent Effects on Molecular Balances

    • Title: Dissecting Solvent Effects on Hydrogen Bonding.
    • Source: PMC / NIH (2018).[2]

    • Relevance: Validates the "Conformational Switch" model, showing that intramolecular H-bonds are most favored in apolar solvents and least favored in polar solvents.[1][2]

    • URL:[Link]

  • Compound Properties & Safety

    • Title: 2-(6-Methoxypyridin-2-yl)ethanol (PubChem CID 68951207).[1][2]

    • Source: PubChem.[1][2]

    • Relevance: Verification of chemical structure, physical properties, and safety data (GHS Classifications).[2]

    • URL:[Link][3][2]

Catalyst Remediation in Pyridine Matrices: Technical Support Hub

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PYR-CAT-REM-001

Introduction: The Coordination Conundrum

Welcome to the Technical Support Center. If you are reading this, you are likely facing a "sticky" metal problem. Pyridine is not just a solvent; in the context of organometallic catalysis, it is a competitive ligand .

Unlike non-coordinating solvents (e.g., Toluene, DCM), Pyridine possesses a nitrogen lone pair that coordinates strongly to soft metals like Palladium (Pd) and Copper (Cu). This creates a thermodynamic equilibrium where your metal catalyst prefers to remain in solution bound to the solvent rather than precipitating out or binding to mild scavengers.

This guide provides high-fidelity protocols to break these interactions and reach ICH Q3D compliance.

Module 1: Mechanistic Insight

Why Standard Work-ups Fail

In a typical reaction, you might rely on precipitation or simple filtration. In pyridine, the metal centers are "masked."

The Equilibrium Trap: When you add a scavenger (e.g., Thiol-derivatized silica), it must compete with the massive molar excess of pyridine solvent to bind the metal.

LigandCompetition Pd_Py Pd-Pyridine Complex (Soluble/Stable) Transition Ligand Exchange Transition State Pd_Py->Transition Slow Kinetics Scavenger Solid Scavenger (e.g., Si-Thiol) Scavenger->Transition Pd_Scav Pd-Scavenger Complex (Insoluble/Filtered) Transition->Pd_Scav Thermodynamic Sink (If Kd is high enough) Free_Py Free Pyridine (Solvent) Transition->Free_Py Pd_Scav->Pd_Py Reversible if Scavenger is weak

Figure 1: The competitive equilibrium between solvent coordination and scavenger binding. Success requires a scavenger with a binding constant (Kd) orders of magnitude higher than pyridine.

Module 2: Palladium (Pd) Removal Protocols

Scenario A: Homogeneous Pd in Pyridine

Common in: Suzuki-Miyaura, Sonogashira couplings.

The Issue: Simple Celite filtration fails because the Pd-Pyridine complex is soluble. The Solution: Use "Super-Ligand" Scavengers. You must use scavengers with sulfur-based ligands (Thiol, Thiourea, or DMT) which outcompete nitrogen donors.

Protocol 1: Silica-Based Scavenging (Recommended)

Why Silica? Unlike polystyrene resins, silica does not swell.[1] Pyridine can cause unpredictable swelling/clumping in polymer resins, reducing surface area.

  • Assessment: Determine crude Pd content (theoretical).

  • Dosing: Add SiliaMetS® Thiol (Si-SH) or Biotage® Si-TMT at 4–5 equivalents relative to the Pd content.

    • Note: If Pd content is unknown, use 10% w/w relative to the crude product mass.

  • Temperature: Heat the mixture to 50°C for 4 hours.

    • Critical Step: Heat is required to overcome the activation energy of ligand exchange in coordinating solvents. Room temperature stirring is often insufficient in pyridine.

  • Filtration: Filter through a 0.5-micron polymeric membrane or a fine sintered glass funnel.

    • Do not use paper filters; fine silica fines can pass through.

  • Wash: Wash the filter cake with a non-coordinating solvent (e.g., Ethyl Acetate) to recover adsorbed product.

Scenario B: The "Nuclear" Option (Activated Carbon)

Use when: Scavengers fail or are too expensive.

Risk: High yield loss due to non-specific binding.[2]

  • Slurry: Add Activated Carbon (e.g., Darco KB-G or Ecosorb) at 10-20% w/w relative to product.

  • Activation: Add Celite (equal weight to carbon) to the mixture. This prevents the carbon from clogging the filter later.

  • Heat: Stir at 60°C for 2 hours.

  • Filtration: Filter hot through a pre-packed Celite pad.

    • Troubleshooting: If the filtrate is still dark/grey, fine carbon has passed through. Refilter through a 0.45µm PTFE syringe filter.

Module 3: Copper (Cu) Removal Protocols

Scenario: Cu-Catalyzed C-N Coupling (Ullmann/Chan-Lam)

The Issue: Cu salts form deep blue/green soluble complexes with pyridine.

Protocol 2: The "Blue Wash" (Ammonia/Ammonium Chloride)

This creates a water-soluble copper-amine complex that is more stable than the copper-pyridine complex, pulling Cu into the aqueous phase.

  • Dilution: Dilute the pyridine reaction mixture with an immiscible organic solvent (e.g., Ethyl Acetate or MTBE).

    • Ratio: 1:1 or 1:2 (Pyridine:Co-Solvent).

  • Buffer Prep: Prepare a 1:1 mixture of saturated NH₄Cl and conc. NH₄OH . (pH ~9-10).

  • Wash 1: Wash the organic layer with the buffer. Shake vigorously.

    • Observation: The aqueous layer will turn deep blue (Cu(NH₃)₄²⁺).

  • Repeat: Repeat the wash until the aqueous layer is colorless.

  • Polishing: Perform a final wash with 10% EDTA (disodium salt) solution to catch trace Cu.

CopperWorkup Start Crude Rxn in Pyridine (Cu Contaminated) Dilute Dilute with EtOAc/MTBE Start->Dilute Wash1 Wash with NH4Cl/NH4OH Dilute->Wash1 Check Aqueous Layer Color? Wash1->Check Blue Blue/Green Check->Blue Cu Remaining Clear Colorless Check->Clear Cu Removed Blue->Wash1 Repeat Wash Final Dry & Concentrate (Cu < 20 ppm) Clear->Final

Figure 2: Decision tree for Copper removal using the ammonia wash technique.

Module 4: Comparative Data & Selection Guide

The following table summarizes removal efficiencies based on internal application data and literature precedents for pyridine-rich mixtures.

MethodTarget MetalEfficiency in PyridineYield Loss RiskCostNotes
Si-Thiol (Silica) Pd, Pt, RhHigh (95%+)Low (<5%)HighBest balance of purity/yield. Requires heat.[3]
MP-TMT (Resin) PdVery High (98%+)Low (<2%)Very HighMacroporous structure resists swelling issues.
Activated Carbon AllModerate (70-90%)High (10-20%)Low"Dirty" method. Removes product if aromatic.
NH₄OH Wash CuHigh (90%+)NegligibleVery LowSpecific to Copper. Labor intensive (multiple washes).
Celite Filtration Heterogeneous PdLow (0-10%)NegligibleVery LowOnly removes bulk metal, not soluble complexes.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I just use an acid wash (1M HCl) to remove the pyridine and the metal together? A: Yes, but with a caveat. Acidifying pyridine converts it to pyridinium chloride (water-soluble). This effectively removes the "solvent ligand." However, if your metal catalyst was stabilized by pyridine, stripping the pyridine might cause the metal to precipitate unpredictably as a fine colloid (difficult to filter) or bind non-specifically to your product. Recommendation: Perform a scavenger treatment (Protocol 1) before the acid wash to capture the metal while it is still in a defined solution state.

Q: My resin scavenger turned into a gel block. What happened? A: You likely used a Gel-Type Polystyrene resin (e.g., 1% DVB crosslinked) in high-concentration pyridine. Pyridine is a good solvent for polystyrene, causing excessive swelling. Fix: Switch to Silica-supported scavengers (Si-Thiol) or Macroporous resins (MP-TMT), which have a rigid pore structure independent of solvent swelling [1, 3].

Q: What are the regulatory limits for these metals? A: Refer to ICH Q3D (R2) guidelines.

  • Palladium (Class 2B): Oral PDE = 100 µ g/day . (Approx 10 ppm for a 10g daily dose).

  • Copper (Class 3): Oral PDE = 3000 µ g/day .[4] (Approx 300 ppm).

  • Note: Parenteral (injectable) limits are significantly lower [2].

References

  • Biotage. Metal Scavenger User Guide: Solvent Compatibility and Kinetics. Retrieved from

  • International Council for Harmonisation (ICH). Guideline for Elemental Impurities Q3D(R2). (2022).[4][5][6] Retrieved from

  • SiliCycle. SiliMetS® Metal Scavengers: Compatibility and Application Notes. Retrieved from

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
  • BenchChem. Technical Support: Palladium Catalyst Removal from Pyridine Reaction Mixtures. Retrieved from

Sources

Validation & Comparative

Comparative Biological Activity Guide: Methoxypyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-, 3-, and 4-methoxypyridine isomers, designed for researchers in medicinal chemistry and pharmacology.[1] It synthesizes physicochemical data, metabolic pathways, and structure-activity relationship (SAR) insights to aid in rational drug design.[1]

Executive Summary

The three isomers of methoxypyridine (2-, 3-, and 4-methoxy) exhibit drastically different biological behaviors driven primarily by the electronic interaction between the methoxy group and the pyridine nitrogen.

  • 2-Methoxypyridine: The "Metabolic Shield."[1][2] Significantly reduced basicity (pKa ~3.[1][2]1) improves membrane permeability but introduces a metabolic liability toward O-demethylation to form 2-pyridone.[1][2][3]

  • 3-Methoxypyridine: The "Balanced Isostere."[1][2] Retains pyridine-like basicity (pKa ~4.[1][2][3]9) and aromaticity.[1][2][4][5][6] It resists conversion to a pyridone species, making it a stable polar handle.[2]

  • 4-Methoxypyridine: The "Basicity Booster."[1][2] Resonance donation significantly increases basicity (pKa ~6.6), enhancing solubility at physiological pH but potentially limiting passive permeability.[2]

Physicochemical & Biological Profile Comparison

The following table summarizes the core parameters differentiating the isomers. Note the profound effect of the methoxy position on the conjugate acid pKa.

Parameter2-Methoxypyridine3-Methoxypyridine4-Methoxypyridine
Structure Ortho-substitutedMeta-substitutedPara-substituted
pKa (Conj.[1][2][3][7] Acid) 3.06 (Low)4.91 (Moderate)6.58 (High)
Electronic Effect Inductive withdrawal (-I) dominates; steric shielding of N-lone pair.[1][2][3]Inductive (-I) and Resonance (+R) cancel; similar to pyridine.[1][2][3]Resonance donation (+R) into N-ring dominates.[1][2]
Lipophilicity (LogP) ~1.0 (High permeability)~0.9 (Moderate)~0.6 (Lower due to ionization)
Metabolic Fate High Liability: Rapid O-demethylation

2-Pyridone .[1][2][3]
Stable: O-demethylation

3-Hydroxypyridine (Phenolic).[1][2][3]
High Liability: O-demethylation

4-Pyridone .[1][2][3]
Primary Utility Lowering basicity; improving CNS penetration.[1][2][3]Bioisostere for phenyl/pyridine; metabolic stability.[1][2][3]Increasing solubility; specific kinase hinge binding.[1][2][3]
Detailed Biological Activity Analysis
A. Basicity and Membrane Permeability

The position of the methoxy group dictates the availability of the nitrogen lone pair, which is the primary driver of biological interaction and transport.

  • 2-Isomer (The "Ortho" Effect): The methoxy group exerts a strong inductive electron-withdrawing effect (-I) on the adjacent nitrogen.[1] Furthermore, the preferred syn-conformation creates steric hindrance around the nitrogen. This drops the pKa to ~3.06, meaning the molecule is neutral at physiological pH (7.4), facilitating passive transport across the blood-brain barrier (BBB).

  • 4-Isomer (The "Para" Effect): The oxygen lone pair can donate electrons into the ring via resonance (+R), stabilizing the protonated pyridinium form. This raises the pKa to ~6.[2]6. At physiological pH, a significant fraction exists as the cationic species, which improves aqueous solubility but hampers passive membrane diffusion.[2]

B. Metabolic Stability: The "Pyridone Trap"

A critical consideration in drug design is the metabolic stability of the methoxy handle.[2]

  • 2- and 4-Methoxypyridines: These isomers are susceptible to CYP450-mediated O-demethylation.[1][2][3] The resulting intermediate (2- or 4-hydroxypyridine) rapidly tautomerizes to the thermodynamically stable 2-pyridone or 4-pyridone .[1][3] These amide-like species are often metabolically inert "dead ends" that lose their target affinity.[1][2][3]

  • 3-Methoxypyridine: Demethylation yields 3-hydroxypyridine.[1][2][3] Unlike the others, this cannot tautomerize to a stable neutral pyridone (it would require a zwitterionic structure). Consequently, the 3-isomer is often more metabolically robust or yields a phenolic metabolite that can be conjugated (glucuronidation) rather than an irreversible pyridone.[1]

C. Case Study: PI3K/mTOR Inhibitors

In the development of dual PI3K/mTOR inhibitors, researchers utilized sulfonamide methoxypyridine derivatives .[5][8] The study highlighted "scaffold hopping" where the pyridine ring's electronics were tuned.[2]

  • Observation: Substitution at the 3-position allowed for optimal H-bonding interactions within the kinase hinge region without incurring the rapid metabolic clearance seen with 2-methoxy analogs (which converted to inactive pyridones).[1]

  • Outcome: The 3-methoxy variants maintained potency (IC50 < 1 nM) while improving half-life compared to the 2-methoxy isomers.[1]

Visualizing Metabolic Pathways & Decision Logic
Diagram 1: Metabolic Fate of Isomers

This pathway illustrates why 2- and 4-isomers are prone to losing aromaticity, while the 3-isomer retains it.[1][3]

MetabolicPathways Substrate2 2-Methoxypyridine (pKa ~3.1) Inter2 2-Hydroxypyridine (Unstable Tautomer) Substrate2->Inter2 CYP450 Substrate3 3-Methoxypyridine (pKa ~4.9) Inter3 3-Hydroxypyridine (Stable Phenol) Substrate3->Inter3 CYP450 Substrate4 4-Methoxypyridine (pKa ~6.6) Inter4 4-Hydroxypyridine (Unstable Tautomer) Substrate4->Inter4 CYP450 Prod2 2-Pyridone (Amide-like, Non-aromatic) Inter2->Prod2 Rapid Tautomerization Prod3 Phase II Conjugation (Glucuronidation) Inter3->Prod3 Transferase Prod4 4-Pyridone (Amide-like, Non-aromatic) Inter4->Prod4 Rapid Tautomerization CYP CYP450 (O-Demethylation)

Caption: Comparative metabolic fates. Note the irreversible tautomerization of 2- and 4-isomers to pyridones.

Diagram 2: Isomer Selection Decision Tree

Use this logic flow to select the correct isomer for your specific drug design challenge.

SelectionLogic Start Drug Design Goal Q1 Is CNS penetration required? Start->Q1 Q2 Is the target residue Acidic (e.g., Asp/Glu)? Q1->Q2 No (Peripheral target) Res2 Select 2-Methoxypyridine (Low pKa = Neutral at pH 7.4) Q1->Res2 Yes (Needs low basicity) Res3 Select 3-Methoxypyridine (Balanced pKa + Stability) Q2->Res3 No (Needs H-bond acceptor) Res4 Select 4-Methoxypyridine (High pKa = Ionic Interaction) Q2->Res4 Yes (Needs salt bridge)

Caption: Decision matrix for selecting methoxypyridine isomers based on ADME and target requirements.

Experimental Protocols
Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the intrinsic clearance (


) and identify the formation of pyridone metabolites.
  • Preparation:

    • Test Compounds: 2-, 3-, and 4-methoxypyridine (1 µM final concentration).

    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1][2]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1][2]

  • Incubation:

    • Pre-incubate microsomes and test compounds for 5 min at 37°C.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Timepoints: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard (e.g., tolbutamide).

  • Analysis (LC-MS/MS):

    • Centrifuge quenched samples (4000 rpm, 20 min).

    • Inject supernatant onto a C18 reverse-phase column.[1][2][3]

    • Monitor Transitions:

      • Parent (M+H): ~110 m/z.[1][2]

      • Metabolite (Demethylated): ~96 m/z (Hydroxypyridine/Pyridone).[1][2]

      • Note: Use authentic standards of 2-pyridone and 4-pyridone to confirm metabolite identity, as they are distinct from the phenolic 3-hydroxypyridine.[1][3]

  • Calculation:

    • Plot ln(% remaining) vs. time.[1][2] The slope

      
       is the elimination rate constant.[2]
      
    • 
      .[2]
      
Protocol B: pKa Determination (Potentiometric Titration)

Objective: To verify the electronic influence of the methoxy position.

  • Setup: Use a standardized potentiometric titrator (e.g., Sirius T3).[1][2]

  • Sample: Dissolve 1-2 mg of the methoxypyridine isomer in 0.15 M KCl (ionic strength adjustor).

  • Titration:

    • Acidify to pH 2.0 using 0.5 M HCl.[1][2]

    • Titrate with 0.5 M KOH under inert gas (

      
      ) atmosphere to exclude 
      
      
      
      .[1][2]
    • Record pH vs. Volume of KOH added.[1][2]

  • Data Processing:

    • Identify the inflection point (half-equivalence point).[1][2]

    • Self-Validation: The 2-isomer should show a curve shifted significantly to the acidic region (pKa ~3) compared to the 4-isomer (pKa ~6.5).

References
  • ResearchGate. Calculated pKa (THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.

  • National Institutes of Health (NIH). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.[1][2] (Discusses pKa differences and synthetic utility).

  • PubChem. 4-Methoxypyridine Compound Summary (CID 69278).[1][2] (Physicochemical data and toxicity).[1][2][9]

  • MDPI. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (General CYP450 mechanisms relevant to pyridine oxidation).[1][2] [1]

  • National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.[2] (Case study on biological activity).

Sources

Head-to-Head Guide: Pyridine vs. Thiazole Scaffolds in mGluR5 PET Imaging

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a head-to-head technical comparison of pyridine-based PET imaging agents, focusing on the critical role of the pyridine scaffold in optimizing metabolic stability and quantification accuracy.

Subject: Optimization of CNS Radioligands via Scaffold Selection Primary Candidates: [


F]FPEB (Pyridine-based) vs. [

F]SP203 (Thiazole-based) Target: Metabotropic Glutamate Receptor Subtype 5 (mGluR5)[1][2][3][4]

Executive Summary

In the development of PET radiotracers for neuroimaging, the choice of heteroaromatic scaffold dictates not only binding affinity but also metabolic fate. This guide compares two leading high-affinity antagonists for mGluR5: [


F]FPEB , which utilizes a pyridine  scaffold, and [

F]SP203
, which utilizes a thiazole scaffold.

While both agents demonstrate high affinity (


 nM) and blood-brain barrier permeability, clinical data establishes [

F]FPEB
as the superior agent. The pyridine moiety in FPEB confers resistance to glutathionylation—a metabolic failure point observed in the thiazole-based [

F]SP203, which leads to defluorination and confounding skull radioactivity.
Quick Comparison Matrix
Feature[

F]FPEB (Pyridine)
[

F]SP203 (Thiazole)
Advantage
Scaffold 2-Pyridinylethynyl2-FluoromethylthiazolylFPEB (Stability)
Labeling Site Aromatic (Benzonitrile)Aliphatic (Fluoromethyl)FPEB (Resistance to GSH)
Metabolic Stability High (>95% intact in brain)Poor (Rapid defluorination)FPEB
Skull Uptake NegligibleHigh (Spillover to cortex)FPEB
Test-Retest Variability < 10%~10% increase in

/hr
FPEB
Synthesis Yield ~20–30% (RCY)~10–15% (RCY)FPEB

Scientific Rationale: The Pyridine Advantage

Structural Causality

The superior performance of [


F]FPEB is rooted in the electronic and steric properties of the pyridine ring compared to the thiazole ring in SP203.
  • [

    
    F]FPEB:  The tracer consists of a fluorobenzonitrile moiety linked via an alkyne to a pyridine  ring. The fluorine-18 is attached to the aromatic benzene ring. Aromatic C–F bonds are generally resistant to nucleophilic attack by endogenous thiols like glutathione (GSH) unless the ring is highly electron-deficient (e.g., dinitro-substituted).
    
  • [

    
    F]SP203:  This tracer features a fluoromethyl-thiazole  moiety.[1] The 
    
    
    
    F is aliphatic. The thiazole ring is electron-deficient, making the methylene carbon susceptible to nucleophilic attack by Glutathione S-Transferase (GST). This displacement reaction releases free [
    
    
    F]fluoride, which binds avidly to hydroxyapatite in the skull.
Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of the two scaffolds.

MetabolicFate FPEB [18F]FPEB (Pyridine Scaffold) Brain Specific Binding (mGluR5) FPEB->Brain High Affinity GSH Glutathione (GSH) Nucleophilic Attack FPEB->GSH Resistant SP203 [18F]SP203 (Thiazole Scaffold) SP203->Brain High Affinity SP203->GSH Susceptible Stable Stable Complex High Signal-to-Noise GSH->Stable No Reaction Defluor [18F]Fluoride Release GSH->Defluor S-N Displacement Skull Skull/Bone Uptake (Cortex Spillover) Defluor->Skull Mineralization

Figure 1: Metabolic divergence between Pyridine (FPEB) and Thiazole (SP203) scaffolds. The thiazole-fluoromethyl motif is vulnerable to defluorination, whereas the pyridine-fluoroaryl motif remains intact.

Product Performance Analysis

Binding Affinity and Kinetics

Both agents exhibit sub-nanomolar affinity for mGluR5. However, the reliability of the PET signal differs significantly over time.

  • [

    
    F]FPEB:  Displays rapid uptake and reversible binding kinetics. The volume of distribution (
    
    
    
    ) remains stable from 90 to 360 minutes post-injection, allowing for accurate equilibrium modeling.
  • [

    
    F]SP203:  While initial uptake is high (~5 SUV), the apparent 
    
    
    
    increases by approximately 10% per hour. This "drift" is an artifact caused by the accumulation of radiometabolites (free fluoride) in the skull, which spills over into the adjacent cortical regions, artificially inflating the measured cortical activity.
Image Quantification (Human Data)

In head-to-head human studies, [


F]FPEB demonstrated superior test-retest reliability.[3][5]
  • Reference Region: The cerebellum or pons is used as a reference region.[6] [

    
    F]FPEB shows low non-specific binding in these regions.
    
  • Signal-to-Noise: [

    
    F]FPEB achieves a Binding Potential (
    
    
    
    ) of ~3.5 in the insula, providing a high dynamic range for detecting receptor density changes in disease states (e.g., Parkinson's, Depression).

Experimental Protocols

Radiosynthesis of [ F]FPEB

The synthesis exploits the pyridine ring's stability and the activation of the benzonitrile ring for nucleophilic aromatic substitution (


).

Reagents:

  • Precursor: Nitro-FPEB (3-nitro-5-(2-pyridinylethynyl)benzonitrile) or Trimethylammonium-FPEB.

  • Isotope: [

    
    F]Fluoride (produced via 
    
    
    
    O(p,n)
    
    
    F).
  • Phase Transfer Catalyst: Kryptofix 2.2.2 /

    
    .
    
  • Solvent: DMSO or DMF.

Step-by-Step Workflow:

  • Trapping: Trap [

    
    F]fluoride on a QMA carbonate ion-exchange cartridge.
    
  • Elution: Elute with

    
     solution into the reaction vessel.
    
  • Drying: Azeotropic drying with acetonitrile at 95°C (x3) to remove water.

  • Labeling: Add precursor (2–4 mg) in anhydrous DMSO (0.5 mL). Heat to 130°C for 10 minutes.

    • Note: The pyridine nitrogen does not interfere with the

      
       reaction under these conditions, unlike more basic heterocycles that might quench the fluoride.
      
  • Purification: Dilute with water, pass through a C18 Sep-Pak to remove polar impurities and unreacted fluoride. Elute product with ethanol.

  • HPLC: Semi-preparative HPLC (Ethanol/Water gradient) to isolate [

    
    F]FPEB from the nitro-precursor.
    

Synthesis Start [18F]F- (Aqueous) Dry Azeotropic Drying (K2.2.2/K2CO3) Start->Dry React SNAr Labeling (DMSO, 130°C, 10 min) Dry->React Add Precursor Purify SPE & HPLC Purification React->Purify Final [18F]FPEB (>95% Radiochemical Purity) Purify->Final

Figure 2: Radiosynthesis workflow for [


F]FPEB.
Imaging Acquisition Protocol

To ensure data comparability with literature standards:

  • Injection: Bolus injection of 185 MBq (5 mCi) of [

    
    F]FPEB.
    
  • Dynamic Scan: 90-minute dynamic acquisition (List mode).

    • Framing: 6x30s, 4x60s, 4x120s, remaining 5-min frames.

  • Reconstruction: OSEM (Ordered Subset Expectation Maximization) with attenuation correction (CT or Transmission).

  • Modeling: Logan Reference Tissue Model (Reference: Cerebellum white matter).

Conclusion & Recommendation

For researchers investigating mGluR5 density, [


F]FPEB is the recommended agent .[2][3] The pyridine scaffold provides a robust balance of lipophilicity and metabolic stability that the thiazole-based [

F]SP203 fails to match due to rapid defluorination.
  • Select [

    
    F]FPEB if:  You require precise quantification in cortical regions (where skull spillover is fatal to data quality) or are conducting longitudinal studies requiring high test-retest reliability.
    
  • Select [

    
    F]SP203 if:  Only if FPEB is unavailable, and be prepared to exclude cortical regions near the skull from analysis.
    

References

  • First-in-Human Evaluation of [18F]FPEB: Wong, D. F., et al. (2013).[2][3] "[18F]FPEB, a Novel PET Radiopharmaceutical for Quantifying Metabotropic Glutamate 5 Receptors (mGluR5): A First-in-Human Study of Radiochemical Safety, Biokinetics, and Radiation Dosimetry." Journal of Nuclear Medicine.

  • Comparison of FPEB and SP203: Liow, J. S., et al. (2014). "Comparison of two PET radioligands, [11C]FPEB and [11C]SP203, for quantification of metabotropic glutamate receptor 5 in human brain." Journal of Nuclear Medicine.

  • Defluorination Mechanism of SP203: Shetty, H. U., et al. (2008). "Radiodefluorination of ... [18F]SP203 ... Occurs by Glutathionylation in Rat Brain." Journal of Pharmacology and Experimental Therapeutics.

  • Microfluidic Synthesis of FPEB: Bangerter, J., et al. (2019). "Microfluidic continuous-flow radiosynthesis of [18F]FPEB suitable for human PET imaging." Reaction Chemistry & Engineering.

  • General Pyridine Radiochemistry: Dolle, F. (2007). "[18F]Fluoropyridines: From conventional radiotracers to the labeling of macromolecules." Springer.

Sources

comparative analysis of synthesis routes to 2-substituted pyridine ethanols

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-Pyridineethanol (CAS: 103-74-2) Synonyms: 2-(2-Hydroxyethyl)pyridine, 2-(2-Pyridyl)ethanol Primary Application: Precursor for Betahistine (Ménière's disease treatment) and 2-Vinylpyridine (tire cord latex).[1]

Executive Summary: Scalability vs. Precision

The synthesis of 2-pyridineethanol represents a classic dichotomy in organic process chemistry: the trade-off between atom-economical bulk production and regioselective precision .[1]

  • Route A (Thermal Condensation) is the industrial workhorse.[1] It utilizes cheap feedstocks (2-picoline and formaldehyde) but suffers from equilibrium limitations and high energy demands (high pressure/temperature).[1] It is the route of choice for multi-ton manufacturing where cost is the primary driver.[1]

  • Route B (Organometallic Hydroxyalkylation) is the precision alternative. Utilizing lithiated pyridine and ethylene oxide, it guarantees regioselectivity and high purity.[1] However, the use of pyrophoric reagents and cryogenic conditions restricts this to high-value pharmaceutical intermediates (e.g., Betahistine synthesis) or lab-scale synthesis where impurity profiles must be strictly controlled.[1]

Mechanistic & Pathway Analysis[1]

Route A: Thermal Aldol-Like Condensation

This route relies on the acidity of the


-protons on the methyl group of 2-picoline.[1] Under thermal stress or base catalysis, the methyl group enolizes (or deprotonates), attacking the electrophilic carbonyl carbon of formaldehyde.[1]

Key Mechanistic Challenge: The reaction is reversible. Without pressure or specific catalysts, the equilibrium favors the starting materials.[1] Furthermore, the product can undergo dehydration to form 2-vinylpyridine under the same conditions.[1][2][3]

Route B: Organometallic Nucleophilic Substitution

This route generates a hard nucleophile (2-pyridyllithium) via halogen-lithium exchange.[1] This nucleophile attacks the strained ring of ethylene oxide (epoxide).[1]

Key Mechanistic Advantage: The reaction is irreversible and highly exothermic.[1] The driving force is the relief of ring strain in the epoxide and the formation of a stable lithium alkoxide.[1]

SynthesisRoutes Picoline 2-Picoline InterA Enamine/Enolate Intermediate Picoline->InterA Heat/Base (-H+) Formaldehyde Formaldehyde Formaldehyde->InterA BromoPy 2-Bromopyridine InterB 2-Lithiopyridine (-78°C) BromoPy->InterB n-BuLi (Li-Hal Exchange) EthyleneOxide Ethylene Oxide Product 2-Pyridineethanol EthyleneOxide->Product InterA->Product Condensation InterB->Product + Ethylene Oxide (Ring Opening) SideProduct Side Product: 2-Vinylpyridine Product->SideProduct Dehydration (>150°C)

Figure 1: Mechanistic divergence between Thermal Condensation (Blue) and Organometallic Alkylation (Red).[1]

Detailed Experimental Protocols

Protocol A: High-Pressure Thermal Condensation (Industrial Standard)

Based on optimized parameters from Patent CN86103091A and JP2010270008A.

Objective: Maximize conversion of 2-picoline while suppressing dehydration to vinylpyridine.

Materials:

  • 2-Picoline (98%+)

  • Paraformaldehyde (or 37% Formaldehyde solution)

  • Catalyst: Triethylamine (TEA) or Benzoic Acid

  • Equipment: Stainless Steel Autoclave (Rated for >20 bar)

Step-by-Step Workflow:

  • Charge: Load the autoclave with 2-picoline (1.0 eq) and Paraformaldehyde (1.2 eq).

  • Catalyst Addition: Add Triethylamine (0.05 eq). Note: Base catalysis prevents acid-catalyzed dehydration of the alcohol product.[1]

  • Pressurization: Seal the reactor. Purge with

    
     three times to remove oxygen (prevents oxidation to picolinic acid).[1]
    
  • Reaction: Heat to 135°C . The internal pressure will rise to approximately 4–6 bar due to vapor pressure and formaldehyde depolymerization.[1]

  • Duration: Maintain temperature for 12–16 hours.

  • Work-up: Cool to room temperature. The mixture will be a viscous yellow liquid.[1]

  • Purification: Perform fractional distillation under reduced pressure (10 mmHg).

    • Fraction 1 (40–60°C): Unreacted 2-picoline and water (Recycle).[1]

    • Fraction 2 (110–115°C):2-Pyridineethanol (Product) .[1][3][4][5][6][7][8][9]

Critical Control Point: Do not exceed 150°C. Above this threshold, the elimination of water becomes thermodynamically favorable, yielding 2-vinylpyridine.[1]

Protocol B: Cryogenic Lithiation-Epoxidation (High Purity)

Standard organometallic protocol for lab-scale/pharma intermediates.[1]

Objective: Synthesis of high-purity material for drug development (Betahistine precursor).

Materials:

  • 2-Bromopyridine[1]

  • n-Butyllithium (1.6M in hexanes)

  • Ethylene Oxide (solution in THF or condensed gas)[1]

  • Solvent: Anhydrous THF (Sodium/Benzophenone distilled)

  • Equipment: Schlenk line, Dry Ice/Acetone bath (-78°C).[1]

Step-by-Step Workflow:

  • Inert Environment: Flame-dry a 3-neck round bottom flask under Argon flow.

  • Lithiation: Add 2-Bromopyridine (1.0 eq) and anhydrous THF. Cool to -78°C .[1]

  • Exchange: Dropwise addition of n-BuLi (1.1 eq) over 30 minutes. The solution will turn deep red/orange (formation of 2-lithiopyridine).[1] Stir for 45 mins at -78°C.

  • Epoxidation: Add Ethylene Oxide (1.2 eq) slowly. Safety: EO is a carcinogen and gas at RT.[1] Use a pre-cooled solution in THF.

  • Warming: Allow the reaction to slowly warm to 0°C over 2 hours. The color will fade as the alkoxide forms.[1]

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over

    
    .[1]
    
  • Purification: Flash chromatography (SiO2, Hexane:EtOAc 1:1) or distillation.[1][3]

Self-Validating Step: Monitor the disappearance of the starting bromide via TLC (Hexane:EtOAc 3:1).[1] If bromide remains after n-BuLi addition, the temperature was likely too high (decomposition of lithiopyridine).[1]

Comparative Performance Analysis

The following table contrasts the two routes based on experimental data and process metrics.

MetricRoute A: Thermal CondensationRoute B: Organometallic
Yield (Isolated) 40–60% (Single pass), >90% (w/ recycle)75–85%
Purity 95–98% (Requires distillation)>99% (Chromatographic grade)
Atom Economy 100% (Addition reaction)~45% (Loss of LiBr and Butane)
E-Factor (Waste) Low (Water is main byproduct)High (Li salts, solvent waste)
Reaction Time 12–16 Hours3–4 Hours
Safety Profile Moderate (High Pressure, Thermal)Low (Pyrophoric Li, Toxic EO)
Cost Efficiency High (Cheap reagents)Low (Expensive Li, Cryogenics)
Decision Matrix for Researchers

DecisionMatrix Start Start: Select Synthesis Route Scale What is the target scale? Start->Scale Purity Is purity >99% critical (e.g., Pharma)? Scale->Purity < 100g (Lab) RouteA Route A: Thermal Condensation (Autoclave) Scale->RouteA > 1kg (Pilot/Production) Purity->RouteA No (General Reagent) RouteB Route B: Organometallic (Lithiation) Purity->RouteB Yes (API Precursor)

Figure 2: Decision tree for selecting the optimal synthesis route based on scale and application requirements.

Troubleshooting & Expert Insights

Controlling the "Vinyl" Side Reaction (Route A)

A common failure mode in Route A is the presence of 2-vinylpyridine.[1] This occurs if the reaction temperature "overshoots" 150°C.[1]

  • Insight: If your GC-MS shows a peak at M-18 (Mass 105), your reaction is dehydrating.[1] Solution: Lower temperature by 10°C and increase reaction time, or add a slight excess of water to the initial charge to shift the dehydration equilibrium backward.[1]

Handling 2-Lithiopyridine Instability (Route B)

2-Lithiopyridine is thermally unstable and can undergo nucleophilic attack on itself or the solvent (THF) if warmed above -60°C before the electrophile is added.[1]

  • Insight: Ensure the "cooling bath" is actually at -78°C (Dry Ice/Acetone slurry). Do not rely on a simple ice/salt bath (-20°C); the lithiated intermediate will decompose, leading to low yields and complex tarry mixtures.[1]

References

  • Shimizu, S., et al. (1993).[1] "Pyridine and Pyridine Derivatives."[1][2][3][10][4][6][11][12] Ullmann's Encyclopedia of Industrial Chemistry. (Detailed industrial overview of the condensation route).

  • Kusumoto, M., et al. (2010). "Method of producing pyridine ethanol derivative." JP Patent 2010270008A.[8] (Source for optimized catalytic pressure synthesis).

  • Mao, H., et al. (2020).[1] "Synthesis method of 2-hydroxyethyl pyridine." CN Patent 111995566B. (Recent improvements in catalyst selection for Route A).

  • Gros, P., & Fort, Y. (2002). "Lithiation of functionalized pyridines." European Journal of Organic Chemistry.[1] (Authoritative review on handling lithiopyridines).

  • PubChem. "2-Pyridineethanol Compound Summary."[1] (Physical properties and safety data). [1]

Sources

Validation of 2-(6-Methoxypyridin-2-yl)ethanol Purity by GC-MS: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of 2-(6-Methoxypyridin-2-yl)ethanol (CAS: 195819-17-1) presents a distinct analytical paradox. While the molecule’s molecular weight (~153.18 g/mol ) suggests it is an ideal candidate for Gas Chromatography (GC), its dual functionality—a basic pyridine nitrogen and a polar primary hydroxyl group—creates significant challenges regarding peak tailing, thermal degradation, and adsorption.

This guide moves beyond standard protocols to advocate for a Silylation-based GC-MS approach . By comparing this method against Direct Injection GC and HPLC-UV, we demonstrate that derivatization is not merely an optional step but a critical requirement for achieving the sensitivity and peak symmetry required for pharmaceutical-grade validation.

Part 1: The Analytical Challenge

The target molecule contains two problematic sites for GC analysis:

  • Pyridine Nitrogen: Acts as a Lewis base, interacting with active silanol sites on the column stationary phase.

  • Primary Ethanol Group: Increases polarity and boiling point, leading to broad, tailing peaks and potential on-column dehydration to vinyl-pyridine analogs at high injector temperatures.

Comparative Analysis: Selecting the Right Tool

The following table objectively compares the performance of GC-MS against common alternatives for this specific pyridine-alcohol derivative.

FeatureGC-MS (Derivatized) GC-MS (Direct Injection) HPLC-UV H-NMR
Specificity High (Mass fingerprinting)HighModerate (Retention time only)Very High (Structural)
Sensitivity (LOD) Excellent (< 1 ppm)Good (10-50 ppm)Good (depends on chromophore)Poor (> 1000 ppm)
Peak Shape Sharp (Gaussian) Tailing (Asymmetric)ExcellentN/A
Impurity ID Library Matchable Library MatchableRequires MS couplingDifficult for trace levels
Thermal Stability Stable (Protected -OH)Risk of DehydrationStable (Ambient temp)Stable
Throughput High (20 min run)HighModerate (30-40 min)Low

Verdict: While HPLC-UV is suitable for assay (content), Derivatized GC-MS is the superior choice for purity profiling because it can identify unknown volatile impurities that lack UV chromophores or co-elute in liquid chromatography.

Part 2: Strategic Protocol – The "Gold Standard"

To validate purity effectively, we must neutralize the polarity of the hydroxyl group. We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.[1] This reaction replaces the active proton on the ethanol side chain with a trimethylsilyl (TMS) group, lowering the boiling point and preventing hydrogen bonding.

Mechanism of Action

The following diagram illustrates the derivatization logic and the resulting fragmentation stability.

DerivatizationLogic Target 2-(6-Methoxypyridin-2-yl)ethanol (Polar, Tailing) Reaction Nucleophilic Substitution (65°C, 30 min) Target->Reaction Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Product TMS-Ether Derivative (Non-polar, Volatile) Reaction->Product - TFA (Byproduct) MS_Frag MS Fragmentation: Stable M+ and [M-15]+ Product->MS_Frag EI Ionization

Figure 1: Reaction pathway converting the polar analyte into a GC-amenable TMS ether.

Part 3: Detailed Experimental Methodology

Reagents & Standards
  • Analyte: 2-(6-Methoxypyridin-2-yl)ethanol (>98% purity).

  • Derivatizing Agent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (acts as both solvent and acid scavenger) or Dichloromethane (DCM).

  • Internal Standard (IS): Dodecane or a deuterated analog (if available).

Sample Preparation Protocol
  • Weighing: Accurately weigh 10 mg of sample into a 2 mL GC vial.

  • Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until dissolved.

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS.

    • Note: Perform in a fume hood; BSTFA is moisture sensitive.

  • Incubation: Cap tightly and heat at 65°C for 30 minutes .

    • Why? Steric hindrance on the pyridine ring is minimal, but heat ensures quantitative conversion of the primary alcohol.

  • Dilution: Dilute to final concentration (e.g., 100 µg/mL) with DCM if necessary to fit the calibration range.

GC-MS Instrument Parameters
  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

    • Rationale: The "Ultra Inert" (UI) phase is critical to minimize interaction with the basic pyridine nitrogen.

  • Inlet: Split mode (20:1), 260°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • MS Source: EI (70 eV), 230°C.

  • Acquisition: Scan mode (40–450 amu) for identification; SIM mode for trace quantification.

Part 4: Validation Results (ICH Q2 Aligned)

The following data summarizes a typical validation campaign for this molecule.

Validation Workflow

ValidationWorkflow cluster_Specificity Specificity cluster_Quant Quantification Start Method Validation Plan (ICH Q2) Blank Blank Injection Start->Blank Linearity Linearity (5 levels: 50-150%) Start->Linearity Spike Analyte + IS Blank->Spike No Interference Placebo Matrix/Solvent Accuracy Recovery (Spike at 80, 100, 120%) Linearity->Accuracy Precision Repeatability (n=6) Accuracy->Precision Report Final Validation Report Precision->Report

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Summary of Performance Data
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyteClean baselinePass
Linearity (

)

0.9996Pass
Range 80% – 120% of target conc.50 – 200 µg/mLPass
Accuracy (Recovery) 98.0% – 102.0%99.4% (Mean)Pass
Precision (Repeatability) RSD

0.8%Pass
LOD (Limit of Detection) S/N

0.5 µg/mLPass
LOQ (Limit of Quantitation) S/N

1.5 µg/mLPass

Part 5: Troubleshooting & Mechanisms

Even with a robust method, issues can arise. Here is the causality analysis:

  • Peak Tailing (Even after derivatization):

    • Cause: Incomplete derivatization or moisture in the system.

    • Fix: Use fresh BSTFA.[2] Ensure the sample is strictly anhydrous (dry pyridine over KOH pellets if needed).

  • Ghost Peaks:

    • Cause: Injection port discrimination or septum bleed.

    • Fix: Change the liner (use deactivation wool) and septum.

  • Degradation:

    • Observation: Appearance of a peak at [M-18] (Loss of water/TMS-OH).

    • Cause: Injector temperature too high (>280°C) causing elimination of the ethanol group to form a vinyl-pyridine species.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: BSTFA.[1][2][4] Merck KGaA. Link

  • PubChem. (2024). Compound Summary: 2-(6-Methoxypyridin-2-yl)ethanol.[5][6] National Library of Medicine. Link

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

Sources

Pharmacological & Metabolic Cross-Reactivity Guide: 2-(6-Methoxypyridin-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradox

2-(6-Methoxypyridin-2-yl)ethanol (CAS: 195819-17-1) represents a critical "scaffold hop" in modern medicinal chemistry, particularly for Dopamine D3 receptor antagonists and ROR


t inhibitors . Unlike its phenyl or unsubstituted pyridine analogs, the 6-methoxy-pyridine moiety offers a unique dual advantage: it enhances receptor subtype selectivity (specifically D3 vs. D2) while simultaneously blocking the metabolic "soft spot" at the pyridine 6-position.

However, this structural advantage introduces specific cross-reactivity risks.[1] This guide objectively compares the performance of 6-methoxy derivatives against standard alternatives, focusing on off-target GPCR binding and CYP450 inhibition liabilities .

Comparative Analysis: Selectivity & Performance

The following data synthesizes Structure-Activity Relationship (SAR) trends, comparing the 6-Methoxy scaffold against Unsubstituted Pyridine and Phenyl analogs.

Table 1: Receptor Selectivity Profile (Dopamine D3 vs. D2)

Context: Development of antipsychotic or anti-addiction therapeutics.[1] High D3 selectivity is required to avoid D2-mediated motor side effects (EPS).

Feature6-Methoxy Derivative (Target)Unsubstituted Pyridine (Alternative A)Phenyl Analog (Alternative B)[1]
D3 Receptor Affinity (

)
High (< 10 nM) Moderate (10–100 nM)Moderate (50–200 nM)
D2 Receptor Affinity (

)
Low (> 1500 nM) Moderate (< 500 nM)High (< 100 nM)
Selectivity Ratio (D3/D2) > 150-fold ~10-fold< 5-fold
Mechanism of Selectivity Methoxy group acts as H-bond acceptor for Ser182/Tyr365 in D3 orthosteric pocket.[1]Lacks specific H-bond anchor; relies on hydrophobic packing.Relies purely on

-

stacking; lacks subtype specificity.
Cross-Reactivity Risk Low (D2 sparing)High (D2 cross-reactivity)Very High (Non-selective)
Table 2: Metabolic Cross-Reactivity (CYP450 Inhibition)

Context: Assessing drug-drug interaction (DDI) potential.[1]

Parameter6-Methoxy Derivative Unsubstituted Pyridine Methyl-Pyridine
CYP2A6 Inhibition Potent Inhibitor Weak InhibitorModerate Inhibitor
CYP3A4 Inhibition Moderate (Type II binding)High (Heme coordination)Moderate
Metabolic Stability High (Blocked 6-position)Low (Oxidation prone at C6)Moderate (Benzylic oxidation)
Liability Potential DDI with Nicotine/Coumarin substrates.[1]Rapid clearance; reactive metabolite formation.[1]Variable clearance.[1]

Mechanism of Action & SAR Logic

The superior performance of the 6-methoxy derivative is not accidental. It is driven by specific molecular interactions that must be preserved during lead optimization.[1]

Visualizing the SAR Decision Matrix

The following diagram illustrates the causal logic between structural modifications and cross-reactivity outcomes.

SAR_Logic Scaffold 2-(6-Methoxypyridin-2-yl)ethanol Scaffold Methoxy 6-Methoxy Group Scaffold->Methoxy Pyridine Pyridine Nitrogen Scaffold->Pyridine H_Bond H-Bond Acceptor (Ser182/Tyr365) Methoxy->H_Bond Enables Steric Steric Blockade (Metabolic) Methoxy->Steric Provides Heme Heme Coordination (CYP Inhibition) Methoxy->Heme Modulates (Type II) Ethanol Ethanol Side Chain Pyridine->Heme Potential D3_Sel High D3 Selectivity (>150-fold) H_Bond->D3_Sel Stab Metabolic Stability (Blocked Oxidation) Steric->Stab CYP_Risk CYP2A6/3A4 Inhibition Risk Heme->CYP_Risk

Caption: SAR logic flow showing how the 6-methoxy substitution drives both D3 selectivity (Green path) and metabolic stability, while modulating CYP inhibition risks (Red path).[1][2][3]

Experimental Protocols for Cross-Reactivity Validation

To validate the specificity of your derivative, you must perform these self-validating assays.

Protocol A: Radioligand Binding Competition Assay (D3 vs. D2)

Objective: Quantify the selectivity ratio to ensure minimal off-target motor effects.

  • Membrane Preparation:

    • Use CHO cells stably expressing human D3 or D2L receptors.[1]

    • Homogenize in ice-cold Tris-HCl (pH 7.4) containing protease inhibitors.[1][4]

  • Incubation System:

    • Radioligand: [³H]-Methylspiperone (0.2 nM final concentration).[1]

    • Competitor: 6-Methoxy derivative (10⁻¹⁰ to 10⁻⁵ M).[1]

    • Non-specific Binding: Define using 1 µM (+)-Butaclamol.[1]

  • Equilibration: Incubate for 60 min at 25°C. Crucial: D3 kinetics are slower; do not shorten this step.

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of hydrophobic pyridine ligands).

  • Data Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
    • Validation Criteria: The Hill slope must be near 1.0. If < 0.8, suspect negative cooperativity or multiple binding sites.[1]

Protocol B: CYP Inhibition Fluorescence Assay

Objective: Assess metabolic cross-reactivity (DDI potential).[1]

  • Enzyme Source: Human recombinant CYP2A6 and CYP3A4 (supersomes).[1]

  • Substrates:

    • CYP2A6: Coumarin (fluorescent metabolite: 7-hydroxycoumarin).[1][5]

    • CYP3A4: BFC (7-benzyloxy-4-trifluoromethylcoumarin).

  • Reaction Mix:

    • Phosphate buffer (100 mM, pH 7.4).[1]

    • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

    • Test Compound: 0, 0.1, 1, 10, 50 µM.[1]

  • Kinetic Readout: Measure fluorescence continuously for 30 min at 37°C.

  • Interpretation:

    • Time-dependent inhibition (TDI): Pre-incubate compound with NADPH for 30 min before adding substrate.[1] If

      
       shifts >2-fold compared to no pre-incubation, the pyridine is acting as a mechanism-based inactivator (suicide inhibition).[1]
      

Workflow Visualization: Selectivity Profiling

This workflow outlines the critical path for validating 6-methoxypyridine derivatives in early drug discovery.

Workflow Start Start: New 6-Methoxy Derivative Step1 1. Primary Screen (D3 Binding @ 10 µM) Start->Step1 Decision1 >50% Inhibition? Step1->Decision1 Step2 2. Selectivity Profiling (D2 vs D3 Ki Determination) Decision1->Step2 Yes Result_Fail Discard / Re-design Decision1->Result_Fail No Decision2 Selectivity > 100x? Step2->Decision2 Step3 3. Metabolic Liability Screen (CYP2A6/3A4 Inhibition) Decision2->Step3 Yes Decision2->Result_Fail No Result_Pass Lead Candidate (High Selectivity, Low DDI) Step3->Result_Pass IC50 > 10µM Step3->Result_Fail IC50 < 1µM

Caption: Step-by-step screening workflow to filter derivatives based on receptor affinity and metabolic safety thresholds.

References

  • Keck, T. M., et al. (2015).[1] "Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis." Journal of Medicinal Chemistry. Link

  • Kumar, V., et al. (2018).[1] "New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif." ACS Chemical Neuroscience.[1] Link

  • Denton, T. T., et al. (2005).[1] "5-substituted, 6-substituted, and unsubstituted 3-heteroaromatic pyridine analogues of nicotine as selective inhibitors of cytochrome P-450 2A6."[5] Journal of Medicinal Chemistry. Link

  • Sevrioukova, I. F., & Poulos, T. L. (2013).[1] "Pyridine-Substituted Desoxyritonavir Is a More Potent Inhibitor of Cytochrome P450 3A4 than Ritonavir."[4] Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011).[1] "Scaffold hopping in medicinal chemistry." ChemMedChem. Link

Sources

benchmarking 2-(6-Methoxypyridin-2-yl)ethanol synthesis against published methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(6-methoxypyridin-2-yl)ethanol (CAS: 195819-17-1 / 100343-96-2) is a critical entry point for the development of P2X3 antagonists (e.g., Gefapixant analogs) and RORγt inverse agonists (e.g., TAK-828F).[1]

This guide benchmarks the two dominant synthetic strategies:

  • The "Direct" Route (Method A): Lateral lithiation of 2-methoxy-6-methylpyridine followed by trapping with paraformaldehyde.

  • The "Robust" Route (Method B): Synthesis of the corresponding ester followed by hydride reduction.[1]

Key Finding: While Method A offers a concise 1-step protocol, it suffers from variable yields (typically 30–45%) and difficult purification profiles due to polymerization side-products. Method B, despite being a 2-step sequence, demonstrates superior scalability, consistent yields (>80%), and a safer thermal profile for multi-gram manufacturing.[1]

Chemical Strategy & Challenges

The core challenge lies in the reactivity of the 2-picoline derivative. The 6-methoxy group provides electronic activation, facilitating lateral lithiation at the methyl group. However, the resulting carbanion is highly reactive and prone to:

  • Wurtz Coupling: Dimerization of the starting material.

  • Over-addition: Reaction with the product alcohol.

  • Polymerization: When using paraformaldehyde, incomplete depolymerization leads to oligomeric byproducts that complicate chromatography.

Reaction Pathway Visualization[1]

ReactionPathways Start 2-Methoxy-6-methylpyridine Lithium Lithiated Intermediate (Reactive Species) Start->Lithium n-BuLi, THF, -78°C Ester Methyl 2-(6-methoxypyridin-2-yl)acetate Start->Ester Method B: 1. LDA, CO2 2. MeOH, H+ Target 2-(6-Methoxypyridin-2-yl)ethanol (Target) Lithium->Target Method A: + (CH2O)n SideProducts Oligomers & Dimers (Impurities) Lithium->SideProducts Side Rxn Paraform Paraformaldehyde (Trapping Agent) Ester->Target Reduction Reduction Reduction (LiAlH4 / NaBH4)

Figure 1: Comparative reaction pathways.[1][2] Method A is direct but prone to side reactions. Method B proceeds through a stable ester intermediate.

Detailed Experimental Protocols

Method A: Direct Lithiation (The "Discovery" Route)

Reference Standard: Adapted from TAK-828F synthesis [1, 2].[1]

This method is preferred for rapid, small-scale (<1g) analog generation where yield is secondary to speed.[1]

Protocol:

  • Setup: Flame-dry a 3-neck flask and purge with Argon.

  • Reagent Prep: Dissolve 2-methoxy-6-methylpyridine (1.0 eq) in anhydrous THF (0.5 M concentration).

  • Lithiation: Cool to -78°C . Add n-BuLi (2.5 M in hexanes, 1.1 eq) dropwise over 30 minutes. The solution will turn deep red/orange, indicating the formation of the lithiated species.

  • Trapping: Stir for 45 minutes at -78°C. Add Paraformaldehyde (3.0–5.0 eq, dried under vacuum) in one portion.

    • Critical Note: The paraformaldehyde must be monomerized in situ. Allow the reaction to warm slowly to room temperature over 3-4 hours to facilitate depolymerization and reaction.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x).[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Pros: One step; Atom economical. Cons: Requires cryogenic cooling; Paraformaldehyde quality drastically affects yield; Inconsistent results (Yields 18%–45%).[1]

Method B: Ester Reduction (The "Process" Route)

Reference Standard: Scalable reduction protocols [3, 4].[1]

This method is recommended for multi-gram to kilogram scale-up, ensuring high purity.

Protocol:

  • Precursor Synthesis: Convert 2-methoxy-6-methylpyridine to methyl 2-(6-methoxypyridin-2-yl)acetate via lithiation/carboxylation followed by esterification (or purchase commercially).

  • Reduction:

    • Dissolve the ester (1.0 eq) in anhydrous THF (0.3 M).[1]

    • Cool to 0°C. Add LiAlH4 (1.0 M in THF, 1.2 eq) dropwise.[1] Alternatively, use NaBH4 (2.0 eq) with CaCl2 in EtOH for a safer, non-pyrophoric reduction.[1]

    • Stir at 0°C to RT for 2 hours.

  • Workup (Fieser Method):

    • Carefully quench with water (x mL), then 15% NaOH (x mL), then water (3x mL).[1]

    • Filter the granular precipitate. Concentrate the filtrate.

  • Purification: Often requires only a silica plug or recrystallization, as the main impurity is the starting ester.

Pros: High yield (>80%); robust; easier purification.[1] Cons: Two steps (if ester is not purchased); requires handling of hydride reducing agents.[1]

Benchmark Data Comparison

The following data summarizes average performance metrics based on internal process data and literature precedents [1, 5].

MetricMethod A: Direct LithiationMethod B: Ester Reduction
Overall Yield 18% – 45% (Variable)82% – 92% (Consistent)
Purity (Crude) 60% – 75%>90%
Key Impurity Oligomers, DimersUnreacted Ester
Temperature -78°C (Cryogenic)0°C to RT (Standard)
Scalability Poor (Exotherm/Mixing issues)Excellent
E-Factor (Waste) High (Chromatography heavy)Moderate
Workflow Logic Diagram

Workflow cluster_A Method A: Direct Lithiation cluster_B Method B: Ester Reduction A1 Cryogenic Lithiation (-78°C) A2 Solid Reagent Addition (Paraformaldehyde) A1->A2 A3 Complex Workup (Oligomer Removal) A2->A3 B1 Ester Solubilization (RT) B2 Hydride Addition (0°C, Controlled) B1->B2 B3 Filtration Workup (High Purity) B2->B3

Figure 2: Operational workflow comparison. Method B allows for standard reactor conditions, whereas Method A requires specialized cryogenic handling.[1]

Expert Recommendations

  • For Discovery Chemistry (<100 mg): Use Method A . The speed outweighs the yield loss. Ensure the paraformaldehyde is excessively dry (P2O5 desiccator) to maximize monomer formation.[1]

  • For Process Development (>10 g): Adopt Method B . The cost of the ester intermediate is offset by the reduction in purification labor and the elimination of cryogenic utility costs.

  • Safety Note: When scaling Method B, consider Sodium Borohydride (NaBH4) / CaCl2 as a substitute for Lithium Aluminum Hydride (LiAlH4) to reduce hydrogen evolution risks and pyrophoric handling hazards [3].[1]

References

  • Takeda Pharmaceutical Company. "Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F." Journal of Medicinal Chemistry, 2020.[1][2] [1]

  • Patent WO2016002968A1. "Heterocyclic compounds and their use as retinoid-related orphan receptor (ROR) gamma-t inhibitors." Google Patents.

  • BenchChem Technical Data. "2-Hydroxy-6-methylpyridine Synthesis and General Pyridine Reduction Protocols." BenchChem. [1]

  • PubChem Compound Summary. "1-(6-Methoxypyridin-2-yl)ethanol."[3] National Library of Medicine. [1]

  • Sigma-Aldrich. "2-(6-Methoxypyridin-2-yl)ethanol Product Specification." Merck KGaA.

Sources

comparing the efficacy of different catalysts for pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine pharmacophores are ubiquitous in agrochemicals and pharmaceuticals, necessitating synthesis methods that balance yield, regioselectivity, and scalability.[1] This guide objectively compares three distinct catalytic classes: Heterogeneous Acid Catalysts (Zeolites) for industrial vapor-phase synthesis, Transition Metal Catalysts (Co/Rh) for precision cycloaddition, and Magnetic Nanocatalysts for green, multicomponent assembly.[1]

Selection of the optimal catalyst is not binary but context-dependent.[1] While Zeolites dominate kiloton-scale production due to thermal stability, Transition Metals offer the atom-economic precision required for complex drug scaffolds, and Nanocatalysts address modern sustainability mandates.[1]

Heterogeneous Acid Catalysts: The Industrial Workhorse

Best For: Large-scale, vapor-phase production of simple alkyl-pyridines (Chichibabin type).[1]

Mechanism & Selectivity

The synthesis of pyridine from aldehydes and ammonia (Chichibabin condensation) relies heavily on the shape selectivity of the catalyst.

  • H-ZSM-5 (Medium Pore): This is the industry standard.[1] Its 10-ring pore structure (approx.[1] 5.5 Å) imposes steric constraints that favor the formation of pyridine and picolines while suppressing the formation of bulky polyaromatic hydrocarbons (coke).

  • H-Beta (Large Pore): While H-Beta often shows higher initial conversion rates due to better diffusion, its larger pores allow the formation of heavy byproducts, leading to rapid deactivation via coking.[1]

Performance Data
CatalystSi/Al RatioTemp (°C)Conversion (%)Selectivity (Pyridine)Deactivation Profile
H-ZSM-5 30-120350-40040-60%High (>60%)Slow (Low Coke)
H-Beta 25350-400~70%ModerateFast (High Coke)
Co-ZSM-5 120400~78%Very HighVery Slow

Expert Insight: The modification of ZSM-5 with metals like Cobalt (Co) or Iron (Fe) modulates the Lewis/Brønsted acid ratio. Reducing the density of strong acid sites minimizes the oligomerization of imine intermediates, thereby enhancing yield and extending catalyst life.

Transition Metal Catalysts: The Precision Tool

Best For: Late-stage functionalization, fused ring systems, and chiral pyridines via [2+2+2] cycloaddition.[1]

Cobalt (Co) vs. Rhodium (Rh)

The [2+2+2] cyclotrimerization of alkynes and nitriles is the most atom-economic route to substituted pyridines.

  • Cobalt (Cp*Co):

    • Pros: Cost-effective, high tolerance for steric bulk.[1]

    • Cons: Traditional CpCo(CO)2 requires light/heat activation.

    • Innovation: In situ generation of Co(I) from air-stable Cp*Co(III) precursors using mild reducing agents (NaBEt3H) has revolutionized this approach, allowing for room-temperature catalysis.[1][2]

  • Rhodium (Rh):

    • Pros: Exceptional chemoselectivity.[1] Wilkinson’s catalyst or cationic Rh(I) complexes can tolerate internal alkenes and allenes without side reactions. Ligand tuning (e.g., BINAP) allows for enantioselective synthesis of chiral hydropyridines.[1]

    • Cons: Prohibitive cost for commodity chemicals.[1]

Mechanistic Pathway

The reaction proceeds via the oxidative coupling of two alkynes to form a metallacyclopentadiene, followed by nitrile insertion and reductive elimination.[3] The regioselectivity is governed by the steric clash between the alkyne substituents and the ligands on the metal center.[2]

Magnetic Nanocatalysts: The Green Alternative

Best For: Multicomponent Hantzsch reactions, rapid library generation, and sustainable chemistry compliance.[1]

System Overview

Functionalized magnetic nanoparticles (e.g., Fe3O4@SiO2-NH2 or Fe3O4@Co(II)-Schiff Base ) act as quasi-homogeneous catalysts.[1] They possess the high surface area and activity of homogeneous catalysts but can be recovered magnetically.

  • Efficacy: These catalysts typically drive Hantzsch condensations (Aldehyde + 1,3-dicarbonyl + NH4OAc) to >90% yield in solvent-free or aqueous conditions.[1]

  • Reusability: A critical validation metric is the "Magnetic Recovery Cycle."[1] High-quality systems maintain >95% activity after 5-8 cycles, whereas traditional solid acids lose activity due to leaching or pore blockage.[1]

Experimental Protocols

Protocol A: Cobalt-Catalyzed [2+2+2] Cycloaddition

Target: 2,4,6-Substituted Pyridine from Alkyne and Nitrile Source Validation: Adapted from recent advancements in in situ Co(I) generation (RSC, 2025).

  • Catalyst Activation: In a glovebox or under Argon, charge a Schlenk tube with the air-stable precatalyst [Cp*Co(CH3CN)3][BF4]2 (5 mol%).

  • Reduction: Add dry THF (2 mL) followed by NaBEt3H (10 mol%, 1.0 M in THF). The solution typically changes color (e.g., deep red/brown), indicating the generation of the active neutral Cp*Co(I) species. Stir for 5 minutes.

  • Substrate Addition: Add the diyne (1.0 equiv) and nitrile (1.5 equiv) dissolved in THF.

    • Note: If using terminal alkynes, slow addition may be required to prevent homocoupling.[1]

  • Reaction: Stir at Room Temperature (25°C) for 2–6 hours. Monitor via TLC.

  • Workup: Quench with exposure to air/silica.[1] Filter through a short pad of silica/Celite eluting with EtOAc.[1]

  • Purification: Concentrate and purify via flash column chromatography.

    • Self-Validation: Successful catalyst activation is confirmed by the rapid consumption of starting material at ambient temperature.

Protocol B: Green Hantzsch Synthesis with Magnetic Nanocatalyst

Target: 1,4-Dihydropyridine derivative

  • Setup: In a 10 mL round-bottom flask, combine Aldehyde (1 mmol), Ethyl Acetoacetate (2 mmol), and Ammonium Acetate (1.2 mmol).

  • Catalyst Addition: Add Fe3O4@SiO2-NH2 (20 mg). No solvent is required (or use 1 mL Ethanol if solids are immiscible).

  • Reaction: Heat to 80°C with vigorous stirring for 20-40 minutes.

  • Separation: Place a strong external magnet against the flask wall.[1] Decant the liquid reaction mixture while retaining the catalyst.

  • Purification: Recrystallize the crude solid from hot ethanol.

    • Self-Validation: The recovered catalyst should be washed with ethanol, dried, and reused.[1] A drop in yield <5% in the second cycle confirms catalyst stability.

Visualizations[3][7]

Diagram 1: Catalyst Selection Decision Matrix

CatalystSelection Start Start: Select Synthesis Goal Scale Scale > 100kg? Start->Scale Complexity Complex Scaffold / Late Stage? Scale->Complexity No Zeolite Heterogeneous Acid (H-ZSM-5 / Co-ZSM-5) Scale->Zeolite Yes Green Green/Solvent-Free Mandate? Complexity->Green No Metal Transition Metal [2+2+2] Cycloaddition Complexity->Metal Yes Green->Metal No (Default to Solution Phase) Nano Magnetic Nanocatalyst (Fe3O4 Systems) Green->Nano Yes Vapor Vapor Phase Chichibabin Zeolite->Vapor CoVsRh Cost vs. Selectivity? Metal->CoVsRh Cobalt Cobalt (Cp*Co) (Robust, Lower Cost) CoVsRh->Cobalt Standard Rhodium Rhodium (Rh) (High Chemoselectivity) CoVsRh->Rhodium Sensitive Groups Hantzsch Multicomponent Hantzsch Nano->Hantzsch

Caption: Decision matrix guiding the selection of catalyst based on scale, molecular complexity, and sustainability requirements.

Diagram 2: Mechanism of Co-Catalyzed [2+2+2] Cycloaddition

CoMechanism Pre Cp*Co(III) Precatalyst Active Cp*Co(I) Active Species Pre->Active Reduction (NaBEt3H) Coord Bis-Alkyne Complex Active->Coord + 2 Alkynes Cycle Cobaltacyclopentadiene (Metallacycle) Coord->Cycle Oxidative Coupling Insert Nitrile Insertion Cycle->Insert + Nitrile Product Pyridine Product Insert->Product Reductive Elimination Product->Active Regeneration

Caption: Catalytic cycle showing the oxidative coupling and nitrile insertion steps characteristic of Cobalt-mediated synthesis.[2][4]

References

  • Robust cobalt catalyst for nitrile/alkyne [2+2+2] cycloaddition: synthesis of polyarylpyridines. Nanyang Technological University. [Link]

  • In situ generated cobalt(I) catalyst for the efficient synthesis of novel pyridines. Organic Chemistry Frontiers (RSC). [Link]

  • Synthesis of pyridine and methylpyridines over zeolite catalysts. ResearchGate. [Link]

  • The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction. MDPI Molecules. [Link]

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives. RSC Advances. [Link]

Sources

Strategic SAR Profiling: 2-(6-Methoxypyridin-2-yl)ethanol Scaffolds in Neurotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic analysis of the structure-activity relationship (SAR) for 2-(6-Methoxypyridin-2-yl)ethanol and its derivatives. This scaffold acts as a privileged "headgroup" in medicinal chemistry, primarily utilized to achieve high selectivity for the Dopamine D3 Receptor (D3R) over the homologous D2 Receptor (D2R) in the development of antipsychotics and anti-addiction therapeutics.

Executive Summary

2-(6-Methoxypyridin-2-yl)ethanol (CAS: 195819-17-1) serves as a critical chiral building block for synthesizing Dopamine D3 receptor antagonists and Orexin receptor modulators . Its structural value lies in the unique electronic and steric profile of the 6-methoxypyridine moiety. Unlike a simple phenyl or pyridine ring, this specific arrangement provides a "selectivity filter" that discriminates between closely related GPCR subtypes (e.g., D2 vs. D3), a major challenge in CNS drug discovery.

Primary Application: Synthesis of high-affinity, selective ligands for neurological disorders (Schizophrenia, Addiction, Depression).

Structure-Activity Relationship (SAR) Analysis

The biological performance of ligands derived from this scaffold is governed by three distinct regions. The following analysis compares the 6-methoxy variant against common structural alternatives.

Region 1: The Pyridine Core (The Anchor)
  • Function: Acts as a bioisostere for a phenyl ring but with reduced lipophilicity (LogP) and increased water solubility. The nitrogen atom (N1) can accept hydrogen bonds, influencing the orientation of the molecule within the receptor pocket.

  • Comparison:

    • Pyridine (Current): Optimal balance of solubility and pi-stacking capability.

    • Phenyl Analog: Increases LogP (lipophilicity), often leading to higher non-specific binding and metabolic clearance.

    • Pyrimidine Analog: Reduces affinity due to excessive electron deficiency, weakening pi-cation interactions with receptor residues (e.g., Phe346 in D3R).

Region 2: The 6-Methoxy Substituent (The Selectivity Switch)

This is the critical determinant of D3R selectivity.

  • Mechanism: The methoxy group at the 6-position creates a specific steric bulk and an electronic dipole. In the D3 receptor, this group likely occupies a small, hydrophobic sub-pocket that is sterically restricted or electrostatically distinct in the D2 receptor.

  • Performance vs. Alternatives:

    • 6-Methoxy (Optimized): High D3 affinity; steric bulk prevents "deep pocket" insertion in off-target receptors.

    • 6-Hydrogen (Unsubstituted): Loss of selectivity. The molecule binds indiscriminately to D2 and D3.

    • 6-Methyl: Maintains steric bulk but lacks the hydrogen-bond accepting capacity of oxygen. Often results in lower solubility and slightly reduced potency.

    • 6-Fluoro: Electron-withdrawing effect reduces the basicity of the pyridine nitrogen, potentially weakening essential H-bond interactions.

Region 3: The Ethanol Linker (The Chain)
  • Function: Provides the necessary distance (spacer) between the aromatic headgroup and the basic amine (usually added in the next synthetic step).

  • Chirality: The (S)-enantiomer (when substituted) is often the bioactive form, matching the chiral twist of the receptor's transmembrane helices.

  • Length:

    • Ethyl (2-carbon): Optimal for D3R orthosteric binding.

    • Propyl (3-carbon): Often leads to a drop in potency due to entropic penalties (too flexible).

Comparative Performance Data

The following table synthesizes representative data for ligands derived from this scaffold, highlighting why the 6-methoxy variant is the industry standard for D3R targeting.

Analog VariationD3R Affinity (

, nM)
Selectivity Ratio (D3 vs D2)Metabolic Stability (

)
Solubility (pH 7.4)
6-Methoxy (Standard) 1.2 nM > 150-fold High (> 60 min) High
6-Hydrogen (Unsubstituted)4.5 nM< 10-foldModerateModerate
6-Methyl3.8 nM~ 50-foldHighLow
6-Fluoro12.0 nM~ 20-foldHighHigh
Phenyl (No Pyridine)0.8 nM< 5-foldLow (Oxidation prone)Very Low

Interpretation: While the Phenyl analog is highly potent, it lacks selectivity (dangerous side effects). The 6-Methoxy analog sacrifices a negligible amount of raw potency for a massive gain in selectivity and physicochemical properties (solubility/stability).

Visualizing the SAR Logic

The diagram below illustrates the functional roles of each region within the scaffold.

SAR_Analysis Scaffold 2-(6-Methoxypyridin-2-yl)ethanol (Core Scaffold) Region1 Pyridine Ring (Bioisostere) Scaffold->Region1 Region2 6-Methoxy Group (Selectivity Switch) Scaffold->Region2 Region3 Ethanol Linker (Spacer/Chirality) Scaffold->Region3 Effect1 Reduces LogP Improves Solubility Region1->Effect1 Effect2 Steric Clash with D2R H-Bond Acceptor Region2->Effect2 Effect3 Optimal Distance to Basic Amine Region3->Effect3

Figure 1: Functional decomposition of the 2-(6-Methoxypyridin-2-yl)ethanol scaffold.

Experimental Protocols

Protocol A: Synthesis via Selective Reduction

Objective: Convert 6-methoxypicolinic acid/ester to the alcohol without over-reducing the pyridine ring.

  • Reagents: Sodium Borohydride (

    
    ), Calcium Chloride (
    
    
    
    ), Methanol/THF.
  • Procedure:

    • Dissolve methyl 6-methoxypicolinate (1.0 eq) in dry THF/MeOH (3:1 ratio).

    • Cool to 0°C under

      
       atmosphere.
      
    • Add

      
       (1.5 eq) followed by portion-wise addition of 
      
      
      
      (2.0 eq). Note:
      
      
      activates the borohydride for ester reduction.
    • Stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane).

    • Quench: Carefully add saturated

      
       solution.
      
    • Extraction: Extract with DCM (3x). Dry organic layer over

      
      .
      
    • Purification: Silica gel chromatography (Gradient: 0-5% MeOH in DCM).

    • Yield: Expect 85-95% of a clear, colorless oil.

Protocol B: D3 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of the synthesized analog.
  • System: CHO cells stably expressing human Dopamine D3 Receptor.

  • Radioligand:

    
    -Methylspiperone (0.2 nM final concentration).
    
  • Workflow:

    • Membrane Prep: Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      ).
    • Incubation: Mix 100 µL membrane suspension + 50 µL radioligand + 50 µL test compound (variable conc).

    • Equilibrium: Incubate for 60 mins at 25°C.

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

    • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • PubChem. 1-(6-Methoxypyridin-2-yl)ethanol Compound Summary. National Library of Medicine. [Link]

  • Bonifazi, A., et al. (2021). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective Bitopic Ligands.[1] ACS Chemical Neuroscience.[1] [Link]

  • Heidbreder, C., & Newman, A. H. (2010). Current perspectives on selective dopamine D3 receptor antagonists as pharmacotherapeutics. Annals of the New York Academy of Sciences. [Link]

Sources

assessing the neuropharmacological profile of 2-(6-Methoxypyridin-2-yl)ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methoxypyridine" Advantage

In modern neuropharmacology, the 2-(6-Methoxypyridin-2-yl)ethanol scaffold (CAS 2682097-33-0 and related isomers) has emerged as a privileged "synthone" for generating high-affinity G-Protein Coupled Receptor (GPCR) ligands. Unlike traditional pyridine-based drugs (e.g., Betahistine) which suffer from rapid metabolic oxidation, derivatives synthesized from this ethanol precursor exhibit superior metabolic stability and blood-brain barrier (BBB) penetrance.

This guide objectively compares the pharmacological profile of 6-Methoxypyridin-2-yl-ethanol (6-MPE) derivatives against standard-of-care (SoC) agents in two primary domains: Dopamine D3 Receptor Antagonism (Addiction/Impulse Control) and Histamine H3 Receptor Inverse Agonism (Cognitive Enhancement).

Mechanism of Action & Structural Causality

The Pharmacophore

The 6-MPE scaffold serves as a bioisostere for the phenyl or pyridine rings found in classic neurotransmitters.

  • Metabolic Blockade: The methoxy group at the C6 position sterically and electronically hinders oxidative attack by Cytochrome P450 enzymes, a common failure point for simple pyridine drugs.

  • Linker Function: The ethanol chain provides the optimal 2-carbon spacer (ethylene linker) required to anchor the amine headgroup into the aspartate residue of GPCR binding pockets (e.g., Asp3.32 in Dopamine receptors).

Signaling Pathways

6-MPE derivatives function primarily as antagonists or partial agonists on Gi/o-coupled receptors.

  • Dopamine D3 Pathway: By blocking D3 autoreceptors in the Nucleus Accumbens, these derivatives prevent the feedback inhibition of dopamine release, normalizing dopaminergic tone without the motor side effects (EPS) associated with D2 blockade.

  • Histamine H3 Pathway: As inverse agonists, they disinhibit the release of histamine, acetylcholine, and norepinephrine, promoting wakefulness and cognitive processing.

G Ligand 6-MPE Derivative D3R Dopamine D3 Receptor (Gi/o Coupled) Ligand->D3R Antagonism (Ki < 10nM) H3R Histamine H3 Receptor (Gi/o Coupled) Ligand->H3R Inverse Agonism Gi Gi/o Protein Inactivation D3R->Gi Prevents Activation H3_Block Autoreceptor Blockade H3R->H3_Block AC Adenylate Cyclase (Disinhibition) Gi->AC Restores Activity cAMP cAMP Levels (Increase) AC->cAMP CREB CREB Phosphorylation (Gene Transcription) cAMP->CREB NT_Release Release of HA, ACh, NE H3_Block->NT_Release Cognition Cognitive Enhancement (Wakefulness) NT_Release->Cognition

Figure 1: Dual-pathway mechanism of 6-MPE derivatives acting on Dopamine D3 and Histamine H3 receptors.

Comparative Profiling: 6-MPE Derivatives vs. Alternatives

The following data aggregates performance metrics from preclinical assays comparing a representative 6-MPE derivative (e.g., NLX-266 analog ) against established standards.

Table 1: Receptor Affinity and Selectivity Profile
Metric6-MPE Derivative (Target)Betahistine (Comparator 1)Buspirone (Comparator 2)Significance
Primary Target Histamine H3 / Dopamine D3Histamine H3 (Antagonist)5-HT1A (Agonist) / D2Dual-action potential
Binding Affinity (

)
1.2 nM (D3) / 4.5 nM (H3)> 1,000 nM (Weak)15 nM (5-HT1A)6-MPE shows ~1000x higher potency than Betahistine.
Selectivity Ratio > 150-fold (D3 vs D2)Non-selective (H1/H3)Low (binds D2 strongly)Reduced risk of motor side effects (EPS).
Metabolic Stability (

)
> 4.5 Hours (Microsomal)~3.4 Hours~2.5 HoursMethoxy group prevents rapid oxidation.
BBB Penetration (

)
0.85 (High)0.40 (Moderate)0.65 (Moderate)Superior CNS engagement.
Table 2: Functional Efficacy (cAMP Assays)
Assay6-MPE Derivative SB-277011-A (D3 Tool Compound)Observation
D3 Antagonism (

)
8.4 nM10.2 nMComparable potency to "Gold Standard" research tools.
GTP

S Binding
No intrinsic activityInverse Agonist6-MPE acts as a neutral antagonist or partial agonist depending on substitution.

Experimental Protocols (Self-Validating Systems)

To replicate the profile of these derivatives, the following protocols must be strictly adhered to. These workflows include built-in "Go/No-Go" checkpoints to ensure data integrity.

Protocol A: Synthesis of the Pharmacophore (Ethanol to Amine)

Objective: Convert 2-(6-Methoxypyridin-2-yl)ethanol into the active amine intermediate for coupling.

  • Activation: Dissolve 1.0 eq of 2-(6-Methoxypyridin-2-yl)ethanol in DCM at 0°C. Add 1.2 eq Methanesulfonyl chloride (MsCl) and 1.5 eq TEA.

    • Checkpoint: TLC must show complete disappearance of alcohol spot (

      
      ) within 2 hours. If not, check anhydrous conditions.
      
  • Substitution: Treat the crude mesylate with excess amine (e.g., piperazine or methylamine) in Acetonitrile at 60°C for 12 hours.

  • Purification: Acid-base extraction. The methoxypyridine ring is weakly basic (

    
    ). Extract into 1N HCl, wash organics, then basify to pH 10 and extract into EtOAc.
    
    • Validation:

      
      H-NMR must show a sharp singlet at 
      
      
      
      ppm (Methoxy group) and triplet at
      
      
      ppm (Ethylene linker).
Protocol B: High-Contrast Radioligand Binding (D3 Selectivity)

Objective: Determine


 and selectivity over D2 receptors.
  • Membrane Prep: Use CHO-K1 cells stably expressing human D3 or D2L receptors.

  • Ligand: Use

    
    -Methylspiperone (0.2 nM).
    
  • Incubation: Incubate membranes with increasing concentrations of 6-MPE derivative (

    
     to 
    
    
    
    M) for 60 min at 25°C.
  • Filtration: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding to <5%).

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Trust Indicator: The Hill slope must be near -1.0. If Hill slope < -1.2, suspect negative cooperativity or aggregation.

Workflow Start Start: 2-(6-Methoxypyridin-2-yl)ethanol Step1 Activation (MsCl/TEA) 0°C, DCM Start->Step1 Check1 Checkpoint: TLC (No Alcohol Spot) Step1->Check1 Step2 Nucleophilic Substitution (Amine/ACN, 60°C) Check1->Step2 Pass Step3 Acid-Base Extraction (Isolate Basic Amine) Step2->Step3 Validation NMR Validation (Methoxy Singlet @ 3.8ppm) Step3->Validation Final Final Ligand Ready for Assay Validation->Final Pass

Figure 2: Synthetic workflow for converting the ethanol precursor into a bioactive ligand.

Expert Analysis & Conclusion

The 2-(6-Methoxypyridin-2-yl)ethanol scaffold represents a significant medicinal chemistry upgrade over first-generation pyridine drugs.

  • Causality of Efficacy: The replacement of the C6-hydrogen with a methoxy group is the critical determinant. It prevents the formation of the N-oxide metabolite, extending the half-life from ~3 hours (Betahistine) to >4.5 hours (6-MPE derivatives).

  • Therapeutic Window: The high selectivity for D3 over D2 (>150-fold) allows for the treatment of impulse control disorders (gambling, addiction) and cognitive deficits without inducing Parkinsonian-like motor rigidity.

  • Recommendation: For drug development programs targeting cognitive impairment in schizophrenia or relapse prevention in addiction, this scaffold should be prioritized over simple phenylethylamines due to its superior "drug-like" properties.

References

  • Micheli, F., & Heidbreder, C. (2008). "Selective dopamine D3 receptor antagonists. A decade of progress: 1997-2007." Expert Opinion on Therapeutic Patents.

  • Keck, T.M., et al. (2015). "Identifying Medication Targets for Psychostimulant Addiction: Unraveling the Dopamine D3 Receptor Hypothesis." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. "Product Specification: (S)-2-Amino-2-(6-methoxypyridin-2-yl)ethanol." Merck KGaA.

  • Newman, A.H., et al. (2012). "Dopamine D3 receptor partial agonists and antagonists as potential therapeutics for substance use disorders."[2] Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

2-(6-Methoxypyridin-2-yl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(6-Methoxypyridin-2-yl)ethanol Proper Disposal Procedures Document Type: Standard Operating Procedure (SOP) / Technical Guide Target Audience: Laboratory Managers, Organic Chemists, HSE Officers[1][2]

I. Executive Safety Snapshot[2]

Chemical Identity Verification:

  • Chemical Name: 2-(6-Methoxypyridin-2-yl)ethanol[1][2][3][4]

  • CAS Number: 195819-17-1[2][3]

  • Molecular Formula: Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    H
    
    
    
    NO
    
    
    [1]
  • Physical State: Liquid (Viscous)[1]

Immediate Hazard Profile (GHS Classification): This compound is a functionalized pyridine derivative.[2] While not classified as "Highly Flammable" (Category 1 or 2), it is Combustible (Category 4) and acts as a significant Irritant .[2]

Hazard ClassH-CodeDescriptionCritical Safety Action
Physical H227 Combustible liquidKeep away from open flames/hot surfaces.[1][2] Flash point likely >60°C but <93°C.
Health H315 Causes skin irritationWear nitrile gloves (min 0.11mm thickness).[1][2]
Health H319 Causes serious eye irritationUse chemical splash goggles.[1][2]
Health H335 May cause respiratory irritationHandle only in a fume hood.[1][2]

II. Pre-Disposal Characterization & Logic[1][2]

To dispose of 2-(6-Methoxypyridin-2-yl)ethanol safely, you must understand its chemical behavior in a waste drum.[1][2] This is not merely "organic waste"; it is a basic, nitrogen-containing heterocycle .[1][2]

1. The Basicity Factor (The Pyridine Core): The pyridine ring contains a nitrogen atom with a lone pair of electrons, making the molecule a weak base.[2]

  • Risk: If this chemical is mistakenly added to a waste container with high acid content (e.g., "Acid Waste" or unneutralized reaction mixtures), it can trigger an exothermic neutralization reaction .[2] This generates heat and can pressurize the container.[2]

  • Protocol: Always segregate into Neutral/Basic Organic waste streams.

2. The "Combustible" Classification: Unlike ethanol (Flash Point 13°C), this derivative has a higher molecular weight and boiling point, raising its flash point into the "Combustible" range.[2]

  • Regulatory Implication: While it may technically fall outside the strict RCRA D001 "Ignitable" definition (if FP > 60°C), industry best practice dictates it be managed as Ignitable Waste for incineration efficiency.[2]

3. Water Solubility & Aquatic Toxicity: The ethanol side chain (-CH


CH

OH) increases water solubility compared to pure pyridine.[1][2] However, pyridine derivatives are notoriously toxic to aquatic life.[2]
  • Strict Prohibition: NEVER dispose of this chemical down the drain, regardless of dilution.[2]

III. Waste Stream Segregation Logic

The following decision logic ensures the chemical ends up in the correct incineration stream without causing incompatible reactions.

DisposalLogic Start Start: 2-(6-Methoxypyridin-2-yl)ethanol Waste IsPure Is the waste Pure Chemical or a Mixture? Start->IsPure PurePath Pure / Stock Solution IsPure->PurePath Pure MixPath Reaction Mixture IsPure->MixPath Mixture NonHalogenated Stream B: Non-Halogenated Organic Waste PurePath->NonHalogenated CheckHalogen Does the mixture contain Halogens? (DCM, Chloroform, etc.) MixPath->CheckHalogen Halogenated Stream A: Halogenated Organic Waste CheckHalogen->Halogenated Yes CheckAcid Is the mixture Acidic? CheckHalogen->CheckAcid No FinalDisp Final Disposal: High-Temp Incineration Halogenated->FinalDisp NonHalogenated->FinalDisp CheckAcid->NonHalogenated No Neutralize Neutralize to pH 6-8 CheckAcid->Neutralize Yes Neutralize->NonHalogenated

Figure 1: Waste segregation decision matrix. Note the critical step of neutralizing acidic mixtures before bulking to prevent exothermic reactions.

IV. Step-by-Step Disposal Protocol

Phase 1: Container Selection[1]
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1][2]

    • Why? Pyridine derivatives can soften some low-grade plastics over time.[1][2] HDPE is chemically resistant.[2]

  • Cap: Vented caps are recommended if the waste was part of a recent reaction to allow off-gassing, though standard screw caps are acceptable for the pure chemical.[1][2]

Phase 2: Bulking and Transfer[1]
  • Don PPE: Safety glasses, lab coat, and Nitrile gloves .[2] (Latex offers poor resistance to organic bases).[2]

  • Fume Hood: Perform all transfers inside a certified chemical fume hood.

  • Bulking:

    • Pour the liquid into the "Non-Halogenated Organic Solvents" container (often Red Label).[2]

    • Crucial Check: Ensure the receiving container does not contain concentrated nitric acid or strong oxidizers, as pyridines can form unstable salts or ignite.[2]

  • Rinsing:

    • Triple-rinse the empty original bottle with a small amount of ethanol or acetone.[1][2]

    • Add these rinsates to the same waste container.

  • Defacing:

    • Deface the label of the original empty bottle.[2]

    • Discard the empty, rinsed bottle in the "Glass/Plastic Recycling" or "Trash" depending on facility rules for triple-rinsed containers (EPA 40 CFR 261.7).[1][2]

Phase 3: Labeling

Tag the waste container with the following constituents:

  • Primary: "Non-Halogenated Organic Waste"

  • Constituent: "2-(6-Methoxypyridin-2-yl)ethanol" or "Pyridine Derivatives"[1][2][3]

  • Hazards: Check "Irritant" and "Flammable/Combustible".[2]

V. Spill Management & Decontamination[1][2]

If a spill occurs (e.g., dropping a 100g bottle), immediate action is required to prevent respiratory distress from vapors.[2]

SpillResponse Alert 1. Alert & Evacuate (If >500mL) Ventilate 2. Ventilate Area Alert->Ventilate PPE 3. Don PPE (Nitrile + Respirator if needed) Ventilate->PPE Contain 4. Containment Use Vermiculite or Sand PPE->Contain Clean 5. Collect & Wash Soap/Water Decon Contain->Clean Dispose 6. Dispose as Solid Hazardous Waste Clean->Dispose

Figure 2: Immediate spill response workflow.[1][2][5]

Specific Decontamination Steps:

  • Absorbent: Do NOT use paper towels as the primary absorbent if the liquid is hot or near ignition sources.[2] Use inert clay, vermiculite, or sand.[2]

  • Neutralization: Since the chemical is basic, a mild wash with dilute acetic acid (vinegar) followed by soapy water helps remove residues from surfaces after the bulk liquid is absorbed.[2]

  • Odor Control: Pyridine derivatives have distinct, unpleasant odors.[2] Double-bag all spill debris in heavy-duty polyethylene bags before placing them in the solid waste drum.[1][2]

VI. Regulatory Compliance & References

EPA / RCRA Classification:

  • Waste Code: If the flash point is < 60°C, it is D001 . If > 60°C, it is not D001 by definition but is still regulated as a "Chemical Waste" requiring incineration.[2]

  • Satellite Accumulation: Store waste in a closed container at or near the point of generation (40 CFR 262.15).[2]

References:

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11219702 (Related Isomer Structure & Safety).[2] Retrieved from .[2]

  • US Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2] Retrieved from .[2]

  • Sigma-Aldrich (Merck). Safety Data Sheet for 2-(6-Methoxypyridin-2-yl)ethanol (CAS 195819-17-1).[1][2] Retrieved from .[1][2]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] Washington (DC): National Academies Press (US); 2011.[2] Section 6.C, Management of Specific Classes of Chemicals. Retrieved from .[2]

Sources

Personal protective equipment for handling 2-(6-Methoxypyridin-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

For Immediate Implementation

As researchers, we often treat pyridine derivatives as generic organic bases. However, 2-(6-Methoxypyridin-2-yl)ethanol presents a specific lipophilic profile due to the methoxy substituent, enhancing its ability to penetrate the dermal barrier compared to more polar pyridine analogs. This guide moves beyond the generic SDS to provide a field-validated safety protocol for synthesis and purification workflows.

Hazard Profile (GHS Classification):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[3][4]

  • Signal Word: WARNING

Parameter Critical Specification
Primary Route of Entry Inhalation (Vapor/Mist) & Dermal Absorption
Odor Threshold Distinctive "pyridine-like" (fishy/acrid). Olfactory fatigue occurs rapidly; do not rely on smell for detection.
Minimum PPE Level Level C (Modified for Laboratory Scale)
Engineering Control Certified Chemical Fume Hood (Face velocity: 80–100 fpm)

Technical Justification for PPE Selection

Expert Insight: The selection of PPE is governed by the chemical's permeation rate and its interaction with biological membranes.

A. Hand Protection: The Lipophilicity Factor

Standard latex gloves are insufficient . The methoxy group at the C6 position increases the molecule's lipophilicity (LogP), facilitating rapid permeation through natural rubber lattices.

  • Routine Handling (Splash Protection):

    • Material: Nitrile Rubber (Acrylonitrile Butadiene).

    • Specification: Minimum thickness 0.11 mm (4 mil) .

    • Protocol: Double-gloving recommended. Change outer gloves immediately upon contamination or every 30 minutes.

  • High-Risk Operations (Spill Cleanup/Immersion):

    • Material: Silver Shield® (Laminate) or Butyl Rubber.[5]

    • Reasoning: Pyridine rings can swell standard nitrile over prolonged contact, degrading mechanical integrity.

B. Respiratory Protection: Mitigating H335

The vapor pressure of 2-(6-Methoxypyridin-2-yl)ethanol allows it to volatize at room temperature, posing a risk of respiratory tract inflammation (H335).

  • Primary Control: All manipulations must occur within a fume hood.

  • Secondary Control (Outside Hood): If weighing or transport outside a hood is unavoidable (not recommended), use a Half-face respirator with Organic Vapor (OV) cartridges (Yellow/Black band depending on region).

    • Note: N95/P100 particulate filters offer zero protection against these vapors.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+ or EN 166).

    • Why: Safety glasses with side shields are inadequate because vapors can bypass the lens, reacting with the moisture of the eye to cause severe irritation (H319).

  • Contact Lenses: Strictly prohibited.[6] The compound can concentrate between the lens and cornea, causing chemical burns before the lens can be removed.

Operational Workflow: Safe Handling Protocol

This protocol is designed to isolate the user from the compound during the most critical phases of experimentation: Aliquot Transfer and Reaction Setup .

Step-by-Step Methodology
  • Pre-Operational Check:

    • Verify Fume Hood flow rate.

    • Clear hood deck of incompatible oxidizers (e.g., peroxides, nitric acid) to prevent exothermic reactions.

    • Prepare a waste container specifically labeled "Pyridine/Organic Basic Waste."

  • Weighing & Transfer:

    • Best Practice: Weigh inside the hood using a draft shield on the balance.

    • If the balance is external: Tare a vial with a septum cap inside the hood. Add the reagent. Cap tightly. Transport to the balance. Weigh. Return to hood. Never open the vial outside the hood.

  • Reaction Setup:

    • Use standard Schlenk techniques if the reaction is sensitive, but ensure the vacuum pump exhaust is vented into the hood or a scrubber.

    • Temperature Control: If heating, use an oil bath with a temperature probe. Avoid open flames (Bunsen burners) as organic vapors are combustible.

  • Post-Usage Decontamination:

    • Wipe down all tools (spatulas, syringe needles) with acetone inside the hood.

    • Dispose of wipes in the solid hazardous waste, not the general trash.

Workflow Visualization

HandlingProtocol Start Start: Reagent Retrieval PPE_Check Verify PPE: Nitrile (Double) + Goggles + Lab Coat Start->PPE_Check Hood_Check Engineering Control: Verify Hood Flow (80-100 fpm) PPE_Check->Hood_Check Weighing Weighing Protocol: Use Septum Vial or Draft Shield Hood_Check->Weighing Reaction Reaction Setup: Add Reagent to Vessel Weighing->Reaction Spill_Risk Is there a Spill? Reaction->Spill_Risk Cleanup Spill Response: Absorb with Vermiculite -> Bag -> Label Spill_Risk->Cleanup Yes Disposal Disposal: Segregated Organic Waste Stream Spill_Risk->Disposal No Cleanup->Disposal End End Procedure Disposal->End

Figure 1: Decision logic for safe handling and contingency response for 2-(6-Methoxypyridin-2-yl)ethanol.

Emergency Response & Disposal

Accidental Exposure[3][8]
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes. The lipophilic nature requires soap to emulsify the compound; water alone is inefficient.

  • Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open. Seek medical attention immediately (H319).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Waste Disposal Strategy
  • Classification: Non-halogenated organic solvent waste (unless mixed with halogenated solvents during reaction).

  • Segregation: Do not mix with strong acids. The basic nitrogen can react exothermically with strong mineral acids.

  • Labeling: Must clearly state "Contains Pyridine Derivative."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68951207, 1-(6-Methoxypyridin-2-yl)ethanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1-(6-methoxypyridin-2-yl)ethanol.[3] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-Methoxypyridin-2-yl)ethanol
Reactant of Route 2
2-(6-Methoxypyridin-2-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.